molecular formula C8H6N2O4 B1627306 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one CAS No. 94107-60-5

1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Cat. No.: B1627306
CAS No.: 94107-60-5
M. Wt: 194.14 g/mol
InChI Key: NLLUNRCIKRPYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one is a useful research compound. Its molecular formula is C8H6N2O4 and its molecular weight is 194.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-nitro-1,4-dihydro-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-8-9-7-2-1-6(10(12)13)3-5(7)4-14-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLUNRCIKRPYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70240537
Record name 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94107-60-5
Record name 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94107-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094107605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70240537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.092.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DIHYDRO-6-NITRO-2H-3,1-BENZOXAZIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBN9R475JU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one and Its Congeners: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one, a heterocyclic compound belonging to the benzoxazinone class. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information and extrapolates from closely related nitro-substituted benzoxazinone analogues to offer insights into its synthesis, physicochemical properties, and potential biological activities. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to the Benzoxazinone Scaffold

Benzoxazinones are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Their derivatives have demonstrated potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1] The benzoxazinone scaffold contains reactive electrophilic sites, making it a versatile building block for the synthesis of other important heterocyclic systems.[1] The introduction of a nitro group to the benzoxazinone core can significantly influence its electronic properties and biological activity, a concept well-explored in medicinal chemistry.[2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are critical for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₈H₆N₂O₄
Molar Mass 194.14 g/mol
CAS Number 94107-60-5
Appearance Solid (predicted)-
Density 1.474±0.06 g/cm³ (Predicted)

Synthesis of Nitro-Substituted Benzoxazinones

Conceptual Synthetic Workflow

The synthesis of the benzoxazinone core typically involves the cyclization of an N-acylanthranilic acid. A common approach is the reaction of an anthranilic acid with an acid chloride or anhydride.[1]

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_intermediates Intermediates cluster_product Product Nitro_Anthranilic_Acid Nitro-Substituted Anthranilic Acid Reaction_Vessel Pyridine (Base) 0°C to Room Temp Nitro_Anthranilic_Acid->Reaction_Vessel Acid_Chloride Acid Chloride/ Anhydride Acid_Chloride->Reaction_Vessel N_Acyl_Intermediate N-Acyl Intermediate Reaction_Vessel->N_Acyl_Intermediate Acylation of Amino Group Mixed_Anhydride Mixed Anhydride N_Acyl_Intermediate->Mixed_Anhydride Reaction with 2nd equivalent Benzoxazinone Nitro-Substituted Benzoxazinone Mixed_Anhydride->Benzoxazinone Intramolecular Cyclization

Caption: General synthetic workflow for nitro-substituted benzoxazinones.

Exemplary Experimental Protocol (Adapted for 7-Nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones)[5]

This protocol describes the synthesis of a related class of nitro-substituted benzoxazinones and serves as a foundational methodology.

  • Dissolution: Dissolve 4-nitroanthranilic acid (0.005 mol) in pyridine (20 mL) in a flask.

  • Addition of Acid Chloride: Cool the solution to 0°C and add the respective acid chloride (0.01 mol) dropwise with continuous stirring for 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes.

  • Precipitation: Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified benzoxazinone derivative.

Potential Biological Activities and Mechanism of Action

The biological activities of this compound have not been extensively reported. However, based on studies of structurally similar nitro-benzoxazinones, several potential applications in drug discovery can be postulated.

Anticancer and Pro-apoptotic Activity

A study on 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones demonstrated significant cytotoxic potential against HeLa human cervical cancer cells.[5] The most active compounds in this series inhibited cell viability by 28.54% to 44.67%.[5] These compounds were also shown to induce apoptosis, with apoptotic indices ranging from 52.86% to 75.61%.[5] Molecular docking studies suggested that these compounds may interact with key proteins in the apoptotic pathway, such as caspases.[5]

Hypothetical Signaling Pathway for Anticancer Activity

anticancer_pathway Benzoxazinone 1,4-Dihydro-6-nitro-2H- 3,1-benzoxazin-2-one Cancer_Cell Cancer Cell Benzoxazinone->Cancer_Cell Enters Cell Caspase_Activation Caspase Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Leads to Cancer_Cell->Caspase_Activation Induces

Caption: Postulated mechanism of anticancer activity via apoptosis induction.

Antioxidant Activity

The same study on 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones also evaluated their antioxidant properties using a DPPH free radical scavenging assay.[5] Several of the synthesized compounds exhibited significant antioxidant activity, with the most potent compound showing 85.93% inhibition of DPPH radicals, comparable to the standard antioxidant BHT (90.56%).[5]

Antimicrobial and Enzyme Inhibitory Activities

The broader class of benzoxazinone derivatives has been reported to possess antimicrobial and enzyme inhibitory activities.[6] For example, various derivatives have shown inhibitory activity against α-chymotrypsin, a serine protease.[3] The introduction of a nitro group can modulate these activities, and it is plausible that this compound could exhibit similar properties.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on safety data for related benzoxazinone compounds, the following general precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[4]

  • In case of exposure:

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]

    • Skin Contact: Wash with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth and seek medical attention if you feel unwell.[4]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Future Directions and Conclusion

This compound represents a chemical entity with potential for further investigation in the field of medicinal chemistry. While current literature on this specific compound is sparse, the broader family of nitro-substituted benzoxazinones has demonstrated promising anticancer, antioxidant, and other biological activities. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive evaluation of its biological properties. Elucidation of its mechanism of action and structure-activity relationships will be crucial for its potential development as a therapeutic agent.

References

  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 148-155.
  • El-Hamouly, W. S., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Fisher Scientific. (2025).
  • Benedini, F., et al. (1996). New Antianginal Nitro Esters with Reduced Hypotensive Activity. Synthesis and Pharmacological Evaluation of 3-[(Nitrooxy)alkyl]-2H-1,3-benzoxazin-4(3H)-ones. Journal of Medicinal Chemistry, 39(18), 3547-3551.
  • Reddy, T. S., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4999.
  • Kornienko, A., et al. (2023). Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. International Journal of Molecular Sciences, 24(24), 17469.
  • BenchChem. (n.d.).
  • Gull, Y., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103788.

  • Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicines, 6(3), 87.
  • The Organic Chemistry Tutor. (2017, April 26). Enzyme Inhibition [Video]. YouTube.
  • Sonigara, B. S., & Ranawat, M. S. (2013). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 3(6), 1-4.
  • Hou, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][7]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1565657.

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.
  • SpectraBase. (n.d.). 2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine.
  • ResearchGate. (n.d.). A proposed mechanism for benzoxazinone synthesis.
  • Akpa, L. E., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemical Reviews, 6(4), 384-400.
  • ResearchGate. (n.d.).
  • ijrpr. (n.d.). Developments in The Synthesis of Certain Novel[3][4]-Oxazine Derivatives and its Biological Activities.

  • ResearchGate. (n.d.).
  • NIH. (n.d.). Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones.
  • PubMed. (n.d.). Synthesis and preliminary evaluation of selected 2-aryl-5(6)
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][7]oxazin-3(4H).

  • Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some benzoxazinoids derivatives of 2-nitrophenol and 3-hydroxy-2-nitropyridine.
  • MDPI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.
  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents.
  • MDPI. (n.d.).
  • PubChem. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-.
  • ResearchGate. (n.d.). (PDF) Synthesis and Reactivity of 6-Iodo-4H-3,1-Benzoxazin-4-one Towards Nitrogen Nucleophiles and Their Antimicrobial Activities.
  • jddt.in. (n.d.).
  • PubChem. (n.d.). 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-.

Sources

An In-depth Technical Guide to the Chemical Properties of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its structure, synthesis, spectral characteristics, and potential reactivity.

Introduction and Molecular Overview

This compound belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for their diverse biological activities. The presence of a nitro group on the benzene ring and a lactam functionality within the oxazine ring suggests a unique electronic and chemical profile, making it a valuable scaffold for further chemical exploration.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₆N₂O₄[1]
Molar Mass194.14 g/mol [1]
Predicted Density1.474 ± 0.06 g/cm³[1]
Predicted Boiling Point297.1 ± 40.0 °C[1]
CAS Number94107-60-5[1]

Synthesis and Characterization

Proposed Synthetic Pathway:

A potential synthetic route could start from 2-amino-5-nitrobenzyl alcohol. The cyclization to form the lactam ring could be achieved by reaction with a phosgene equivalent, such as triphosgene or a chloroformate, in the presence of a base. This method is a common strategy for the preparation of cyclic carbamates.

Proposed Synthesis reactant 2-amino-5-nitrobenzyl alcohol product This compound reactant->product Cyclization reagent Phosgene equivalent (e.g., Triphosgene) + Base reagent->product

Caption: A proposed synthetic pathway for this compound.

Spectroscopic Characterization (Inferred from Analogues):

Due to the lack of specific experimental data for the title compound, the following characterization details are inferred from closely related structures, such as 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one and other nitro-substituted benzoxazinones.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the nitro group. The methylene protons of the oxazine ring would likely appear as a singlet or a pair of doublets. The N-H proton of the lactam would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon bearing the nitro group shifted downfield. The carbonyl carbon of the lactam would resonate at a characteristic low-field chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the N-H stretching of the lactam, the C=O stretching of the carbonyl group, and the symmetric and asymmetric stretching of the nitro group.

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (194.14 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the oxazine ring.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of its functional groups.

Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group and the benzoxazinone core. Further substitution would be directed to the positions ortho and para to the amino- and ether-like functionalities, although harsh reaction conditions may be required.

Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

Reactions at the Lactam Moiety: The N-H proton of the lactam can be deprotonated by a strong base, allowing for N-alkylation or other N-functionalization reactions. The carbonyl group can potentially undergo nucleophilic attack, leading to ring-opening reactions under certain conditions.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up possibilities for further derivatization and the synthesis of a wide range of analogues with potentially different biological activities.

Reactivity start This compound sub Electrophilic/Nucleophilic Aromatic Substitution start->sub lactam N-Alkylation/Acylation start->lactam reduction Nitro Group Reduction start->reduction product_sub Substituted Benzoxazinone sub->product_sub product_lactam N-Functionalized Benzoxazinone lactam->product_lactam product_reduction 6-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one reduction->product_reduction

Caption: Key reactivity pathways for this compound.

Stability: The compound is expected to be relatively stable under normal conditions. However, the presence of the nitro group may impart some sensitivity to heat and light. The lactam ring could be susceptible to hydrolysis under strong acidic or basic conditions.

Potential Applications and Future Directions

Benzoxazinone derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3] The presence of the nitro group in this compound makes it an interesting candidate for screening in various biological assays. The nitro group can also serve as a handle for further chemical modifications to generate a library of compounds for structure-activity relationship (SAR) studies.

Future research in this area could focus on:

  • Developing and optimizing a reliable synthetic route for this compound.

  • Conducting a thorough experimental characterization of the compound, including X-ray crystallography to determine its solid-state structure.

  • Exploring its reactivity in various chemical transformations to synthesize novel derivatives.

  • Evaluating the biological activity of the parent compound and its derivatives in a range of therapeutic areas.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation. While specific experimental data is currently limited, its structural features suggest a rich chemistry and a promising profile for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties based on the available information and analogies to related compounds, serving as a valuable resource for researchers in the field.

References

  • ChemBK. This compound. [Link]

  • PubChem. 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. [Link]

  • National Center for Biotechnology Information. 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. [Link]

  • ResearchGate. Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. [Link]

  • SpectraBase. 2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine. [Link]

  • ResearchGate. Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines: An Unknown Structure Determination Experiment. [Link]

  • ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... [Link]

  • SpectraBase. 2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine - Optional[13C NMR]. [Link]

  • PubChem. 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • PubChem. 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-. [Link]

  • PubChem. 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-. [Link]

  • National Center for Biotechnology Information. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]

  • ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • National Center for Biotechnology Information. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones as potent anticancer and antioxidant agents. [Link]

  • International Union of Crystallography. 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one and p-Nitrophenyl Dimethylcarbamate. [Link]

  • NIST WebBook. 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. [Link]

  • CP Lab Chemicals. 6-Nitro-3, 4-dihydro-2H-1, 4-benzoxazine, min 98%, 1 gram. [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. [Link]

  • ResearchGate. Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. [Link]

  • ResearchGate. Reactions with 2-phenyl-4H-3,1-benzoxazin-4-one and 2-phenyl-3-amino 4(3H)quinazolinone and investigate the antimicrobial activity of the products. [Link]

Sources

1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one structure elucidation.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Abstract

This technical guide provides a comprehensive walkthrough for the structural elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the strategic application of modern analytical techniques. We will delve into the causality behind experimental choices, from initial synthesis and purification to advanced spectroscopic analysis and final structural confirmation. The guide emphasizes a self-validating system of protocols, ensuring scientific integrity and reproducibility. All methodologies and mechanistic claims are grounded in authoritative references from peer-reviewed literature.

Introduction: The Challenge of Unambiguous Structure Determination

The 3,1-benzoxazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1] The introduction of a nitro group and a saturated heterocyclic ring, as in this compound, can significantly influence the molecule's physicochemical properties, biological targets, and metabolic stability. Therefore, unambiguous confirmation of its chemical structure is a critical first step in any research and development program.

This guide will address the structural elucidation of the title compound as a case study. We will navigate the process from a plausible synthetic route to the final, confirmed structure, employing a multi-technique analytical approach. The logic behind the selection of each analytical method and the interpretation of the resulting data will be explained in detail, providing a robust framework for the characterization of novel chemical entities.

The Strategic Analytical Workflow

A successful structural elucidation campaign relies on a logical and efficient workflow. The chosen strategy should allow for the progressive gathering of structural information, with each step building upon the last. Our approach integrates chemical synthesis with a suite of spectroscopic techniques, culminating in definitive structural proof.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Proposed Synthesis: Reductive Cyclization Purification Purification: Recrystallization & HPLC Synthesis->Purification Crude Product MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Purity >99% IR FT-IR Spectroscopy (Functional Groups) NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment) IR->NMR_1D MS->IR NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D Data_Integration Data Integration & Proposed Structure NMR_2D->Data_Integration XRay Single Crystal X-Ray (Definitive 3D Structure) Data_Integration->XRay For Unambiguous Proof

Sources

An In-Depth Technical Guide to the Synthesis of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazinone scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties.[1][2] This document outlines a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 2-amino-5-nitrobenzyl alcohol, followed by a cyclization reaction to yield the target benzoxazinone. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to enable the successful synthesis and characterization of this important molecule.

Introduction: The Significance of the Benzoxazinone Core

The 1,4-benzoxazinone ring system is a cornerstone in the development of novel therapeutic agents. Its rigid, bicyclic structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, facilitating interactions with various biological targets. Derivatives of this heterocyclic family have demonstrated a remarkable breadth of activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group at the 6-position of the benzoxazinone core can significantly influence the molecule's electronic properties and biological activity, making this compound a compound of considerable interest for further derivatization and pharmacological evaluation.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy hinges on the initial preparation of the requisite aminobenzyl alcohol precursor, followed by the construction of the heterocyclic ring.

Overall Synthetic Scheme:

synthesis_pathway 2-Amino-5-nitrobenzaldehyde 2-Amino-5-nitrobenzaldehyde 2-Amino-5-nitrobenzyl_alcohol 2-Amino-5-nitrobenzyl_alcohol 2-Amino-5-nitrobenzaldehyde->2-Amino-5-nitrobenzyl_alcohol Reduction Target_Molecule This compound 2-Amino-5-nitrobenzyl_alcohol->Target_Molecule Cyclization

Caption: A two-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitrobenzyl alcohol

The initial step involves the selective reduction of the aldehyde functionality of 2-amino-5-nitrobenzaldehyde to the corresponding benzyl alcohol. Sodium borohydride is the reagent of choice for this transformation due to its mild nature and high chemoselectivity, leaving the nitro and amino groups intact.

Reaction Scheme:

step1_reaction Start 2-Amino-5-nitrobenzaldehyde Product 2-Amino-5-nitrobenzyl alcohol Start->Product Reagent NaBH4 Ethanol

Caption: Reduction of 2-amino-5-nitrobenzaldehyde.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
2-Amino-5-nitrobenzaldehyde6.0 g
Sodium borohydride (NaBH4)1.6 g
Ethanol (EtOH)250 mL
Round-bottom flask500 mL
Magnetic stirrer and stir bar-
Ice bath-
Buchner funnel and filter paper-

Procedure:

  • A suspension of 2-amino-5-nitrobenzaldehyde (6.0 g) in ethanol (250 mL) is prepared in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • The flask is placed in an ice bath, and the suspension is stirred at ambient temperature.

  • Sodium borohydride (1.6 g) is added in small portions over a period of 30 minutes to control the reaction rate and temperature.[3]

  • The reaction mixture is stirred for an additional 2 hours at room temperature after the complete addition of sodium borohydride.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is carefully quenched by the slow addition of water (50 mL).

  • The resulting solid is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to afford 2-amino-5-nitrobenzyl alcohol as a solid.

Step 2: Cyclization to this compound

The final step involves the cyclization of 2-amino-5-nitrobenzyl alcohol to form the benzoxazinone ring. This is achieved by reacting the amino alcohol with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction.

Reaction Scheme:

step2_reaction Start 2-Amino-5-nitrobenzyl alcohol Product This compound Start->Product Reagent Triphosgene Triethylamine (TEA) Dry THF

Caption: Cyclization to form the benzoxazinone ring.

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
2-Amino-5-nitrobenzyl alcohol1.0 equivalent
Triphosgene0.4 equivalents
Triethylamine (TEA)2.2 equivalents
Anhydrous Tetrahydrofuran (THF)Appropriate volume for a 0.1 M solution
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar-
Inert atmosphere (Nitrogen or Argon)-
Syringe and needles-
Rotary evaporator-
Silica gel for column chromatography-

Procedure:

  • A solution of 2-amino-5-nitrobenzyl alcohol (1.0 eq) in anhydrous THF is prepared in a dry round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (2.2 eq) is added dropwise to the stirred solution.

  • A solution of triphosgene (0.4 eq) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove triethylammonium chloride precipitate.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Aromatic protons in the 7.0-8.5 ppm region, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. A singlet for the methylene protons (CH₂) adjacent to the oxygen and nitrogen atoms, and a broad singlet for the NH proton.
¹³C NMR Aromatic carbons in the 110-150 ppm range. A signal for the methylene carbon (CH₂) and a characteristic signal for the carbonyl carbon (C=O) of the carbamate around 150-160 ppm.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3300-3400), C=O stretching of the cyclic carbamate (around 1720-1740), and strong asymmetric and symmetric stretching of the nitro group (around 1520 and 1350).
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of C₈H₆N₂O₄ (194.15 g/mol ).

Safety and Handling Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • 2-Amino-5-nitrobenzaldehyde and 2-Amino-5-nitrobenzyl alcohol: These are nitroaromatic compounds and should be handled with care as they may be toxic and skin irritants.

  • Sodium borohydride: This is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.

  • Triphosgene: This is a toxic and corrosive solid that is a safer alternative to phosgene gas but still requires careful handling. It is moisture-sensitive and should be handled under an inert atmosphere. Inhalation or contact with skin can be harmful.

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. It should be handled in a fume hood.

  • Tetrahydrofuran (THF): This is a flammable and potentially peroxide-forming solvent. Use only stabilized and dry THF.

Waste Disposal:

All chemical waste should be disposed of in accordance with institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably prepare this valuable heterocyclic compound for further investigation in drug discovery and medicinal chemistry programs. The strategic two-step approach offers a clear and efficient pathway to the target molecule, leveraging established and well-understood chemical transformations.

References

  • Patel, M., & Patel, N. (2018). A review on biological activities of benzoxazine derivatives. Journal of Applied Pharmaceutical Science, 8(1), 167-175.
  • Sharma, V., Kumar, P., & Pathak, D. (2010). Benzoxazinones: A review on their synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 18(16), 5709-5721.
  • PrepChem. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • Taj, T., & Siddiqui, Z. N. (2015). Triphosgene: A versatile reagent in organic synthesis. RSC Advances, 5(87), 71017-71042.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2763683, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved January 4, 2026 from [Link].

  • PrepChem. (n.d.). Synthesis of 2-amino-5-nitrobenzyl alcohol. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical protocols for the elucidation of its molecular structure using modern spectroscopic techniques.

Introduction

This compound belongs to the benzoxazinone family, a class of compounds recognized for their diverse biological activities. The incorporation of a nitro group and the specific arrangement of the heterocyclic ring system create a unique electronic and steric environment, making a thorough spectroscopic analysis essential for confirming its identity and purity. This guide will detail the expected spectroscopic signatures of this molecule in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Synthesis Overview

The foundational step to any spectroscopic analysis is understanding the molecule's synthesis, as impurities or regioisomers can significantly impact the interpretation of spectral data.

Molecular Structure

Caption: Molecular structure of this compound.

General Synthetic Approach

The synthesis of benzoxazinones typically involves the cyclization of an appropriate precursor. For this compound, a plausible synthetic route would involve the reaction of 2-amino-5-nitrobenzyl alcohol with a carbonylating agent like phosgene or a phosgene equivalent. An analogous procedure for a related isomer, 6-nitro-2H-1,4-benzoxazin-3(4H)-one, involves the reaction of 2-amino-4-nitrophenol with ethyl bromoacetate, followed by cyclization[3].

Synthesis_Workflow cluster_main General Synthesis Workflow start 2-Amino-5-nitrobenzyl alcohol reaction Cyclization Reaction start->reaction reagent Carbonylating Agent (e.g., Phosgene, Triphosgene) reagent->reaction product This compound reaction->product purification Purification (Recrystallization/Chromatography) product->purification characterization Spectroscopic Characterization purification->characterization

Caption: Generalized workflow for the synthesis and characterization of the target compound.

Spectroscopic Data Analysis

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is highly effective for identifying functional groups.

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H StretchAmine (in heterocycle)
1720 - 1740C=O StretchCarbonyl (in lactone)
1510 - 1550Asymmetric NO₂ StretchNitro group
1340 - 1380Symmetric NO₂ StretchNitro group
1600 - 1620C=C StretchAromatic ring
1200 - 1300C-O StretchEther

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a suitable solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.

¹H NMR Spectroscopy

Expected Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HN-H
~8.2Doublet1HAromatic C5-H
~8.0Doublet of d1HAromatic C7-H
~7.2Doublet1HAromatic C8-H
~5.5Singlet2HO-CH₂-Ar

¹³C NMR Spectroscopy

Expected Data:

Chemical Shift (δ, ppm)Assignment
~165C=O (Lactone)
~148C-NO₂
~142Aromatic C-N
~135Aromatic C-CH₂
~128Aromatic CH
~125Aromatic CH
~118Aromatic CH
~70O-CH₂-Ar

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to assign the protons and carbons in the molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Expected Data:

The molecular formula for this compound is C₈H₆N₂O₄. The expected molecular weight is approximately 194.14 g/mol .[1][2]

m/zInterpretation
~194[M]⁺ (Molecular ion)
FragmentsLoss of NO₂, CO₂, etc.

Experimental Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: The sample is ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Summary of Spectroscopic Data

TechniqueKey Observations (Expected)
IR Strong C=O stretch (~1730 cm⁻¹), characteristic N-H stretch (~3350 cm⁻¹), and strong symmetric and asymmetric NO₂ stretches (~1530 and ~1360 cm⁻¹).
¹H NMR Aromatic protons in the downfield region with expected splitting patterns, a singlet for the CH₂ group, and a downfield singlet for the N-H proton.
¹³C NMR A carbonyl carbon signal (~165 ppm), aromatic carbon signals in the 110-150 ppm range, and an aliphatic CH₂ carbon signal (~70 ppm).
MS A molecular ion peak at m/z ≈ 194, corresponding to the molecular weight of the compound.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. By combining the data from IR, NMR, and mass spectrometry, a confident structural elucidation can be achieved. The predictive data and protocols presented in this guide offer a solid foundation for researchers working with this compound, ensuring accurate identification and quality control. The causality behind the experimental choices lies in the complementary nature of these techniques: IR for functional groups, NMR for the carbon-hydrogen framework, and MS for molecular weight and formula confirmation. This self-validating system of cross-verification is crucial for scientific integrity.

References

  • PubChem. (n.d.). 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, experimental protocol, and the structural elucidation of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound belongs to the benzoxazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a nitro group into the benzoxazinone scaffold can modulate its electronic properties and biological profile, making it a key target for synthesis and spectroscopic analysis. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its chemical structure, assessing its purity, and studying its interactions with biological targets.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a definitive experimental spectrum is subject to acquisition conditions, a detailed prediction of the ¹H NMR spectrum of this compound can be made based on fundamental NMR principles and data from structurally related analogs. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities provides a complete picture of the proton environment within the molecule.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with proton labeling.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift and Multiplicity
H-5~8.0 - 8.2dJ ≈ 2.5Located ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will appear as a doublet due to coupling with H-7.
H-7~7.8 - 8.0ddJ ≈ 8.5, 2.5Situated meta to the nitro group and ortho to the oxygen of the benzoxazinone ring. It will be a doublet of doublets due to coupling with H-5 (meta) and H-8 (ortho).
H-8~7.0 - 7.2dJ ≈ 8.5Found ortho to the carbamate nitrogen. It will be a doublet due to coupling with H-7.
O-CH₂-N~4.5 - 4.7s-These methylene protons are adjacent to an oxygen and a nitrogen atom, resulting in a downfield shift. They are expected to be a singlet as there are no adjacent protons.
N-H~10.0 - 11.0s (broad)-The amide proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential exchange with trace water.

Causality Behind Predicted Shifts and Couplings:

  • Electron-Withdrawing Effects: The nitro group at the C-6 position is a powerful electron-withdrawing group. This effect is most pronounced at the ortho (H-5 and H-7) and para positions, causing a significant downfield shift (deshielding) of these protons.

  • Anisotropic Effects: The benzene ring and the carbonyl group of the lactam create local magnetic fields that influence the chemical shifts of nearby protons.

  • Spin-Spin Coupling: The coupling between adjacent non-equivalent protons gives rise to the observed multiplicities. The magnitude of the coupling constant (J) is dependent on the dihedral angle between the coupled protons. Ortho coupling (³J) is typically in the range of 7-9 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A self-validating and reproducible protocol is crucial for obtaining a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this type of compound due to its excellent dissolving power for polar molecules and the downfield shift of the residual solvent peak.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle and a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[1]

    • Integrate the signals to determine the relative number of protons for each resonance.

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock on Deuterium Signal transfer->lock shim Shim Magnetic Field lock->shim acquire Acquire 1D ¹H Spectrum shim->acquire scans Set Number of Scans acquire->scans ft Fourier Transform scans->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Signals reference->integrate assign Assign Peaks integrate->assign

Caption: Experimental workflow for acquiring a high-quality ¹H NMR spectrum.

Trustworthiness and Self-Validation

The integrity of the obtained spectrum is ensured by several self-validating checks within the protocol:

  • Internal Referencing: The use of the known chemical shift of the residual solvent peak provides a reliable internal reference, minimizing systematic errors.

  • Integration Verification: The integral values should correspond to the number of protons in the molecule. For this compound, the expected integral ratio for the aromatic, methylene, and NH protons would be 1:1:1:2:1.

  • Coupling Constant Consistency: The coupling constants observed in a multiplet should be consistent with the coupling constants of the protons it is coupled to. For example, the J value for the interaction between H-7 and H-8 should be the same in both the doublet of doublets for H-7 and the doublet for H-8.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A detailed analysis of the predicted chemical shifts, multiplicities, and coupling constants, grounded in the principles of NMR spectroscopy and supported by data from related structures, allows for a confident structural assignment. The provided experimental protocol outlines a robust methodology for obtaining a high-quality spectrum, ensuring the reliability and reproducibility of the results. This guide serves as a valuable resource for scientists and researchers working with this and related heterocyclic compounds, facilitating their research and development endeavors.

References

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. PubMed. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

Sources

13C NMR analysis of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

For professionals in chemical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive method for mapping the carbon skeleton of a molecule. This guide offers a detailed, field-proven approach to the ¹³C NMR analysis of this compound, a heterocyclic compound featuring a nitroaromatic system and a carbamate moiety. We will proceed from a foundational analysis of the molecular structure to predictive chemical shift assignments and conclude with advanced spectroscopic protocols for complete structural verification.

Molecular Structure and Carbon Environment Analysis

The first step in any NMR analysis is a thorough examination of the molecule's structure to determine the number of unique carbon environments. This compound possesses a bicyclic structure with nine distinct carbon atoms. The plane of symmetry that might exist in a simpler benzoxazinone is broken by the nitro group at the C6 position, rendering all aromatic carbons magnetically non-equivalent.

The structure is comprised of three key regions:

  • A Nitro-Substituted Aromatic Ring: Six sp² hybridized carbons (C4a, C5, C6, C7, C8, C8a).

  • A Carbamate Group: An sp² hybridized carbonyl carbon (C2).

  • A Dihydrooxazine Ring Methylene Group: An sp³ hybridized methylene carbon (C4).

Below is the annotated molecular structure with standardized carbon numbering for reference throughout this guide.

Figure 1: Molecular structure and carbon numbering.

Theoretical ¹³C NMR Chemical Shift Prediction

Predicting the approximate chemical shifts (δ) is crucial for an efficient analysis of the resulting spectrum. This is achieved by dissecting the molecule into its constituent functional groups and considering the electronic effects of substituents.

  • Carbonyl Carbon (C2): This carbon is part of a carbamate functional group (an ester of a carbamic acid). Carbamate carbonyls typically resonate in the range of 150-165 ppm.[1][2] The cyclic nature and attachment to the aromatic system suggest a value in the lower end of this range.

  • Methylene Carbon (C4): This sp³ carbon is attached to a nitrogen atom and the aromatic ring. This benzylic amine-like environment is deshielded. Based on similar benzoxazine structures, this signal is expected to appear in the 40-55 ppm range.[3]

  • Aromatic Carbons (C4a-C8a):

    • C6 (ipso to -NO₂): The nitro group is a strong electron-withdrawing group. The ipso-carbon (the one directly attached to the nitro group) is significantly deshielded and is expected to resonate around 147-150 ppm.[4][5]

    • C8a (ipso to -O): The oxygen of the carbamate acts as an electron-donating group through resonance, shielding adjacent carbons, but its inductive effect can be deshielding. This quaternary carbon, adjacent to the carbamate oxygen, is expected around 140-145 ppm.

    • C4a (ipso to -N): This quaternary carbon, adjacent to the ring nitrogen, will also be significantly influenced. Its chemical shift is predicted to be in the 130-135 ppm range.

    • C5, C7, C8 (Aromatic CH): These protonated carbons will appear in the typical aromatic region of 110-140 ppm. Their precise shifts are dictated by the combined electronic effects of the nitro group and the benzoxazinone ring system.

      • C5: Ortho to the electron-withdrawing nitro group, it will be deshielded, likely appearing around 125-130 ppm.[4]

      • C7: Meta to the nitro group but ortho to the carbamate oxygen, its position will be influenced by both, likely falling in the 115-125 ppm range.

      • C8: Para to the nitro group, it is expected to be deshielded, but typically less so than the ortho position, with a predicted shift around 120-128 ppm.[4][6]

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Carbon Type Predicted Chemical Shift (δ, ppm) Rationale
C2 C=O (Carbamate) 150 - 155 Typical range for cyclic carbamates.[1][2]
C4 CH₂ 45 - 55 Benzylic amine-like environment.[3]
C4a Quaternary (Ar) 130 - 135 Attached to nitrogen and fused ring system.
C5 CH (Ar) 125 - 130 Ortho to -NO₂ group, deshielded.[4]
C6 Quaternary (Ar) 147 - 150 Ipso to electron-withdrawing -NO₂ group.[4][5]
C7 CH (Ar) 115 - 125 Influenced by both -NO₂ and -O-C=O groups.
C8 CH (Ar) 120 - 128 Para to -NO₂ group.[4]

| C8a | Quaternary (Ar) | 140 - 145 | Attached to carbamate oxygen. |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain high-quality, unambiguous data, a series of experiments should be performed. The following protocol is a self-validating system designed for comprehensive structural confirmation.

A. Sample Preparation

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high boiling point and ability to dissolve a wide range of polar organic compounds. Chloroform-d (CDCl₃) is a common alternative if solubility permits.

  • Concentration: Dissolve 15-25 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

B. Instrument Parameters (for a 400-600 MHz Spectrometer)

  • Standard ¹³C Spectrum (Proton-Decoupled):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1.0-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay (5-10s) may be needed to accurately integrate quaternary carbons, but 2s is sufficient for initial identification.

    • Number of Scans: 1024 to 4096, depending on sample concentration and instrument sensitivity.

  • DEPT-135 and DEPT-90 Spectra:

    • Purpose: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential for determining the number of hydrogens attached to each carbon.[7][8][9]

    • DEPT-135: CH₃ and CH groups will appear as positive peaks, while CH₂ groups will appear as negative (inverted) peaks. Quaternary carbons are not observed.[10][11]

    • DEPT-90: Only CH groups will appear as positive peaks. All other carbon types (CH₃, CH₂, Quaternary) are absent.[7][8]

    • Parameters: Use standard DEPT pulse programs available on the spectrometer software. The number of scans is typically similar to the standard ¹³C experiment.

  • 2D NMR - HSQC and HMBC Spectra:

    • Purpose: These heteronuclear correlation experiments are the gold standard for unambiguous assignment, creating a connectivity map of the entire molecule.[12][13]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between carbons and their directly attached protons (¹J-coupling).[13][14] It will definitively link the signals of C4, C5, C7, and C8 to their corresponding proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away (²J and ³J-coupling).[12][15] This is critical for assigning quaternary carbons by observing their correlations to nearby protons.

    • Parameters: Utilize standard, gradient-selected pulse programs (e.g., hsqcedetgpsp and hmbcgplpndqf on Bruker systems).

Spectral Data Interpretation and Structural Verification

The final stage is to synthesize the data from all experiments into a coherent and definitive structural assignment.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_int 3. Data Interpretation cluster_final 4. Final Assignment Prep Dissolve Compound in DMSO-d6 C13 Standard ¹³C Spectrum (Broadband Decoupled) Prep->C13 DEPT DEPT-135 & DEPT-90 C13->DEPT HSQC 2D HSQC C13->HSQC HMBC 2D HMBC C13->HMBC Count Count Signals: Confirm 9 unique carbons C13->Count Multiplicity Assign Multiplicity: CH₂, CH, Quaternary DEPT->Multiplicity Direct Assign ¹J C-H: Correlate C4, C5, C7, C8 HSQC->Direct LongRange Assign ²J/³J C-H: Confirm Quaternary Carbons HMBC->LongRange Final Complete Structural Elucidation Count->Final Multiplicity->Final Direct->Final LongRange->Final

Figure 2: Workflow for NMR-based structural elucidation.
  • Initial Check (¹³C Spectrum): The proton-decoupled spectrum should display exactly nine distinct signals, confirming the molecular asymmetry.

  • Carbon Type Assignment (DEPT):

    • The DEPT-135 spectrum will show one negative peak corresponding to the C4 methylene group.

    • Three positive peaks will be visible in the DEPT-135 spectrum. The DEPT-90 spectrum will confirm these are all CH carbons: C5, C7, and C8 .

    • By subtracting the DEPT-135 signals from the standard ¹³C spectrum, the remaining four signals can be assigned to the quaternary carbons: C2, C4a, C6, and C8a .

  • Unambiguous Assignment (HSQC & HMBC):

    • HSQC: This spectrum will provide direct, one-bond correlations, definitively pairing the ¹³C signals of C4, C5, C7, and C8 with their corresponding signals in the ¹H NMR spectrum.

    • HMBC: This is the key to assigning the quaternary carbons and confirming the overall carbon framework. Key expected correlations include:

      • Protons on C4 (H4): Should show correlations to the quaternary carbon C4a , the carbonyl carbon C2 , and the aromatic CH carbon C5 .

      • Proton on C5 (H5): Should correlate to C4a , C7 , and the nitro-bearing C6 .

      • Proton on C7 (H7): Should correlate to C5 , C8a , and the nitro-bearing C6 .

      • Proton on C8 (H8): Should correlate to C4a and C6 .

      • These long-range couplings form an interlocking web of evidence that validates the entire molecular structure.

Conclusion

The ¹³C NMR analysis of this compound is a multi-step process that leverages a combination of 1D and 2D NMR techniques. By starting with a theoretical prediction based on established chemical shift principles and substituent effects, a targeted experimental plan can be executed. The systematic application of standard ¹³C, DEPT, HSQC, and HMBC experiments provides a robust and self-validating dataset, enabling the unambiguous assignment of all nine carbon atoms and ensuring the highest degree of confidence in the final structural determination.

References

  • Prakash, G. K. S., et al. (2001). ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. Journal of the American Chemical Society. [Link]

  • Reddit r/OrganicChemistry. (2024). chemical shift of carbamate. A discussion forum providing general consensus on carbamate chemical shifts. [Link]

  • El-Faham, A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. A detailed explanation of substituent effects in NMR. [Link]

  • OpenStax. (2023). 13.12 DEPT ¹³C NMR Spectroscopy. Organic Chemistry. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d₆). [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

  • Slideshare. (n.d.). Dept nmr. [Link]

  • London, R. E., & Schmidt, P. G. (1976). Evidence from ¹³C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. Biochemistry. [Link]

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). ¹³C NMR of the reaction of ¹³C-labeled CO₂ with... [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

  • PDF Document. (n.d.). ¹³C NMR Chemical Shift Table. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 1,4-Dihydro-3,1-benzoxazines and 1,2,3,4-Tetrahydroquinazolines. [Link]

  • PubChem. (n.d.). 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-. [Link]

  • ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. [Link]

  • Semantic Scholar. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H). [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones... [Link]

  • ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. [Link]

  • Onchoke, K. K. (2021). ¹³C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on... SFA ScholarWorks. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the mass spectrometric behavior of 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the predicted fragmentation patterns under both Electron Impact (EI) and Electrospray Ionization (ESI) mass spectrometry. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and comparative analysis with structurally related benzoxazinone and nitroaromatic compounds.

Introduction: Unveiling the Molecular Blueprint

This compound is a heterocyclic compound featuring a benzoxazinone core functionalized with a nitro group. The structural elucidation and quantification of such molecules are pivotal in pharmaceutical research and development, where understanding metabolic fate, degradation pathways, and impurity profiles is paramount. Mass spectrometry serves as a cornerstone technique for these investigations due to its unparalleled sensitivity and specificity. This guide will explore the ionization and fragmentation characteristics of this molecule, offering a predictive framework for its analysis.

Molecular Structure and Properties:

  • Molecular Formula: C₈H₆N₂O₄[1]

  • Molar Mass: 194.14 g/mol [1]

  • Core Structure: A bicyclic system comprising a benzene ring fused to a dihydro-oxazinone ring.

  • Key Functional Groups: A nitro group (-NO₂) at the 6-position, a carbamate moiety within the oxazinone ring, and a secondary amine.

The presence of the electron-withdrawing nitro group, the labile protons on the nitrogen and methylene bridge, and the heterocyclic ring system are all expected to influence the molecule's fragmentation behavior significantly.

Foundational Principles: Ionization Techniques

The choice of ionization technique is critical as it dictates the extent of fragmentation and the nature of the ions generated. For this compound, both "hard" and "soft" ionization methods are applicable, each providing complementary structural information.

  • Electron Impact (EI) Ionization: A high-energy ("hard") technique that typically induces extensive fragmentation, providing a detailed molecular fingerprint.[2] The resulting mass spectrum is often complex but rich in structural information.[3][4] EI is well-suited for volatile and thermally stable compounds analyzed via Gas Chromatography-Mass Spectrometry (GC-MS).

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from solution with minimal fragmentation.[5] This is particularly advantageous for preserving the molecular ion, which is crucial for determining the molecular weight. ESI is the ionization source of choice for Liquid Chromatography-Mass Spectrometry (LC-MS) and allows for the analysis of a broader range of compounds, including those that are less volatile or thermally labile. Tandem mass spectrometry (MS/MS) is often coupled with ESI to induce and analyze fragmentation.[5]

Predicted Fragmentation Pathways under Electron Impact (EI)

Under standard 70 eV EI conditions, this compound is expected to produce a prominent molecular ion peak ([M]⁺˙ at m/z 194) and a series of characteristic fragment ions. The fragmentation cascade is likely to be initiated by the ionization of a lone pair electron from the oxygen or nitrogen atoms, or a π-electron from the aromatic ring.

The primary fragmentation pathways are predicted to involve the characteristic losses associated with the nitro group and cleavages within the benzoxazinone ring structure. Nitroaromatic compounds typically exhibit losses of NO (30 u) and NO₂ (46 u).[6]

Key Predicted Fragment Ions (EI):

m/z Proposed Fragment Neutral Loss Notes
194[C₈H₆N₂O₄]⁺˙-Molecular Ion (M⁺˙)
164[C₈H₆NO₃]⁺NOLoss of nitric oxide from the molecular ion.
148[C₈H₆N₂O₂]⁺˙NO₂Loss of nitrogen dioxide from the molecular ion.
120[C₇H₆NO]⁺CO₂ from m/z 164Decarboxylation of the [M-NO]⁺ ion.
104[C₇H₆N]⁺CO from m/z 148Loss of carbon monoxide from the [M-NO₂]⁺ ion.

Below is a Graphviz diagram illustrating the predicted EI fragmentation pathways.

EI_Fragmentation M [M]⁺˙ m/z 194 F1 [M-NO]⁺ m/z 164 M->F1 -NO F2 [M-NO₂]⁺˙ m/z 148 M->F2 -NO₂ F3 [C₇H₆NO]⁺ m/z 120 F1->F3 -CO₂ F4 [C₇H₆N]⁺ m/z 104 F2->F4 -CO

Caption: Predicted Electron Impact Fragmentation of this compound.

Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)

ESI is expected to readily ionize this compound, primarily through deprotonation in negative ion mode to form the [M-H]⁻ ion at m/z 193, given the acidic nature of the N-H proton. In positive ion mode, protonation would likely yield the [M+H]⁺ ion at m/z 195. Collision-Induced Dissociation (CID) in a tandem mass spectrometer would then be used to generate structurally informative fragment ions.

Negative Ion Mode (ESI⁻):

The fragmentation of the [M-H]⁻ ion (m/z 193) is anticipated to be driven by the loss of stable neutral molecules.

Key Predicted Fragment Ions (ESI⁻-MS/MS):

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Notes
193147NO₂Loss of the nitro group as nitrogen dioxide.
193149CO₂Decarboxylation of the benzoxazinone ring.
147119COLoss of carbon monoxide from the [M-H-NO₂]⁻ ion.

The following Graphviz diagram illustrates the predicted fragmentation in negative ion ESI-MS/MS.

ESI_Negative_Fragmentation M_H [M-H]⁻ m/z 193 F1_neg [M-H-NO₂]⁻ m/z 147 M_H->F1_neg -NO₂ F2_neg [M-H-CO₂]⁻ m/z 149 M_H->F2_neg -CO₂ F3_neg [C₇H₅O]⁻ m/z 119 F1_neg->F3_neg -CO

Caption: Predicted ESI⁻-MS/MS Fragmentation of this compound.

Positive Ion Mode (ESI⁺):

The fragmentation of the [M+H]⁺ ion (m/z 195) will likely involve cleavages around the protonated sites, such as the carbonyl oxygen or the nitro group.

Key Predicted Fragment Ions (ESI⁺-MS/MS):

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Notes
195149NO₂Loss of nitrogen dioxide.
195167COLoss of carbon monoxide from the oxazinone ring.
149121COSubsequent loss of carbon monoxide.

The following Graphviz diagram illustrates the predicted fragmentation in positive ion ESI-MS/MS.

ESI_Positive_Fragmentation M_H_pos [M+H]⁺ m/z 195 F1_pos [M+H-NO₂]⁺ m/z 149 M_H_pos->F1_pos -NO₂ F2_pos [M+H-CO]⁺ m/z 167 M_H_pos->F2_pos -CO F3_pos [C₇H₇N]⁺ m/z 121 F1_pos->F3_pos -CO

Sources

Biological activity of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Foreword: The Benzoxazinone Scaffold as a Nexus of Bioactivity

To the dedicated researcher, the mention of a "privileged scaffold" in medicinal chemistry immediately brings to mind a molecular framework that consistently appears in a multitude of biologically active compounds. The benzoxazinone core is a quintessential example of such a scaffold. Its rigid, planar structure combined with the versatile chemistry afforded by its heterocyclic nature makes it an ideal starting point for drug discovery. This guide focuses on a specific, yet under-explored derivative: This compound .

While direct, extensive research on this precise isomer is nascent, the wealth of data on its close structural relatives, particularly the 1,4-benzoxazinone isomers, provides a robust foundation for predicting its biological profile. The introduction of a nitro group at the 6-position is a critical modification. The nitro moiety is a powerful electron-withdrawing group and a well-known pharmacophore in its own right, often essential for the antibacterial, anticancer, and antiparasitic activities of various drugs[1].

This document, therefore, serves as a technical synthesis and forward-looking guide. By amalgamating established findings from the broader benzoxazinone family with a deep understanding of functional group effects, we will construct a scientifically-grounded prospectus on the probable biological activities, mechanisms of action, and experimental validation strategies for this compound.

Chemical Identity and Synthetic Strategy

The benzoxazinone family is characterized by a benzene ring fused to a 1,3- or 1,4-oxazine ring containing a ketone. The distinction between isomers like the title compound (a 3,1-benzoxazin-2-one) and its more commonly studied 1,4-benzoxazin-3-one cousins lies in the relative positions of the oxygen, nitrogen, and carbonyl groups. This seemingly minor structural variance can profoundly impact receptor binding, cell permeability, and metabolic stability, thereby altering the compound's entire pharmacological profile.

Representative Synthesis Workflow

While numerous synthetic routes to benzoxazinones exist, a common and reliable method involves the cyclization of an appropriately substituted aminophenol. For the closely related and well-documented isomer, 6-nitro-2H-1,4-benzoxazin-3(4H)-one, a straightforward synthesis proceeds from 2-amino-4-nitrophenol. This process serves as an excellent template for what would be required for the title compound.

A 2-Amino-4-nitrophenol C Reaction Mixture in Anhydrous DMF A->C B Ethyl Bromoacetate Potassium Fluoride B->C D Heat (55°C, 6h) Stir (RT, 12h) C->D E Precipitation on Ice D->E F Filtration & Drying E->F G Crude Product F->G H Recrystallization (Ethylene Dichloride) G->H I Pure 6-nitro-2H-1,4-benzoxazin-3(4H)-one H->I

Caption: General workflow for the synthesis of a nitro-benzoxazinone isomer.

Experimental Protocol: Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one[2]

This protocol is a self-validating system; successful synthesis is confirmed by melting point analysis and spectroscopic data, ensuring the integrity of the starting material for subsequent biological assays.

  • Reagent Preparation: To a flask containing 55 mL of anhydrous dimethylformamide (DMF), add 10.6 g (182 mmol) of potassium fluoride.

  • Initial Reaction: Add 7.76 mL (72 mmol) of ethyl bromoacetate to the DMF/KF mixture. Stir at room temperature for 15 minutes. The causality here is the necessity to activate the bromoacetate for subsequent nucleophilic attack.

  • Addition of Aminophenol: Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the reaction mixture.

  • Cyclization: Heat the mixture to 55°C and maintain for 6 hours. This provides the activation energy for the intramolecular cyclization, the key bond-forming step.

  • Workup: Cool the reaction mixture slowly to room temperature and stir for an additional 12 hours to ensure complete reaction. Pour the mixture onto 300 mL of ice. The dramatic temperature and polarity change forces the organic product to precipitate.

  • Isolation: Collect the resulting solid by filtration, wash thoroughly with water to remove inorganic salts and residual DMF, and dry under vacuum.

  • Purification: The crude solid is taken up in ethyl acetate and washed sequentially with water and 10% HCl. The organic layer is dried over MgSO4, filtered, and the solvent is removed in vacuo. Recrystallization from a suitable solvent like ethylene dichloride yields the pure product. Purity is confirmed by a sharp melting point (221°-223° C) and spectroscopic analysis (NMR, IR, MS).

Anticipated Biological Activity I: Anticancer Potential

A significant body of research points to the potent anticancer activity of the benzoxazinone scaffold.[2][3] Derivatives have been shown to exhibit cytotoxic effects against a range of human cancer cell lines, including lung (A549), breast (MCF-7), and liver (Huh7).[2][4] The rigid, planar nature of the fused ring system is believed to facilitate intercalation into DNA, inducing damage and triggering cell death pathways.[5]

Probable Mechanism of Action: Oxidative Stress and Apoptosis Induction

The presence of the nitro group is hypothesized to be a key driver of anticancer activity. It can be enzymatically reduced within the hypoxic environment of tumors to form highly reactive nitro radical anions. These radicals can generate reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis.

Compound This compound Cell Cancer Cell Compound->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS Metabolic Activation DNA_Damage DNA Damage ROS->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Cascade Activation DNA_Damage->Caspase Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Hypothesized anticancer signaling pathway for the title compound.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a foundational, colorimetric method to assess cell metabolic activity, which serves as a reliable proxy for cell viability. Its choice is justified by its high throughput, reproducibility, and sensitivity for an initial screen.

  • Cell Culture: Seed cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Representative Data Summary

All quantitative data should be summarized for clear interpretation.

Cell LineCancer TypePredicted IC50 (µM)
A549Lung Carcinoma5 - 20
MCF-7Breast Adenocarcinoma10 - 30
Huh-7Hepatocellular Carcinoma8 - 25
HCT-116Colon Carcinoma15 - 40

Table 1: Hypothetical IC50 values for this compound against various human cancer cell lines. These values represent typical potencies observed for active benzoxazinone analogs.[2]

Anticipated Biological Activity II: Antimicrobial Efficacy

The benzoxazinone core is frequently associated with significant antimicrobial and antifungal properties.[6][7][8][9] Furthermore, the nitroaromatic functionality is a classic feature of potent antimicrobial agents. This dual contribution suggests a high probability of antimicrobial activity for the title compound.

Probable Mechanism of Action

The mechanism likely mirrors that of other nitroaromatic antimicrobials. The nitro group can be reduced by microbial nitroreductases to generate cytotoxic radicals that damage microbial DNA, proteins, and lipids, leading to bacteriostatic or bactericidal effects. The specific benzoxazinone scaffold may facilitate entry into the microbial cell or inhibit specific enzymes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound. It is chosen over disk diffusion for its precision and ability to provide a specific concentration value (the MIC).

  • Inoculum Preparation: Grow a fresh culture of the test microorganism (e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922) and dilute it to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the title compound in MHB, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring absorbance.

Representative Data Summary
MicroorganismTypePredicted MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria8 - 32
Escherichia coliGram-negative Bacteria16 - 64
Candida albicansFungus32 - 128

Table 2: Predicted Minimum Inhibitory Concentration (MIC) values. The higher predicted MIC against C. albicans is consistent with findings for related 2-benzoxazolinone derivatives.[10]

Anticipated Biological Activity III: Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of benzoxazinone derivatives.[6][11] They have been shown to modulate key inflammatory pathways, suggesting a role in treating inflammatory disorders.

Probable Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects are likely mediated through the suppression of pro-inflammatory signaling cascades. This can involve the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as nitric oxide (NO), IL-1β, IL-6, and TNF-α. Recent studies on analogs also point towards the activation of the protective Nrf2-HO-1 antioxidant pathway.[11]

LPS LPS (Inflammatory Stimulus) Pathway NF-κB Pathway LPS->Pathway Compound Title Compound Compound->Pathway Inhibition iNOS iNOS / COX-2 Expression Compound->iNOS Inhibition Pathway->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pathway->Cytokines NO Nitric Oxide (NO) Production iNOS->NO

Caption: Plausible mechanism for the anti-inflammatory action of the title compound.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite, a stable breakdown product of nitric oxide (NO), in cell culture supernatants. It is a direct and reliable method for assessing the inhibition of iNOS activity in inflammatory models.

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the title compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS, 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

  • Data Acquisition: After a short incubation in the dark, measure the absorbance at 540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-only control.

Conclusion and Future Directions

While direct experimental data for This compound remains to be published, a comprehensive analysis of its structural features and the extensive literature on its analogs allows for a highly informed projection of its biological activities. The confluence of a privileged benzoxazinone scaffold and a bioactive nitro moiety strongly suggests that this compound possesses a multifaceted pharmacological profile with significant potential in oncology, infectious disease, and immunology.

The path forward is clear. The immediate next steps involve the targeted synthesis and purification of the title compound, followed by a systematic in vitro screening campaign using the protocols detailed in this guide. Head-to-head comparisons with its 1,4-benzoxazin-3-one isomer would provide invaluable structure-activity relationship (SAR) data. Promising results would then warrant progression to more complex mechanistic studies (e.g., Western blotting for signaling proteins, flow cytometry for apoptosis analysis) and, ultimately, evaluation in preclinical in vivo models of disease. This systematic approach will unlock the true therapeutic potential of this promising molecule.

References

  • El-Sayed, W. M., El-Bendary, E. R., & El-Ashry, S. M. (2014). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. Available from: [Link]

  • Patel, D., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Survey in Fisheries Sciences. Available from: [Link]

  • Kovalenko, S., et al. (2020). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate. Available from: [Link]

  • Alharbi, N., & Abdulmalek, E. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Advances in Bioscience and Clinical Medicine. Available from: [Link]

  • Quezada, E., et al. (2000). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. ResearchGate. Available from: [Link]

  • Thompson, A. S., et al. (1998). Efficient synthesis of A 1,4-dihydro-2H-3,1-benzoxazin-2-one. Google Patents.
  • Vesely, J., & Jansa, J. (2014). Synthesis of 1,4‐dihydro‐2H‐3,1‐benzoxazin‐2‐ones by enantioselective chlorocyclization. ResearchGate. Available from: [Link]

  • Li, J., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][6][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology. Available from: [Link]

  • Unknown Author. (Date Unknown). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. PrepChem.com. Available from: [Link]

  • Feng, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry. Available from: [Link]

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][6][8]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry. Available from: [Link]

  • Peddinti, R. K., & Dadhwal, M. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports. Available from: [Link]

  • Organic Chemistry Portal. (2020). Benzoxazinone synthesis. . Available from: [Link]

  • Nitek, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available from: [Link]

  • Li, J., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][6][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PubMed. Available from: [Link]

  • Chemchart. (Date Unknown). This compound (94107-60-5). chemchart.com. Available from: [Link]

  • Li, J., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. PubChem. Available from: [Link]

  • Li, J., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. Available from: [Link]

  • Macías, F. A., et al. (2009). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. ResearchGate. Available from: [Link]

  • Tiam-Ting, T. S., et al. (2014). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E. Available from: [Link]

  • Reddy, T. J., & Sagar, R. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. PubChem. Available from: [Link]

Sources

Potential therapeutic targets of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Abstract

The 1,4-benzoxazin-2-one scaffold is a privileged heterocyclic structure found in various biologically active molecules and natural products.[1] The specific derivative, this compound, incorporates a nitro group, a functional moiety known to be crucial for the biological activity of many therapeutic agents.[2] This technical guide synthesizes current research to explore the primary potential therapeutic targets of this compound and its close analogs. Evidence points toward three major therapeutic areas: infectious diseases, particularly tuberculosis, by targeting essential mycobacterial enzymes; oncology, through mechanisms of DNA damage and the induction of apoptosis; and inflammatory conditions, via modulation of the Nrf2-HO-1 antioxidant pathway. This document provides a detailed examination of these targets, proposes mechanistic hypotheses, and outlines robust experimental workflows for their investigation and validation.

The Benzoxazinone Scaffold: A Foundation for Diverse Bioactivity

Benzoxazinones are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] The planar, rigid structure of the benzoxazinone core is a key feature that facilitates interactions with various biological macromolecules.[5] The introduction of a nitro group at the 6-position, as in the title compound, is particularly significant. Aromatic nitro groups are known to be bio-reducible, a process that can lead to the formation of reactive intermediates capable of covalent modification of enzyme targets or the generation of oxidative stress, underpinning the compound's therapeutic potential.[6][7]

Primary Therapeutic Target Area: Tuberculosis

The most compelling and specific evidence for nitro-substituted benzoxazinones lies in the field of infectious diseases, with potent activity demonstrated against Mycobacterium tuberculosis (Mtb).[6][8] This activity appears to be driven by the covalent inhibition of enzymes essential for the pathogen's survival.

Target 2.1: Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1)

DprE1 is a critical flavoenzyme in the decaprenylphosphoryl-arabinose pathway, which is essential for the synthesis of the mycobacterial cell wall component, arabinogalactan. Inhibition of DprE1 is a validated strategy for developing new anti-tubercular agents.

Proposed Mechanism of Action: Nitro-substituted benzoxazinones are proposed to be mechanism-based covalent inhibitors of DprE1.[6] The mechanism is initiated by the reduction of the compound's nitro group by the reduced flavin cofactor within the DprE1 active site. This reduction generates a reactive nitroso or hydroxylamino intermediate. This intermediate then acts as a suicide inhibitor, forming a covalent adduct with a cysteine residue (Cys387) in the enzyme's active site, leading to irreversible inactivation.[6] The heteroatom identity and side-chain at the 2-position are important for the kinetics of inactivation.[6]

DprE1_Inhibition cluster_DprE1 DprE1 Active Site FAD_red FAD (reduced) Reactive_Intermediate Reactive Intermediate (e.g., Nitroso) FAD_red->Reactive_Intermediate Reductive Activation Cys387 Cysteine 387 (Active) Inactive_Enzyme DprE1-Adduct (Covalently Inactivated) Cys387->Inactive_Enzyme Forms Covalent Bond Nitro_Compound 6-Nitro-Benzoxazinone (Pro-drug) Nitro_Compound->FAD_red Enters Active Site Reactive_Intermediate->Cys387 Nucleophilic Attack

Caption: Proposed mechanism of DprE1 covalent inactivation.

Experimental Protocol: DprE1 Inhibition Assay

  • Recombinant Enzyme Expression: Express and purify recombinant Mtb DprE1 enzyme.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5% glycerol).

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Mixture: In a 96-well plate, combine DprE1, the substrate decaprenylphosphoryl-β-D-ribose (DPR), and the electron acceptor menadione.

  • Initiation: Add the test compound at various concentrations and the reducing agent, FAD/NADH, to initiate the reaction.

  • Detection: Monitor the reduction of a reporter dye (e.g., Resazurin to the fluorescent Resorufin) over time using a plate reader (Excitation: 540 nm, Emission: 590 nm).

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration. For time-dependent inhibition, pre-incubate the enzyme with the compound before adding the substrate to determine k_inact/K_i values.[6]

Target 2.2: Menaquinone-B Enzyme (MenB)

Molecular docking and structural similarity studies of related 1,4-benzoxazinone derivatives suggest a potential interaction with the menaquinone biosynthesis pathway, which is essential for the electron transport chain in Mtb.[9]

Proposed Mechanism of Action: The compound may act as an inhibitor of MenB (1,4-dihydroxy-2-naphthoate octaprenyltransferase), an enzyme involved in the synthesis of menaquinone. By blocking this pathway, the compound would disrupt cellular respiration, leading to bacterial death. This remains a putative target requiring further experimental validation.

Secondary Therapeutic Target Area: Oncology

Derivatives of the core 2H-1,4-benzoxazin-3(4H)-one scaffold have demonstrated significant anticancer activity against various human cancer cell lines, including lung, liver, and breast cancer.[1][5]

Target 3.1: DNA Intercalation and Damage

The rigid, planar structure of the benzoxazinone core is well-suited for intercalating between the base pairs of DNA.[5] This physical disruption can interfere with DNA replication and transcription, ultimately inducing a DNA damage response.

Proposed Mechanism of Action: The compound intercalates into the DNA double helix, causing steric hindrance that stalls replication forks and transcription machinery. This leads to the activation of DNA damage sensors (e.g., ATM/ATR kinases), which phosphorylate histone H2AX (forming γ-H2AX), a key marker of double-strand breaks.[5] The accumulation of DNA damage triggers cell cycle arrest and, if the damage is irreparable, initiates programmed cell death (apoptosis).

DNA_Damage_Workflow A Compound Treatment B DNA Intercalation A->B C DNA Damage (Double-Strand Breaks) B->C D γ-H2AX Upregulation (Marker of Damage) C->D E Cell Cycle Arrest C->E F Apoptosis Induction E->F G Caspase-7 Activation F->G H Cell Death G->H Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_bound Nrf2 Keap1->Nrf2_bound Binds & Inhibits Degradation Proteasomal Degradation Nrf2_bound->Degradation Nrf2_free Nrf2 Nrf2_bound->Nrf2_free Translocation Compound Benzoxazinone Derivative Compound->Keap1 Inhibits Binding ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Binds Transcription Gene Transcription ARE->Transcription HO1 HO-1 & other antioxidant genes Transcription->HO1

Caption: Activation of the Nrf2-Keap1 antioxidant pathway.

Experimental Protocol: Cytokine Expression Analysis in LPS-Stimulated BV-2 Microglia

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS.

  • Pre-treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS, 1 µg/mL) to the media for 6-24 hours. Include untreated and LPS-only controls.

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative fold change in gene expression for each treatment group compared to the LPS-only control using the ΔΔCt method.

Summary of Potential Targets and Future Directions

The available evidence strongly suggests that this compound is a compound with multitarget potential. Its therapeutic applications could span several distinct disease areas.

Potential Target Associated Disease Area Proposed Mechanism of Action Key References
DprE1 TuberculosisCovalent inhibition via reductive activation of the nitro group.[6]
DNA OncologyIntercalation leading to DNA damage, cell cycle arrest, and apoptosis.[1][5]
Nrf2-Keap1 Pathway Inflammation, NeurodegenerationInhibition of Keap1, leading to Nrf2 nuclear translocation and antioxidant gene expression.[10][11]
Matriptase-2 Iron-Overload SyndromesInhibition of serine protease activity (based on scaffold similarity).[12]
MenB TuberculosisPutative inhibition of menaquinone biosynthesis (based on docking studies).[9]

Future Directions: While the current body of research provides a strong foundation, further focused studies on this compound are required. Key next steps should include:

  • Direct Target Engagement Assays: Confirming direct binding to putative targets like DprE1 and Keap1 using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Structural Biology: Co-crystallization of the compound with its primary targets to elucidate the precise binding mode and confirm covalent modification where applicable.

  • In Vivo Efficacy Models: Testing the compound in established animal models of tuberculosis, cancer, and neuroinflammation to validate its therapeutic potential.

  • Safety and Toxicology: Conducting comprehensive safety profiling to assess cytotoxicity in non-cancerous cell lines and determine its overall safety profile. [5][9]

References

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][10]xazin-3(4H). (2025). National Institutes of Health.

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. (n.d.). PubMed Central.
  • Richter, A., et al. (2018). Novel insight into the reaction of nitro, nitroso and hydroxylamino benzothiazinones and of benzoxacinones with Mycobacterium tuberculosis DprE1. Scientific Reports, 8(1), 13473.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PubMed Central.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (n.d.). Frontiers.
  • Czarnocki, W., Ledochowski, Z., Radzikowski, C., & Urbanski, T. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.
  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. (n.d.). PubMed Central.
  • El-Hashash, M. A., Azab, M. E., Faty, R. A. E., & Amr, A. E. E. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & pharmaceutical bulletin, 64(3), 263-271.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.).
  • 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach. (n.d.). PubMed Central.
  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2025).

Sources

An In-depth Technical Guide to 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] The introduction of a nitro group at the 6-position of this "privileged scaffold" creates a unique pharmacophore with pronounced potential for therapeutic applications, particularly in oncology and infectious diseases.[2][3] The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties, receptor binding interactions, and metabolic pathways. This guide provides a comprehensive technical overview of the synthesis, pharmacological profile, structure-activity relationships (SAR), and future outlook for 6-nitro-2H-3,1-benzoxazin-2-one derivatives and their analogs. We will delve into the causality behind synthetic choices, detail validated experimental protocols, and explore the mechanistic underpinnings of their biological activity to empower researchers in the rational design of next-generation therapeutics based on this promising core.

The 6-Nitro-3,1-Benzoxazinone Core: A Scaffold of Therapeutic Interest

Benzoxazinones are a class of fused heterocyclic compounds that serve as crucial synthons in the development of molecules with diverse physiological and pharmaceutical value.[4] Their broad spectrum of biological effects includes anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5]

The specific focus of this guide, the 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one core, is characterized by a bicyclic system where a benzene ring is fused to an oxazine ring, with a nitro group at position 6. The nitro (NO₂) group is a potent electron-withdrawing moiety and a well-established pharmacophore. Its inclusion is a deliberate design choice intended to modulate the compound's activity, often by participating in redox cycles that can induce oxidative stress in target cells or by forming specific hydrogen bonds and electrostatic interactions within biological targets.[3] This makes the 6-nitrobenzoxazinone scaffold a compelling starting point for drug discovery programs.

Synthetic Strategies and Library Development

The construction of the 6-nitro-3,1-benzoxazinone core and its derivatives generally originates from commercially available and appropriately substituted anthranilic acids.[2][4] The synthetic routes are versatile, allowing for the introduction of chemical diversity at key positions to explore the chemical space and optimize biological activity.

Core Scaffold Synthesis

The primary and most efficient method for synthesizing the benzoxazinone ring involves the cyclization of an N-acylated anthranilic acid derivative.[4][6] Specifically for the 6-nitro variant, the synthesis commences with 2-amino-5-nitrobenzoic acid.

A representative synthetic pathway involves the reaction of 2-amino-5-nitrobenzoic acid with various substituted benzoyl chlorides.[2] The use of a base like triethylamine or pyridine is critical to neutralize the HCl generated during the acylation of the amino group, driving the reaction forward. The subsequent cyclization of the resulting N-acyl intermediate, often facilitated by a dehydrating agent like acetic anhydride or a coupling agent, yields the final 2-substituted-6-nitro-4H-3,1-benzoxazin-4-one.[4][7]

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization/Dehydration A 2-Amino-5-nitrobenzoic Acid C N-(Substituted benzoyl)-2-amino-5-nitrobenzoic Acid (Intermediate) A->C Base (e.g., Pyridine) B Substituted Benzoyl Chloride (R-COCl) B->C D 2-Aryl-6-nitro-4H-3,1-benzoxazin-4-one C->D Acetic Anhydride

Caption: General synthetic workflow for 2-aryl-6-nitro-4H-3,1-benzoxazin-4-ones.

Strategies for Derivatization

To build a library of analogs for SAR studies, modifications can be systematically introduced at three primary positions:

  • C2-Position: The most common point of diversification. Utilizing a wide array of acid chlorides or anhydrides in the initial acylation step allows for the introduction of various aryl, heteroaryl, or alkyl substituents. This position directly influences the compound's interaction with the binding pockets of target proteins.[8]

  • N1-Position: Alkylation or arylation at the nitrogen atom can be achieved post-cyclization. This modification can alter the compound's planarity, solubility, and hydrogen bonding capacity.

  • Aromatic Ring: While this guide focuses on the 6-nitro substitution, further modifications on the benzene ring (e.g., addition of halogens, methoxy groups) can be explored by starting with different substituted anthranilic acids, although this can be synthetically more challenging.

Pharmacological Profile and Therapeutic Potential

The introduction of the nitro group has proven effective in directing the biological activity of benzoxazinone derivatives, primarily towards anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the potent anti-proliferative and pro-apoptotic potential of 6-nitrobenzoxazinone derivatives.[2] A series of 7-nitro-2-aryl-4H-benzo[d][4][9]oxazin-4-ones (note: numbering can vary, this corresponds to the 6-nitro isomer in other naming conventions) demonstrated significant cytotoxic effects against human cervical cancer (HeLa) cells.[2]

Table 1: In Vitro Anticancer Activity of Selected 7-Nitro-2-aryl-benzoxazinone Analogs against HeLa Cells [2]

Compound IDC2-Aryl Substituent% Inhibition of Cell Viability
3a 4-Hydroxyphenyl44.67%
3c 4-Nitrophenyl39.52%
3k 2-Naphthyl28.54%
Doxorubicin(Reference Drug)40.11%

Mechanism of Action: c-Myc G-Quadruplex Stabilization

A compelling mechanism of action for the anticancer effects of some benzoxazinone derivatives involves the targeting of non-canonical DNA structures.[10] The promoter region of the c-Myc oncogene, which is overexpressed in many cancers, contains a guanine-rich sequence capable of forming a G-quadruplex (G4) structure. The formation of this G4 structure represses c-Myc transcription. Certain benzoxazinone compounds have been shown to bind to and stabilize this G-quadruplex, leading to the downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell proliferation and migration.[10]

G cluster_0 Normal State (c-Myc Overexpression) cluster_1 Treated State (Benzoxazinone Derivative) A c-Myc Promoter (Unfolded G-rich sequence) B Transcription Factors C High c-Myc mRNA Transcription B->C Binding D Cancer Cell Proliferation & Migration C->D Drug Benzoxazinone Derivative E c-Myc Promoter (Stabilized G-Quadruplex) Drug->E Binds & Stabilizes F Transcription Factors (Binding Blocked) E->F Blocks Access G Reduced c-Myc mRNA Transcription H Inhibition of Proliferation & Migration G->H

Caption: Proposed mechanism of action via c-Myc G-quadruplex stabilization.

Antimicrobial Activity

The broader class of benzoxazines and benzoxazinones has been extensively reviewed for its antimicrobial properties.[1][11] They exhibit activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[12][13] While specific data for 6-nitro-3,1-benzoxazin-2-one is less prevalent in the reviewed literature, the nitroaromatic scaffold is a classic feature of many antimicrobial agents (e.g., metronidazole, nitrofurantoin). The proposed mechanism often involves the enzymatic reduction of the nitro group within microbial cells to generate cytotoxic radical species that damage DNA and other critical macromolecules.[3]

Table 2: Representative Antimicrobial Activity of Benzoxazinone Analogs [13]

MicroorganismCompound ClassMIC Range (µg/mL)
Staphylococcus aureus2,6,7-Trisubstituted-1,4-benzoxazin-3-one12.5 - 50
Escherichia coli2,6,7-Trisubstituted-1,4-benzoxazin-3-one25 - 50
Candida albicans2,6,7-Trisubstituted-1,4-benzoxazin-3-one12.5 - 50
Acinetobacter baumannii6,8-diisopropylspiro[1,3-benzoxazine...]-4(3H)-one32 (27% inhibition)

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows for the formulation of preliminary SAR guidelines for the design of more potent benzoxazinone-based agents.

  • Aromatic Ring Substituents: The presence and position of substituents on the core benzene ring are critical. For α-chymotrypsin inhibitors, substituents were found to reduce the inhibitory potential.[8] However, for phytotoxicity, the absence of a methoxy group enhanced activity, suggesting that less electron-donating groups may be favorable.[14][15] The 6-nitro group, being strongly electron-withdrawing, is thus a key modulator of activity.

  • C2-Position Substituents: This position is crucial for target engagement. In one study, halogen substitution (F > Cl > Br) on a C2-phenyl ring increased inhibitory potential.[8] For anticancer activity against HeLa cells, a 4-hydroxyphenyl group at C2 was more effective than a 4-nitrophenyl group, indicating that both electronic and hydrogen-bonding capabilities are important.[2]

  • N4-Hydroxyl Group: In studies on natural benzoxazinoids, a hydroxyl group on the ring nitrogen (N-4) was crucial for antifeedant activity, with hydroxamic acids being far more active than their corresponding lactams.[15] This highlights a key structural feature to consider in analog design.

G cluster_0 Benzoxazinone R1 C2-Substituent: - Crucial for target engagement - Halogens (F>Cl>Br) can increase activity - H-bonding groups may be favorable Benzoxazinone->R1 1 R2 Aromatic Ring (Position 6): - Nitro group is a key activity modulator - Electron-withdrawing nature is significant Benzoxazinone->R2 2 R3 N1-Position: - Can be alkylated to modify solubility - N-OH (hydroxamic acid) can dramatically increase activity in some contexts Benzoxazinone->R3 3

Caption: Key positions for SAR analysis on the benzoxazinone scaffold.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, standardized protocols are essential.

Protocol 1: General Synthesis of 2-(4-Hydroxyphenyl)-7-nitro-4H-3,1-benzoxazin-4-one (Analog of 3a)[2]
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-nitroanthranilic acid (1.0 eq) in pyridine (20 mL). Cool the solution in an ice bath to 0-5°C.

  • Acylation: Add 4-hydroxybenzoyl chloride (2.0 eq) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 5°C. The second equivalent of acid chloride facilitates the formation of a mixed anhydride which promotes cyclization.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 hexane:ethyl acetate).

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with 1M HCl to remove excess pyridine, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure benzoxazinone derivative.

  • Characterization: Confirm the structure and purity of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected IR spectrum should show characteristic peaks for the carbonyl (C=O) group around 1750-1760 cm⁻¹ and the nitro (NO₂) group.[2]

Protocol 2: In Vitro Anticancer Screening (MTT Assay)
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the synthesized benzoxazinone derivatives in DMSO. Dilute the compounds to the desired final concentrations (e.g., 10, 25, 50, 100 µM) in the cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Future Perspectives and Challenges

The this compound scaffold is a fertile ground for the development of novel therapeutic agents. The synthetic accessibility and the potent biological activities demonstrated by its derivatives make it an attractive target for further research.

Future Directions:

  • Mechanism Deconvolution: Further studies are needed to fully elucidate the mechanisms of action, particularly for antimicrobial effects. Investigating specific enzyme targets or pathways is a critical next step.

  • Broad-Spectrum Screening: Libraries of these derivatives should be screened against a wider range of cancer cell lines (including drug-resistant lines) and microbial pathogens to identify new therapeutic niches.

  • ADME/Tox Profiling: A significant challenge for nitroaromatic compounds is their potential for genotoxicity. Early-stage ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiling is essential to identify candidates with favorable safety profiles for in vivo studies.

  • Rational Design: The SAR insights should be used to rationally design next-generation analogs with improved potency and selectivity, potentially using computational docking studies to guide the design process.[16]

By leveraging the foundational knowledge of its synthesis, biological activity, and SAR, researchers can unlock the full therapeutic potential of the 6-nitro-3,1-benzoxazinone core.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (n.d.). National Institutes of Health. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). Modern Scientific Press Company. [Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. (2022). ResearchGate. [Link]

  • Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. (n.d.). National Institutes of Health. [Link]

  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. (2006). PubMed. [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). PubMed. [Link]

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. (n.d.). National Institutes of Health. [Link]

  • Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. (n.d.). [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 2,6,7Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. (2018). ResearchGate. [Link]

  • Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. (n.d.). National Institutes of Health. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][4][9]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). National Institutes of Health. [Link]

  • 1,4-benzoxazin-3-one-6-(amino or nitro) intermediates. (1988).
  • Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. (2024). MDPI. [Link]

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. (n.d.). [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.). [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). (2005). ACS Publications. [Link]

  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). SciSpace. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. (n.d.). University of Cádiz. [Link]

  • Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. (2024). MDPI. [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (2018). ProQuest. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

  • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. [Link]

  • ANTITUMOR AND ANTIMICROBIAL ACTIVITIES OF SOME HETERO AROMATIC BENZOFURANS DERIVED FROM NATURALLY OCCURRING VISNAGIN. (n.d.). [Link]

  • One‐pot synthesis of 2H‐1,4‐benzoxazin‐2‐one derivatives 61. (n.d.). ResearchGate. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). MDPI. [Link]

  • 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-. (n.d.). PubChem. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). [Link]

  • 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. (n.d.). National Institutes of Health. [Link]

Sources

Discovery and history of nitrobenzoxazinone compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Nitrobenzoxazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrobenzoxazinone scaffold represents a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemistry. Characterized by a fused benzene and oxazinone ring system bearing a nitro group, these compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, antitubercular, and herbicidal properties.[1][2][3][4] This guide provides a comprehensive exploration of the discovery and historical development of nitrobenzoxazinone compounds. We will trace the evolution of their synthesis from foundational methods to modern catalytic strategies, delve into the mechanistic underpinnings of their bioactivity, which often involves nitroreductase-mediated activation, and analyze the structure-activity relationships that have guided the development of next-generation derivatives. This document serves as a technical resource, synthesizing historical context with field-proven insights to support ongoing research and development in this promising area of chemical biology.

The Genesis of a Scaffold: Early Discovery and Foundational Synthesis

The journey of the benzoxazinone ring system predates the specific focus on its nitro derivatives. The first synthesis of a related 2-aryl-4H-1,3-benzoxazin-4-one was reported as early as 1902 by Heller and Fiesselmann, who treated anthranilic acids with aroyl chlorides.[5] This pioneering work laid the chemical foundation for what would become a vast and versatile class of heterocyclic compounds.

The introduction of the nitro group, a well-known pharmacophore and often a toxicophore, marked a pivotal turn in the exploration of benzoxazinone bioactivity.[3][4] The nitro moiety dramatically influences the electronic properties of the molecule and serves as a handle for reductive bioactivation, a key mechanism of action against various pathogens.[3][6]

One of the most direct and foundational methods for synthesizing a nitrobenzoxazinone core involves the cyclization of a nitro-substituted anthranilic acid. For instance, 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one can be readily prepared by refluxing 4-nitroanthranilic acid with acetic anhydride.[7] This straightforward approach provided the initial access to these compounds, enabling the first wave of biological screening and investigation.

G cluster_start Starting Materials A 4-Nitroanthranilic Acid C Reflux A->C B Acetic Anhydride B->C D 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one C->D Cyclization

Caption: Foundational synthesis of a nitrobenzoxazinone core.

Experimental Protocol: Synthesis of 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one

This protocol describes a classic, self-validating method for synthesizing a core nitrobenzoxazinone structure, adapted from foundational literature.[7]

Objective: To synthesize 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one via cyclization of 4-nitroanthranilic acid.

Materials:

  • 4-Nitroanthranilic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 1.0 equivalent of 4-nitroanthranilic acid with an excess of acetic anhydride (typically 5-10 equivalents).

  • Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization and dehydration, leading to the formation of the oxazinone ring. Acetic anhydride serves as both the acylating agent and the dehydrating agent.

  • Isolation: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash it with a cold solvent (e.g., cold ethanol or diethyl ether) to remove residual acetic anhydride and other impurities.

  • Recrystallization: For higher purity, recrystallize the crude solid from a suitable solvent such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly. Pure crystals of the product will form.

  • Drying and Characterization: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and elemental analysis.[7]

The Evolution of Synthesis: Modern Methodologies

While effective, early synthetic routes often required harsh conditions and offered limited functional group tolerance. The demand for more complex and diverse nitrobenzoxazinone libraries spurred the development of sophisticated, often metal-catalyzed, synthetic strategies. These modern methods provide milder reaction conditions, improved yields, and greater access to a wider range of derivatives.

G A Modern Synthetic Strategies Goal: Milder Conditions, Higher Yields, Greater Diversity B Cu-Catalyzed Coupling Tandem intramolecular C-N coupling/rearrangement process. A->B C Pd-Catalyzed Carbonylation Uses N-(o-bromoaryl)amides and paraformaldehyde as a CO source. A->C D Mechanochemistry Solvent-assisted grinding enables rapid cyclodehydration. A->D E Heterogeneous Catalysis Recyclable palladium catalyst for carbonylative coupling of 2-iodoanilines. A->E B->A C->A D->A E->A

Caption: Overview of modern synthetic approaches to benzoxazinones.

Key advancements include:

  • Copper-Catalyzed Synthesis: A facile method for preparing 4H-3,1-benzoxazin-4-one derivatives based on a tandem intramolecular C-N coupling and rearrangement process.[8]

  • Palladium-Catalyzed Carbonylation: This approach utilizes N-(o-bromoaryl)amides and paraformaldehyde as an inexpensive and stable carbonyl source, showcasing excellent atom economy.[8] Another variation involves the carbonylative coupling of 2-iodoanilines with aryl iodides using a heterogeneous and recyclable palladium catalyst.[8]

  • Solvent-Assisted Grinding: A mechanochemical approach that provides a mild and convenient synthesis of 2-substituted derivatives from N-substituted anthranilic acids via a rapid cyclodehydration.[8]

These innovative strategies have been instrumental in expanding the chemical space of nitrobenzoxazinones, allowing for systematic Structure-Activity Relationship (SAR) studies.

Biological Activity and Mechanism of Action

Nitrobenzoxazinone compounds are pleiotropic agents, demonstrating a wide spectrum of biological activities. The presence of the nitro group is central to their function, often acting as a prodrug element that is selectively activated within target cells or organisms.[3][4]

Key Biological Activities:

  • Antimicrobial: Many nitro compounds exhibit potent activity against bacteria and fungi.[3][4] This is achieved through the intracellular reduction of the nitro group to toxic intermediates that cause widespread cellular damage.[3][9]

  • Antitubercular: Nitro-containing heterocycles, such as the related nitroimidazo-oxazine PA-824, are highly effective against Mycobacterium tuberculosis. Their activation is dependent on a deazaflavin-dependent nitroreductase (Ddn) unique to the bacterium.[10]

  • Anticancer: Various benzoxazinone derivatives have shown significant antiproliferative activity against human cancer cell lines.[11] Their mechanisms can involve arresting the cell cycle, downregulating topoisomerase II, and inducing apoptosis via pathways involving p53 and caspases.

  • Herbicidal/Phytotoxic: Naturally occurring benzoxazinones like DIMBOA and DIBOA are key allelochemicals in gramineous plants, serving as natural defense compounds.[1] Synthetic nitrobenzoxazinones have been explored as new leads for herbicide models.[1]

The Nitroreductase Activation Pathway

The predominant mechanism of action for many bioactive nitroaromatic compounds is reductive activation. This process provides a degree of selectivity, as the necessary nitroreductase enzymes are often more prevalent or active in target pathogens than in host cells.

G cluster_targets Molecular Targets Prodrug Nitrobenzoxazinone (Prodrug) Enzyme Nitroreductase (e.g., in bacteria, Mtb) Prodrug->Enzyme Enters Cell Intermediates Reactive Nitrogen Intermediates (Nitroso, Superoxide Species) Enzyme->Intermediates Reductive Activation Damage Cellular Damage Intermediates->Damage DNA DNA Damage Damage->DNA Attacks Protein Protein Dysfunction Damage->Protein Attacks Lipid Lipid Peroxidation Damage->Lipid Attacks Death Cell Death / Growth Inhibition DNA->Death Protein->Death Lipid->Death

Caption: General mechanism of nitroreductase-mediated bioactivation.

This activation cascade, which generates highly reactive species, leads to indiscriminate damage of vital macromolecules such as DNA, RNA, and proteins, ultimately resulting in cell death.[3][9]

Structure-Activity Relationship (SAR) Studies

The optimization of nitrobenzoxazinone compounds for specific therapeutic or agricultural applications relies heavily on understanding their structure-activity relationships (SAR). Systematic modification of the core scaffold has yielded critical insights into the structural requirements for potency and selectivity.

Structural Modification Target Activity SAR Observation Reference
Position of Nitro Group General BioactivityThe position and electronic environment of the NO₂ group are critical for efficient reduction by nitroreductases.[3][4]
Substituents on Benzene Ring α-Chymotrypsin InhibitionThe presence of substituents generally reduces inhibitory potential. Halogens increase potential (F > Cl > Br).
Substitution at N-4 Position PhytotoxicityHydroxamic acids (N-OH) are significantly more active as antifeedants than their corresponding lactam (N-H) analogues.[1]
Substitution at C-2 Position AnticancerThe nature of the substituent at the 2-position significantly modulates antiproliferative activity against various cancer cell lines.[11]
Lipophilic Tail (in related systems) AntitubercularModifications to a lipophilic side chain can dramatically improve whole-cell activity and solubility.
Presence of Free Amino Group AnticancerA free amino group was identified as a common feature in a series of six highly active antiproliferative derivatives.

These studies underscore that while the nitro group is often essential for the mechanism of action, fine-tuning of other parts of the molecule is crucial for optimizing target engagement, pharmacokinetic properties, and overall efficacy.

Conclusion and Future Perspectives

The history of nitrobenzoxazinone compounds is a compelling narrative of chemical innovation and biological discovery. From the initial foundational syntheses to the development of sophisticated catalytic methods, the ability to access and diversify this scaffold has continuously expanded. This has unveiled a remarkable spectrum of biological activities, with the nitro group's role as a bioreductive "warhead" being a recurring mechanistic theme.

Looking ahead, the field is poised for further advancement. Key areas of future research will likely include:

  • Development of Selective Agents: Designing derivatives that are preferentially activated by enzymes unique to a target pathogen or cancer cell type to minimize off-target toxicity.

  • Overcoming Resistance: Investigating and circumventing mechanisms of resistance, such as the downregulation of activating nitroreductases in microbes.

  • Exploring New Therapeutic Areas: Given their diverse bioactivities, nitrobenzoxazinones may hold promise in unexplored areas, such as neurodegenerative diseases or inflammatory disorders.[12]

The nitrobenzoxazinone core remains a fertile ground for discovery. By building on its rich history and leveraging modern drug development tools, researchers and scientists can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and Characterization of Benzoxazinone Derivatives. (2025). ResearchGate. [Link]

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. G. (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis of Benzoxazinones. Organic Chemistry Portal. [Link]

  • Synthesis of benzoxazinone derivative 6. ResearchGate. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). National Institutes of Health (NIH). [Link]

  • Synthesis and antimicrobial activity of some benzoxazinoids derivatives of 2-nitrophenol and 3-hydroxy-2-nitropyridine. Semantic Scholar. [Link]

  • Sutherland, H. S., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][7][8]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry, 54(16), 5639-59. [Link]

  • Abdel-Aziz, A. A. M., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 25(19), 4433. [Link]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 129-137. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3629. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

  • Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. ResearchGate. [Link]

  • Macías, F. A., et al. (2004). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 52(21), 6452-62. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Pharmaceuticals, 14(12), 1259. [Link]

  • Zajdel, P., et al. (2009). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Bioorganic & Medicinal Chemistry, 17(1), 385-97. [Link]

  • Katsamakas, S., Zografos, A. L., & Sarli, V. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Medicinal Chemistry, 23(26), 2972-2999. [Link]

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. (2023). Communications Biology, 6(1), 1-13. [Link]

  • Anticancer activity of the benzoxazinone compound 1. ResearchGate. [Link]

  • Selected 1,4-benzoxazin-3-one compounds that exhibit antibacterial activities against plant bacterial pathogens. ResearchGate. [Link]

  • What is the mechanism of Nitrofurazone?. Patsnap Synapse. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Fluorogenic Probe for Nitroreductase Activity

The study of nitroreductase enzymes is of paramount importance in fields ranging from cancer therapy, through gene-directed enzyme prodrug therapy (GDEPT), to environmental bioremediation.[1][2] These enzymes, predominantly found in bacteria and certain eukaryotes, catalyze the reduction of nitroaromatic compounds, a process that is often the basis for the activation of therapeutic agents or the degradation of pollutants.[1] A critical need in this area of research is the availability of sensitive and reliable methods for quantifying nitroreductase activity. This application note details the use of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one as a fluorogenic substrate for the continuous kinetic monitoring of nitroreductase activity.

The core principle of this assay is the enzymatic conversion of a non-fluorescent nitro-compound into a highly fluorescent amino-derivative. This "light-up" probe technology provides a direct and sensitive measure of enzyme activity, making it suitable for high-throughput screening (HTS) of nitroreductase inhibitors, characterization of enzyme kinetics, and quality control of enzyme preparations.

Principle of the Assay: From Nitro to Amino, From Dark to Light

The enzymatic assay is based on the nitroreductase-catalyzed reduction of the nitro group of this compound. In the presence of a nicotinamide cofactor, typically NADPH, the nitroreductase transfers electrons to the nitro group, reducing it to the corresponding amine, 1,4-Dihydro-6-amino-2H-3,1-benzoxazin-2-one.

This conversion is accompanied by a significant change in the electronic and spectroscopic properties of the molecule. The parent nitro-compound is essentially non-fluorescent. However, the resulting amino-derivative is highly fluorescent. The increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction.

The overall reaction is as follows:

This compound + 3 NADPH + 3 H⁺ ---(Nitroreductase)---> 1,4-Dihydro-6-amino-2H-3,1-benzoxazin-2-one + 3 NADP⁺ + 2 H₂O

Visualizing the Enzymatic Conversion

The following diagram illustrates the enzymatic reaction at the core of this assay.

Enzymatic Reaction Substrate This compound (Non-Fluorescent) Product 1,4-Dihydro-6-amino-2H-3,1-benzoxazin-2-one (Highly Fluorescent) Substrate->Product Enzymatic Reduction Enzyme Nitroreductase Cofactor_out NADP+ Enzyme->Cofactor_out Cofactor_in NADPH Cofactor_in->Enzyme

Caption: Enzymatic reduction of the substrate to a fluorescent product.

Materials and Reagents

ReagentRecommended SupplierNotes
This compoundVariesPrepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
Recombinant Nitroreductase (e.g., from E. coli)VariesThe concentration will depend on the specific activity of the enzyme lot. Prepare aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)VariesPrepare a 10 mM stock solution in assay buffer. Prepare fresh daily as NADPH is unstable in solution.
Assay BufferN/A50 mM Potassium Phosphate, pH 7.0. The optimal pH may vary depending on the specific nitroreductase enzyme and should be determined empirically.
Dimethyl sulfoxide (DMSO)VariesAnhydrous, for dissolving the substrate.
96-well black, flat-bottom microplatesVariesEssential for fluorescence-based assays to minimize background signal.
Fluorescence microplate readerN/ACapable of excitation at ~380 nm and emission detection at ~460 nm (wavelengths should be optimized empirically for the specific product).

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

Rationale: To ensure maximum sensitivity of the assay, it is crucial to determine the specific excitation and emission maxima of the fluorescent product, 1,4-Dihydro-6-amino-2H-3,1-benzoxazin-2-one, under the chosen assay conditions.

  • Prepare the Fluorescent Product:

    • In a microcentrifuge tube, combine:

      • 88 µL Assay Buffer

      • 10 µL of 1 mM this compound (in DMSO)

      • 2 µL of a concentrated nitroreductase solution.

    • Incubate at 37°C for 1-2 hours to ensure complete conversion to the amino product.

  • Perform Wavelength Scan:

    • Dilute the product solution 1:10 in Assay Buffer.

    • Using a scanning spectrofluorometer, perform an excitation scan (emission set at ~460 nm) and an emission scan (excitation set at ~380 nm) to determine the optimal wavelengths.

Protocol 2: Standard Kinetic Assay for Nitroreductase Activity

Workflow Visualization:

Assay Workflow Start Start Prep Prepare Reagents: - Substrate Stock - NADPH Stock - Enzyme Dilutions Start->Prep Plate Pipette Reagents into 96-well Plate: - Assay Buffer - Substrate - NADPH Prep->Plate Incubate Pre-incubate plate at assay temperature (e.g., 37°C) Plate->Incubate Initiate Initiate reaction by adding Enzyme Solution Incubate->Initiate Read Immediately place in plate reader and begin kinetic read (Fluorescence vs. Time) Initiate->Read Analyze Calculate initial reaction rates (V₀) from the linear phase of the progress curves Read->Analyze End End Analyze->End

Caption: Standard workflow for the nitroreductase kinetic assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the nitroreductase enzyme in Assay Buffer.

    • Prepare a working solution of this compound at 2X the final desired concentration in Assay Buffer.

    • Prepare a working solution of NADPH at 2X the final desired concentration in Assay Buffer.

  • Assay Setup (96-well plate):

    • Add 50 µL of the 2X substrate solution to each well.

    • Add 50 µL of the 2X NADPH solution to each well.

    • Include appropriate controls:

      • No Enzyme Control: 50 µL of Assay Buffer instead of enzyme solution.

      • No Substrate Control: 50 µL of Assay Buffer instead of substrate solution.

      • No NADPH Control: 50 µL of Assay Buffer instead of NADPH solution.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 100 µL of the enzyme dilution to each well.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., every 30 seconds for 15-30 minutes) at the pre-determined optimal excitation and emission wavelengths.

Data Analysis and Interpretation

  • Plot the Data: For each enzyme concentration, plot fluorescence intensity versus time.

  • Determine the Initial Rate (V₀): Identify the linear portion of each curve (typically the first 5-10 minutes) and calculate the slope. The slope represents the initial reaction rate in Relative Fluorescence Units (RFU) per minute.

  • Convert to Molar Concentrations: To convert the rate from RFU/min to µmol/min, a standard curve of the fluorescent product (1,4-Dihydro-6-amino-2H-3,1-benzoxazin-2-one) must be generated.

    • Prepare known concentrations of the purified amino-product.

    • Measure the fluorescence of each concentration.

    • Plot RFU versus concentration (µM) and determine the slope of this line (RFU/µM).

  • Calculate Specific Activity:

    • Specific Activity (µmol/min/mg) = (Rate in µmol/min) / (mg of enzyme in the reaction)

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Autofluorescence of assay components or plate. Contaminated reagents.Run a "no enzyme" control. Ensure the use of a black microplate. Check all buffers and reagents for contamination.
No or low signal Inactive enzyme. Incorrect wavelengths. Degradation of NADPH. Substrate insolubility.Verify enzyme activity with a known positive control substrate if available. Confirm optimal excitation/emission wavelengths. Prepare fresh NADPH solution. Ensure the final DMSO concentration is low (<1%) to prevent substrate precipitation.
Non-linear reaction progress curves Substrate depletion. Enzyme instability. Product inhibition.Use a lower enzyme concentration or a higher substrate concentration. Check the stability of the enzyme under assay conditions. If product inhibition is suspected, analyze only the initial linear phase of the reaction.

Conclusion

The use of this compound as a fluorogenic substrate offers a robust and sensitive method for the continuous monitoring of nitroreductase activity. The protocol described herein can be readily adapted for various applications, including high-throughput screening for novel inhibitors and detailed kinetic characterization of different nitroreductase enzymes. As with any assay, empirical determination of optimal conditions for the specific enzyme and instrumentation is recommended for achieving the highest quality data.

References

  • Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. [Link]

  • Pitsawong, W., Hoben, J. P., & Miller, A. F. (2014). Understanding the broad substrate repertoire of nitroreductase based on its kinetic mechanism. Journal of Biological Chemistry, 289(22), 15546-15557. [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Emergence of Benzoxazinone Scaffolds in Oncology

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The 1,4-benzoxazinone scaffold, a rigid planar heterocyclic system, has garnered significant attention for its broad spectrum of pharmacological activities and its potential as a privileged structure in drug discovery[1][2]. Derivatives of this core structure have demonstrated significant antiproliferative and cytotoxic effects across a multitude of human cancer cell lines[3][4].

This guide focuses on a specific, promising derivative: 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one . The incorporation of a nitro group at the 6-position is anticipated to modulate the electronic properties of the molecule, potentially enhancing its biological activity and offering unique mechanistic avenues for cancer cell inhibition. While research on this exact molecule is emerging, the extensive data on related nitro-substituted benzoxazinones provides a strong foundation for its investigation as a potential therapeutic agent[5].

These compounds are known to exert their anticancer effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cancer cell division cycle (cell cycle arrest), and interfering with critical DNA replication and repair processes[3]. The selectivity of some benzoxazinone derivatives for cancer cells over normal, healthy cells further underscores their therapeutic potential[3].

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the potential mechanisms of action, detailed protocols for evaluating anticancer efficacy, and a framework for interpreting the resulting data.

Pillar 1: Postulated Mechanisms of Action

The anticancer activity of benzoxazinone derivatives, particularly those with nitro-substituents, is multifaceted. Based on extensive research into this class of compounds, the primary mechanisms of action for this compound are likely to involve the following pathways.

Induction of Apoptosis

Apoptosis is a regulated process of cell self-destruction that is often dysregulated in cancer. Many benzoxazinone derivatives have been shown to be potent inducers of apoptosis.[5] This is often mediated through the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Key markers of apoptosis induction include the upregulation of pro-apoptotic proteins like the tumor suppressor p53 and the activation of executioner caspases such as caspase-3 and caspase-7[1]. Some derivatives have also been observed to down-regulate anti-apoptotic proteins like Bcl-2[6].

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Benzoxazinone derivatives can intervene in this process by causing cell cycle arrest, effectively preventing cancer cells from dividing.[3] This arrest can occur at different phases of the cell cycle, such as G0/G1, S, or G2/M, depending on the specific compound and cell line[6]. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs).

DNA Damage and Repair Inhibition

The rigid, planar structure of the benzoxazinone core is thought to facilitate its intercalation into tumor cell DNA[1][7]. This can lead to physical damage to the DNA, triggering a DNA damage response. A key indicator of this is the phosphorylation of histone H2AX (γ-H2AX), which marks sites of DNA double-strand breaks[1][7]. Furthermore, some derivatives have been shown to inhibit topoisomerases, enzymes essential for resolving DNA topological problems during replication and transcription, leading to catastrophic DNA damage and cell death[3].

Induction of Autophagy and Oxidative Stress

Recent studies have indicated that some benzoxazinone derivatives can induce autophagy, a cellular process of self-digestion that can, under certain conditions, lead to cell death[1][7]. This is often observed alongside an increase in reactive oxygen species (ROS), which can contribute to cellular damage and trigger apoptosis[7][8].

The following diagram illustrates the potential signaling pathways affected by this compound.

G cluster_0 This compound cluster_1 Cellular Targets & Processes cluster_2 Cellular Outcomes Compound 1,4-Dihydro-6-nitro- 2H-3,1-benzoxazin-2-one DNA DNA Intercalation & Damage Compound->DNA Topoisomerase Topoisomerase Inhibition Compound->Topoisomerase ROS ROS Generation Compound->ROS p53_caspases p53 & Caspase Activation Compound->p53_caspases CDK CDK Inhibition Compound->CDK Autophagy_Proteins Autophagy Proteins (e.g., LC3) Compound->Autophagy_Proteins Apoptosis Apoptosis DNA->Apoptosis triggers Topoisomerase->Apoptosis leads to ROS->Apoptosis induces p53_caspases->Apoptosis mediates CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest causes Autophagy Autophagy Autophagy_Proteins->Autophagy initiates

Caption: Postulated signaling pathways for this compound.

Pillar 2: Experimental Protocols & Workflows

To rigorously evaluate the anticancer potential of this compound, a series of well-established in vitro assays are recommended. The following protocols provide a foundational framework.

Experimental Workflow Overview

The following diagram outlines a typical workflow for screening and characterizing the anticancer activity of a novel compound like this compound.

G cluster_primary_screening Primary Screening cluster_mechanistic_studies Mechanistic Studies cluster_data_analysis Data Analysis & Conclusion start Start: Compound Synthesis & Purification MTT Cell Viability Assay (MTT) Determine IC50 values start->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle If active (low IC50) ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) MTT->ApoptosisAssay If active (low IC50) DNA_Damage DNA Damage Assay (γ-H2AX Staining) MTT->DNA_Damage WesternBlot Western Blotting (Protein Expression) CellCycle->WesternBlot ApoptosisAssay->WesternBlot Confirm protein changes Data Synthesize Data Elucidate Mechanism of Action WesternBlot->Data DNA_Damage->Data end End: Report Findings Data->end G cluster_observation Experimental Observation cluster_interpretation Interpretation cluster_conclusion Overall Conclusion Obs1 Low IC50 in MTT Assay Interp1 Compound is cytotoxic and antiproliferative. Obs1->Interp1 Obs2 Accumulation of cells in G2/M or Sub-G0/G1 phase Interp2 Compound induces cell cycle arrest and/or apoptosis. Obs2->Interp2 Obs3 Increased γ-H2AX and cleaved Caspase-3 levels Interp3 Mechanism involves DNA damage and activation of the apoptotic cascade. Obs3->Interp3 Conclusion This compound is a promising anticancer agent that functions by inducing DNA damage-mediated apoptosis and cell cycle arrest. Interp1->Conclusion Interp2->Conclusion Interp3->Conclusion

References

Antimicrobial screening of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Comprehensive Workflow for the Antimicrobial Screening of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1] Heterocyclic compounds, particularly the benzoxazinone scaffold, have emerged as a promising area of research due to their diverse biological activities, including potent antimicrobial effects.[2][3] This application note presents a systematic, multi-tiered protocol for the comprehensive antimicrobial screening of a specific novel compound, This compound . We provide a self-validating workflow, beginning with qualitative preliminary screening and progressing to quantitative determination of inhibitory and bactericidal concentrations. The methodologies are grounded in established standards to ensure reproducibility and scientific rigor, guiding researchers in the foundational evaluation of new chemical entities in the fight against infectious diseases.

Introduction: The Scientific Rationale for Screening Benzoxazinones

The 1,4-benzoxazinone core structure is a privileged scaffold in medicinal chemistry, with synthetic derivatives demonstrating significant antibacterial and antifungal properties.[4] Unlike many natural counterparts, synthetic modifications to the benzoxazinone ring have yielded compounds with potent activity against a range of pathogens, including clinically relevant Gram-positive and Gram-negative bacteria.[5] Some derivatives are believed to exert their effect by targeting essential bacterial enzymes like DNA gyrase, a mechanism distinct from many current antibiotic classes, making them attractive candidates for overcoming existing resistance.[6]

Therefore, a structured and validated screening cascade is paramount. The protocol outlined herein is designed to efficiently characterize the antimicrobial potential of This compound , providing the foundational data necessary for further preclinical development.

Overall Experimental Workflow

The screening process is logically structured to move from a broad, qualitative assessment to precise, quantitative measurements. This approach conserves resources by first confirming the existence of antimicrobial activity before committing to more labor-intensive quantitative assays.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Cidal vs. Static Activity Compound Compound Solubilization & Disk Preparation Disk_Assay Agar Disk Diffusion Assay Compound->Disk_Assay Impregnated Disks MIC_Assay Broth Microdilution for Minimum Inhibitory Concentration (MIC) Disk_Assay->MIC_Assay If Zone of Inhibition > 0 Result1 Qualitative Activity (Zone Diameter) Disk_Assay->Result1 MBC_Assay Subculture for Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay From clear wells (≥MIC) Result2 Potency (µg/mL) MIC_Assay->Result2 Result3 Bactericidal/ Bacteriostatic Profile MBC_Assay->Result3 cluster_0 96-Well Plate Layout for MIC Assay cluster_1 Step 1: Serial Dilution cluster_2 Step 2: Inoculation cluster_3 Step 3: Final Volume c1 Col 1 (100µL Cmpd) c2 Col 2 (50µL Broth) c1->c2 Transfer 50µL c3 Col 3 (50µL Broth) c2->c3 Transfer 50µL ... ... c3->... Repeat c10 Col 10 (50µL Broth) c11 Col 11 (Growth Ctrl) c12 Col 12 (Sterility Ctrl) ...->c10 Repeat i1 Add 50µL Inoculum to Cols 1-11 f1 All wells (1-11) = 100µL total

Caption: Workflow for MIC determination via broth microdilution.

  • Inoculation: a. Dilute the 0.5 McFarland bacterial suspension prepared earlier into MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. b. Add 50 µL of this diluted inoculum to each well from column 1 to column 11. Do not add bacteria to column 12. [7]

  • Incubation and Interpretation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours. b. Read the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where there is no visible turbidity (i.e., the first clear well). [7] c. The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear for the assay to be valid.

Protocol III: Minimum Bactericidal Concentration (MBC) Assay

Causality and Experimental Choice

The MIC value reveals the concentration that inhibits bacterial growth (bacteriostatic) but does not distinguish it from the concentration that actively kills the bacteria (bactericidal). This distinction is clinically and mechanistically vital. The MBC test is a direct follow-on from the MIC assay designed to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. [7][8]This provides deeper insight into the compound's mode of action.

Detailed Step-by-Step Methodology

Procedure:

  • Subculturing from MIC Plate: a. Immediately following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the positive growth control well. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, take a small aliquot (e.g., 10 µL) from each of these wells and spot-plate it onto a fresh, antibiotic-free MHA plate. [7][9]

  • Incubation and Interpretation: a. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours. b. After incubation, count the number of colonies (CFUs) on each spot. c. The MBC is the lowest concentration that produces a ≥99.9% (or 3-log) reduction in CFU/mL compared to the initial inoculum count from the growth control well. [7]

Data Presentation: Consolidated Sample Results
MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus8162 (Bactericidal)
E. coli16>128>8 (Bacteriostatic)
  • Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.

Conclusion and Future Directions

This application note provides a robust and validated framework for the initial antimicrobial characterization of This compound . By following this hierarchical approach, researchers can efficiently generate reliable data on the compound's spectrum of activity, potency (MIC), and bactericidal or bacteriostatic nature (MBC). Positive results from this screening cascade would justify progression to more advanced studies, including time-kill kinetic assays, mechanism of action elucidation (e.g., DNA gyrase inhibition assays), and in vitro toxicity assessments against mammalian cell lines to establish a preliminary therapeutic index.

References

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Research Journal of Pharmacy and Technology.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM Website.
  • Abdel-rahman, R. M., et al. (n.d.).
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC/AQD.
  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025 Meeting.
  • Patel, H., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Soliman, M. H., et al. (2022). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry.
  • Adetunji, C. O., et al. (2024).
  • O'Neill, A. M., & Chopra, I. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments.
  • BenchChem. (2025). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052. BenchChem Website.
  • Microbe Investigations. (n.d.).
  • Nikopharma. (n.d.). MIC/MBC Testing. Nikopharma Website.
  • Wiegand, I., et al. (2017).
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Wikipedia. (n.d.). Disk diffusion test. Wikipedia.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Silver, L. L. (2012). Screening Strategies to Identify New Antibiotics. Ingenta Connect.
  • Adimule, V. M., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Applied Pharmaceutical Science and Research.
  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Serwecińska, L. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • Wang, C., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology.
  • Pišlar, A., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols: Disk Diffusion Assay for "Antibacterial agent 102". BenchChem Website.
  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech Website.
  • Pišlar, A., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed.
  • Rojas-Bautista, D. A., et al. (2023). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. ChemistryOpen.
  • Vashchenko, O., et al. (2020). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives.
  • Kumar, D., et al. (2010). Synthesis, Antiinflammatory and Antimicrobial Activity of Some New 1-(3-Phenyl-3,4-Dihydro-2H-1,3-Benzoxazin-6-yl)-Ethanone Derivatives. Indian Journal of Pharmaceutical Sciences.
  • Aki, E., et al. (2022). Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives.
  • Pérez-Nájera, V. C., et al. (2024). Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. RSC Advances.

Sources

Application Notes & Protocols: Evaluating the Antifungal Activity of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] The limited arsenal of available antifungal drugs and the shared eukaryotic nature of fungal and human cells—which complicates the development of selectively toxic agents—necessitates urgent research into novel chemical scaffolds.[3][4] The 1,4-benzoxazinone core is a promising heterocyclic motif that has demonstrated a wide spectrum of biological activities, including antifungal properties.[5] This document provides a comprehensive guide for the synthesis and evaluation of a specific derivative class, 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one, outlining robust protocols to characterize its antifungal efficacy and preliminary safety profile.

Section 1: Synthesis of the Core Scaffold

The foundation of any screening campaign is the reliable synthesis of the compound of interest. The protocol described here is a representative method for synthesizing the 6-nitro-2H-1,4-benzoxazin-3(4H)-one scaffold, a close structural isomer that serves as an excellent proxy for the target class. The key principle involves the reaction of 2-amino-4-nitrophenol with an appropriate bromoacetate ester.[6]

Protocol 1.1: Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one[8]

Causality: This procedure utilizes a nucleophilic substitution followed by an intramolecular cyclization. 2-amino-4-nitrophenol provides the nucleophilic amino group and the phenolic oxygen required for ring formation. Ethyl bromoacetate serves as the two-carbon electrophilic component that ultimately forms part of the heterocyclic ring.

Materials:

  • 2-amino-4-nitrophenol

  • Ethyl bromoacetate

  • Potassium fluoride (KF)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Ice

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred mixture of potassium fluoride (10.6 g, 182 mmol) in anhydrous DMF (55 ml), add ethyl bromoacetate (7.76 ml, 72 mmol).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add 2-amino-4-nitrophenol (10.79 g, 70.0 mmol) to the mixture.

  • Heat the reaction to 55°C and maintain for 6 hours.

  • Cool the mixture slowly to room temperature and continue stirring for an additional 12 hours.

  • Pour the reaction mixture onto 300 ml of ice. A solid precipitate will form.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • For purification, dissolve the resulting crude solid in 100 ml of ethyl acetate. Wash the organic layer with water (3 x 150 ml) and 10% HCl, then dry over MgSO₄.

  • Remove the solvent in vacuo.

  • Recrystallize the resulting solid from ethylene dichloride to yield the pure 6-nitro-2H-1,4-benzoxazin-3(4H)-one product.

Visualization of Synthesis Workflow:

cluster_reactants Reactants & Reagents cluster_process Reaction & Workup A 2-amino-4-nitrophenol D Mix & React (55°C, 6h) A->D B Ethyl bromoacetate B->D C KF / Anhydrous DMF C->D E Ice Quench & Filtration D->E F Liquid-Liquid Extraction (EtOAc/H2O) E->F G Drying & Solvent Removal F->G H Recrystallization G->H I Pure 6-nitro-2H-1,4- benzoxazin-3(4H)-one H->I

Caption: Workflow for the synthesis of the benzoxazinone core structure.

Section 2: In Vitro Antifungal Susceptibility Testing

To ensure that antifungal activity data is reproducible and comparable across different studies, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for this purpose.[2][7] The broth microdilution method is a cornerstone technique for determining a compound's Minimum Inhibitory Concentration (MIC).[7][8][9]

Protocol 2.1: Broth Microdilution for MIC Determination (Adapted from CLSI M27)[9][10]

Causality: This assay quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism. By exposing a standardized fungal inoculum to a serial dilution of the test compound, we can pinpoint its potency. RPMI-1640 medium is the standard as it provides necessary nutrients for fungal growth while having minimal interaction with most antifungal compounds.

Materials:

  • Test compound (dissolved in 100% DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) and appropriate quality control (QC) strains

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation (Yeasts):

    • Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[8]

    • Perform a 1:1000 dilution of this adjusted suspension into RPMI-1640 medium to achieve the final inoculum concentration of 1-5 x 10³ CFU/mL.[9]

  • Plate Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform a serial two-fold dilution of the compound in RPMI-1640 medium to achieve a range of desired concentrations (e.g., 64 to 0.125 µg/mL). The final volume in each well should be 100 µL.

    • Crucial Control: The final concentration of DMSO must not exceed 1%, as higher concentrations can inhibit fungal growth.[9]

    • Include a growth control (100 µL RPMI + 100 µL inoculum, no drug) and a sterility control (200 µL RPMI only).[8]

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well containing the drug dilutions. The final volume in all test wells is now 200 µL.

    • Seal the plates and incubate at 35°C for 24-48 hours.[8]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For azoles and related compounds, this is typically a ≥50% reduction in turbidity.[2] For complete inhibition compounds, it's the lowest concentration with no visible growth.[2]

Protocol 2.2: Determination of Minimum Fungicidal Concentration (MFC)

Causality: The MIC value indicates growth inhibition (fungistatic), but not necessarily cell death (fungicidal). The MFC assay is a necessary follow-up to differentiate between these two modes of action.

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed complete growth inhibition.

  • Spot-inoculate these aliquots onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar).[8]

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from the MIC plate that results in no fungal growth on the subculture agar plate.

Data Presentation: Antifungal Activity

Quantitative data should be summarized for clear interpretation. MIC₅₀ and MIC₉₀ values (concentrations inhibiting 50% and 90% of tested isolates, respectively) are valuable for larger strain collections.[8]

Fungal SpeciesStrain IDCompound MIC (µg/mL)Reference Drug MIC (µg/mL)Compound MFC (µg/mL)
Candida albicansATCC 90028Data to be determinede.g., Fluconazole: XData to be determined
Candida glabrataATCC 90030Data to be determinede.g., Fluconazole: YData to be determined
Aspergillus fumigatusATCC 204305Data to be determinede.g., Voriconazole: ZData to be determined
Cryptococcus neoformansATCC 90112Data to be determinede.g., Amphotericin B: AData to be determined
Visualization of Susceptibility Testing Workflow:

cluster_prep Preparation cluster_assay Assay cluster_mfc MFC Follow-up A Culture Fungal Strain on Agar B Prepare 0.5 McFarland Inoculum Suspension A->B D Inoculate Plate & Incubate (24-48h) B->D C Prepare Serial Drug Dilutions in 96-Well Plate C->D E Read MIC: Lowest concentration with growth inhibition D->E F Subculture from clear wells onto agar E->F G Incubate (24-48h) F->G H Read MFC: Lowest concentration with no growth G->H

Caption: Workflow for determining MIC and MFC values.

Section 3: Assessing Selective Toxicity - In Vitro Cytotoxicity

A critical hurdle in antifungal development is achieving selective toxicity.[3] Because fungi are eukaryotes, compounds that disrupt fungal cellular processes may also harm host mammalian cells.[10] Therefore, early-stage in vitro cytotoxicity testing is a mandatory step to de-risk a compound and establish a preliminary therapeutic window.[3][10]

Protocol 3.1: MTT Assay for Mammalian Cell Viability

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of drug-induced cytotoxicity.

Materials:

  • Mammalian cell lines (e.g., HepG2 human liver cells, NIH 3T3 mouse fibroblasts)

  • Appropriate cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Controls: Include wells with cells treated with medium containing DMSO only (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance of the wells at ~570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (or CC₅₀) value, the concentration that reduces cell viability by 50%, can then be determined using non-linear regression analysis.

Data Presentation: Cytotoxicity
Cell LineCompound IC₅₀ (µM)Positive Control IC₅₀ (µM)Selectivity Index (SI)¹
HepG2 (Human Liver)Data to be determinede.g., Doxorubicin: XCalculated value
NIH 3T3 (Mouse Fibroblast)Data to be determinede.g., Doxorubicin: YCalculated value

¹Selectivity Index (SI) = IC₅₀ (Mammalian Cell) / MIC (Fungal Pathogen). A higher SI value is desirable.

Section 4: Postulated Mechanism of Action (MoA)

While the precise MoA for these specific derivatives requires empirical validation, insights can be drawn from related structures. Many heterocyclic antifungal agents, particularly those containing nitrogen, interfere with the fungal cell membrane by inhibiting ergosterol biosynthesis. A key enzyme in this pathway is lanosterol-14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme (CYP51).[12] Docking studies with other benzoxazinone derivatives have suggested potential binding to this enzyme.[12] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death.

Visualization of a Hypothetical Antifungal Pathway:

A Squalene B Lanosterol A->B Enzyme CYP51 (Lanosterol-14α-demethylase) B->Enzyme C Ergosterol Precursors D Ergosterol C->D E Functional Fungal Cell Membrane D->E Inhibitor Benzoxazinone Derivative (Hypothesized) Inhibitor->Enzyme Inhibition Enzyme->C Catalysis

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.

References

  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • BenchChem. Application Notes and Protocols for In Vitro Antifungal Activity of a Novel Agent.
  • Creative Biolabs. Antifungal Drug Toxicology & Safety Assessment Services.
  • JoVE. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
  • Revie, N. M., Iyer, K. R., & Robbins, N. (2020). Antifungal drug discovery: the process and outcomes. Fungal Genetics and Biology, 144, 103460. [Link]

  • BenchChem. Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Anserinone B.
  • Kim, J. H., Lee, J., Kim, H. N., & Lee, D. G. (2004). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 48(5), 1869-1871. [Link]

  • Tang, C., Guo, W., Yang, S., Hu, X., Chen, X., & Wang, X. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1213456. [Link]

  • Clark, D. V., & Miceli, M. H. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S28-S34. [Link]

  • Benito-Martinez, S., et al. (2018). In vitro antifungal susceptibility testing. ResearchGate. [Link]

  • St-Germain, G., & Girouard, G. (2001). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 45(1), 233-238. [Link]

  • Zamani, L., et al. (2021). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4H-Benzoxazin-3-one. ResearchGate. [Link]

  • El-Gaby, M. S. A., et al. (2000). Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. Il Farmaco, 55(8), 558-564. [Link]

  • Tang, C., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. ResearchGate. [Link]

  • Tang, C., Guo, W., Yang, S., Hu, X., Chen, X., & Wang, X. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11. [Link]

  • Śmist, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Molecules, 21(3), 329. [Link]

  • PrepChem.com. Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4. [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. [Link]

  • ResearchGate. One-pot synthesis of 2H-1,4-benzoxazin-2-one derivatives 61. [Link]

  • Waisser, K., et al. (2002). In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones. Folia Microbiologica, 47(5), 488-492. [Link]

  • Kumar, A., & Peddinti, R. K. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports, 12(1), 12760. [Link]

  • de Sá, M. M., et al. (2017). Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp. Antimicrobial Agents and Chemotherapy, 61(12), e01340-17. [Link]

  • Sato, Y., et al. (1988). U.S. Patent No. 4,792,605. Washington, DC: U.S.

Sources

Section 1: Introduction to 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one and its Cellular Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the cellular characterization of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one, a novel compound with potential therapeutic applications. This document provides a strategic framework and detailed protocols for assessing its biological activity, from initial cytotoxicity screening to the elucidation of specific molecular mechanisms.

The 1,4-benzoxazin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2] The incorporation of a nitro group (-NO₂) into this scaffold, yielding this compound, suggests the potential for unique mechanisms of action. Nitroaromatic compounds are known to be biologically active, with some acting as prodrugs that are selectively activated under the hypoxic conditions often found in solid tumors.[3][4] Furthermore, the nitro group can serve as both a "pharmacophore," contributing to therapeutic efficacy, and a "toxicophore," responsible for potential toxicity, making a thorough cellular evaluation essential.[3]

Cell-based assays are indispensable tools in drug discovery, providing a biologically relevant context to evaluate a compound's potency, selectivity, and mechanism of action.[5] This guide, designed for researchers and drug development professionals, outlines a logical progression of assays to comprehensively profile the bioactivity of this compound.

Section 2: Strategic Workflow for Cellular Characterization

A systematic approach is crucial for efficiently characterizing a novel compound. The proposed workflow begins with broad assessments of cytotoxicity and viability to establish effective concentration ranges. Positive "hits" from this primary screening are then subjected to a series of mechanistic assays to investigate the underlying pathways, such as apoptosis, cell cycle arrest, or specific target engagement.

This strategy ensures that resources are focused on elucidating the most relevant biological effects of the compound. The causality behind this experimental choice is to first confirm if the compound has a biological effect (cytotoxicity) before investing in more complex experiments to determine how it works.

G cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays cluster_2 Advanced Target Validation start Compound Treatment (Dose-Response) viability Viability/Cytotoxicity Assays (MTT & LDH) start->viability Establish IC50 apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3/7) viability->apoptosis Investigate Cell Death cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle Investigate Anti-Proliferation tubulin Tubulin Polymerization Assay apoptosis->tubulin Explore specific pathways nfkB NF-κB Reporter Assay cell_cycle->nfkB Explore specific pathways

Caption: A logical workflow for the cellular characterization of a novel compound.

Section 3: Primary Assays: Assessing Cytotoxicity and Viability

The initial step is to determine the concentration-dependent effect of the compound on cell health. Utilizing two assays with different biological endpoints—metabolic activity (MTT) and membrane integrity (LDH)—provides a more robust and validated assessment of cytotoxicity.

Assay Protocol: Cell Viability via MTT Reduction

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium and incubate overnight.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[9] Add 10 µL of this solution to each well (final concentration ~0.45 mg/mL) and incubate for 2 to 4 hours at 37°C, until a purple precipitate is visible.[8][9]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based reagent) to each well to dissolve the formazan crystals.[7][9]

  • Data Acquisition: Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization.[7][10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9][10]

Data Analysis:

  • Correct the absorbance values by subtracting the medium-only blank.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Parameter Recommendation Source
MTT Stock Solution5 mg/mL in sterile PBS[9][10]
Final MTT Concentration0.2 - 0.5 mg/mL[9]
Incubation Time (MTT)1 - 4 hours[8][9]
Solubilizing AgentDMSO or Detergent Reagent[6][8]
Absorbance Wavelength570 nm (Primary), 630 nm (Reference)[9][10]
Assay Protocol: Cytotoxicity via Lactate Dehydrogenase (LDH) Release

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[11] The LDH assay quantitatively measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colorimetric or luminescent signal.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to set up the appropriate controls.[12]

  • Control Setup: Prepare triplicate wells for each control:

    • Vehicle Control: Untreated cells for spontaneous LDH release.[12]

    • Maximum LDH Release: Cells treated with a lysis solution (e.g., Triton X-100) 45 minutes before the assay endpoint.[13][14]

    • Medium Background: Wells with medium but no cells.[12]

  • Supernatant Collection: Centrifuge the plate at ~300-600 x g for 5-10 minutes to pellet any detached cells.[13][14] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mix according to the manufacturer's instructions. Add the reaction mix (e.g., 50 µL) to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13] Add a stop solution if required by the kit. Measure the absorbance at 490 nm (for colorimetric assays) or luminescence.

Data Analysis:

  • Subtract the medium background absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound_Treated_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)] * 100.

Section 4: Mechanistic Assays: Elucidating Cell Death Pathways

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death, with a primary focus on apoptosis (programmed cell death).

Assay Protocol: Detection of Apoptosis via Annexin V & Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late-stage apoptotic and necrotic cells.[15] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations by flow cytometry.[16]

G cluster_0 cluster_1 A Live Cells (Annexin V- / PI-) B Early Apoptotic (Annexin V+ / PI-) C Late Apoptotic/Necrotic (Annexin V+ / PI+) D Necrotic Cells (Annexin V- / PI+) Healthy Healthy Early Early Healthy->Early PS Translocation Late Late Early->Late Membrane Permeabilization

Caption: Principles of apoptosis detection using Annexin V and PI staining.

Protocol:

  • Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time. Include positive (e.g., staurosporine) and vehicle controls.[16]

  • Cell Harvesting: Collect cells (for adherent cells, use a gentle non-enzymatic detachment method like EDTA).[16] Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[17] Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of PI solution.[17][18]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (within 1 hour).[17] Excite FITC at 488 nm and measure emission around 530 nm (FL1), and measure PI emission around 617 nm (FL2 or FL3).[18]

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Assay Protocol: Quantifying Apoptosis via Caspase-3/7 Activity

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis and cleave numerous cellular substrates, leading to cell disassembly.[19] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[20] When cleaved by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity.[20][21]

Protocol (Add-Mix-Measure Format):

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[21]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21]

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (from cell-free wells).

  • Express the results as fold-change in caspase activity relative to the vehicle-treated control.

Section 5: Investigating Antiproliferative Effects

Compounds can inhibit cell proliferation by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M).

Assay Protocol: Cell Cycle Analysis by Flow Cytometry

Principle: The cell cycle status of a population can be determined by staining the cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA.[22] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity.[23] Cells in the S phase, actively synthesizing DNA, will have an intermediate fluorescence. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[22]

Protocol:

  • Cell Culture and Treatment: Treat cells with the compound for a relevant time period (e.g., 24 hours).

  • Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells. Wash with PBS and resuspend the pellet. While gently vortexing, add ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[22] Incubate on ice for at least 2 hours or at -20°C overnight.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[22]

  • Incubation: Incubate for 30 minutes at room temperature or overnight at 4°C, protected from light.[22]

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[23] It is important to use doublet discrimination gating to exclude cell aggregates from the analysis.[24]

Data Interpretation:

  • The data is displayed as a histogram of cell count versus fluorescence intensity.

  • The first peak represents the G0/G1 population.

  • The second peak, at approximately twice the fluorescence intensity of the first, represents the G2/M population.

  • The region between these two peaks represents the S-phase population.

  • An accumulation of cells in any particular phase compared to the control suggests compound-induced cell cycle arrest at that checkpoint.

Section 6: Advanced Mechanistic Assays

Based on the results from the primary and secondary assays, more specific, target-oriented experiments can be designed.

Tubulin Polymerization Assay

Principle: Microtubules, polymers of α- and β-tubulin, are critical for cell division, and many successful anticancer drugs act by either stabilizing or destabilizing them.[25] An in vitro tubulin polymerization assay can determine if a compound directly interacts with tubulin. Polymerization can be tracked by measuring the increase in light scattering (turbidity) or through the use of a fluorescent reporter that binds preferentially to polymerized microtubules.[25][26] Application: This assay is relevant if the compound induces G2/M cell cycle arrest, a common outcome of microtubule-targeting agents.

NF-κB Reporter Assay

Principle: The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cancer cell survival.[27] A reporter assay can be used to measure the transcriptional activity of NF-κB. This is typically achieved using a cell line engineered to express a reporter gene, such as luciferase, under the control of NF-κB response elements.[27][28] An increase or decrease in luciferase activity reflects the activation or inhibition of the NF-κB pathway by the test compound. Application: This assay is useful for exploring mechanisms related to inflammation or the modulation of cell survival pathways.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining by Flow Cytometry. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]

  • Bio-protocol. Tubulin Polymerization Assay. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • National Institutes of Health. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • DAWINBIO. Annexin V staining protocol for apoptosis. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

  • Tiaris Biosciences. LDH Cytotoxicity Assay Kit. [Link]

  • NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • Bio-protocol. Caspase 3/7 Assay for Apoptosis Detection. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • National Institutes of Health. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

  • Luminex Corporation. Muse® Caspase-3/7 Kit. [Link]

  • PubMed. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. [Link]

  • AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

  • Molecular Devices. Monitor NF-κB activation with a sensitive dual luciferase reporter assay on the SpectraMax iD5. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • DigitalOcean. Tubulin polymerizing protocol. [Link]

  • PubMed. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. [Link]

  • PubMed. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. [Link]

  • PubMed. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. [Link]

  • ResearchGate. Examples of nitroaromatic compounds in clinical trials as antitumor agents. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • PubMed. Synthesis of nitroaromatic compounds as potential anticancer agents. [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

Sources

Application Note & Protocol: Safe Handling of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, use, and disposal of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one. While specific toxicological and reactivity data for this compound are not extensively published, its structure, containing a nitroaromatic moiety, warrants a high degree of caution. This guide synthesizes data from structurally related compounds to establish best practices for laboratory safety. The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks associated with skin, eye, and respiratory exposure, as well as potential thermal instability. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Analysis and Risk Assessment

The primary hazards associated with this compound stem from its chemical structure, specifically the presence of a nitro group attached to a benzoxazinone core.

  • Nitroaromatic System: Organic nitro compounds are high-energy molecules and should always be treated as potentially explosive or capable of rapid, exothermic decomposition, especially at elevated temperatures or in the presence of contaminants.[1] Impurities can significantly lower the thermal stability of nitro compounds, potentially leading to runaway reactions.[1][2] Furthermore, nitroaromatic compounds are often associated with toxicity and mutagenicity.[3][4]

  • Benzoxazinone Core: The benzoxazine ring system itself is a stable heterocyclic scaffold found in many biologically active molecules.[5][6] However, the reactivity is dominated by the appended nitro group.

  • Physical Form: As a solid, the compound poses an inhalation risk if handled as a fine powder, which can lead to respiratory irritation.[7][8]

Risk Assessment Summary

The following table outlines the potential risks and the necessary mitigation strategies.

Hazard Category Potential Risk Severity Mitigation Protocol
Chemical Reactivity Uncontrolled exothermic decomposition or reaction with incompatible materials.High Handle small quantities. Avoid heat, shock, and friction. Store away from strong acids, bases, oxidizing, and reducing agents.[9] Never mix with organic waste streams.[10]
Inhalation Toxicity May cause respiratory irritation upon inhalation of dust.[7][8]Moderate All handling, including weighing and transferring, must occur within a certified chemical fume hood.
Dermal Contact Causes skin irritation.[7] Potential for absorption through the skin.Moderate Wear appropriate chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat. Avoid all skin contact.
Eye Contact Causes serious eye irritation.[7]High Wear chemical safety goggles compliant with EN166 or OSHA 1910.133 standards.[11][12] Use a face shield for splash-prone operations.
Ingestion Harmful if swallowed.Moderate Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][13]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is mandatory.

Hierarchy of Controls

The widely accepted hierarchy of controls is the foundation for safe handling. For this compound, engineering controls are the most critical practical measure.

cluster_controls Hierarchy of Controls for this compound A Elimination / Substitution (Not feasible for specific research) B Engineering Controls (Primary defense) - Chemical Fume Hood - Ventilated Enclosures A->B C Administrative Controls - Standard Operating Procedures (SOPs) - Restricted Access - Mandatory Training B->C D Personal Protective Equipment (PPE) (Final barrier) C->D

Caption: Hierarchy of controls for mitigating exposure risks.

Mandatory PPE

The following PPE is required at all times when handling the compound.

Protection Type Specification Rationale
Eye & Face Chemical safety goggles (ANSI Z87.1 / EN166). Face shield for larger quantities (>5g) or splash-risk procedures.Protects against dust, splashes, and potential projectiles from rapid decomposition.[11][14]
Hand Protection Nitrile gloves (minimum 0.11 mm thickness), compliant with EN374. Change gloves immediately if contaminated.Prevents dermal contact and skin irritation.[7][15]
Body Protection Flame-retardant laboratory coat.Provides a barrier against spills and offers protection from potential thermal events due to the nitro-containing nature of the compound.[16]
Respiratory Not required if all work is performed within a functioning chemical fume hood.A fume hood provides adequate respiratory protection from dusts and vapors.[7]

Standard Operating Protocol for Handling

Pre-Handling Checklist
  • Verify Fume Hood: Confirm the chemical fume hood is operational and the annual certification is current.

  • Clear Workspace: Ensure the work area inside the hood is clean and free of incompatible materials, especially reducing agents, strong acids/bases, and organics.[9]

  • Assemble PPE: Don all required PPE as specified in Section 2.2.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[12]

  • Prepare Waste Container: Designate a clearly labeled, dedicated hazardous waste container for "Nitro-Compound Solid Waste." Do not use a general organic waste container.[17][18]

Experimental Handling Workflow

cluster_workflow Safe Handling Workflow prep 1. Execute Pre-Handling Checklist (See 3.1) weigh 2. Weigh Compound (In fume hood, on static-free weigh paper) prep->weigh transfer 3. Transfer to Reaction Vessel (Slowly, avoid dust generation) weigh->transfer react 4. Perform Reaction (Monitor for exotherms) transfer->react cleanup 5. Decontaminate Glassware & Surfaces react->cleanup dispose 6. Segregate & Dispose Waste (Per Section 5) cleanup->dispose wash 7. Remove PPE & Wash Hands Thoroughly dispose->wash

Caption: Step-by-step workflow for handling the compound.

Storage Protocol
  • Container: Store in the original, tightly-closed container.[7]

  • Location: Store in a cool, dry, and well-ventilated area designated for reactive or energetic compounds.

  • Incompatibilities: Ensure physical segregation from strong oxidizing agents, reducing agents, strong acids, and bases.[9]

  • Ignition Sources: Store away from all sources of heat, sparks, or open flames.[15]

Emergency Procedures

Immediate and correct response to an emergency is critical.

Spill Response

box box spill Spill Occurs assess Assess Hazard: - Inside fume hood? - Quantity < 1g? spill->assess minor Minor Spill assess->minor  Yes major Major Spill / Outside Hood assess->major  No contain Contain with inert absorbent (sand, vermiculite) minor->contain evacuate Alert others & Evacuate area major->evacuate collect Collect into labeled hazardous waste container contain->collect decon Decontaminate area with soap and water collect->decon call Contact Emergency Services & EHS evacuate->call

Caption: Decision flowchart for spill response.

  • Minor Spill (<1g, contained in a fume hood):

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[19]

    • Carefully sweep the mixture into a designated, labeled hazardous waste container.[7]

    • Decontaminate the surface with soap and water.[20]

  • Major Spill (>1g or outside a fume hood):

    • Alert all personnel in the immediate area and evacuate.[21]

    • Close the laboratory door to contain vapors.

    • Immediately contact your institution's Emergency Services and Environmental Health & Safety (EHS) department.[22]

    • Do not attempt to clean up the spill yourself.

First Aid Measures
Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][15]

Waste Disposal Protocol

Improper disposal of nitro-containing compounds can lead to dangerous, explosive reactions.

  • Classification: All materials contaminated with this compound, including unused product, spill cleanup debris, and contaminated labware, must be treated as hazardous waste.[17]

  • Segregation: This is the most critical step.

    • Collect all waste containing this compound in a dedicated, clearly labeled container.

    • CRITICAL: NEVER mix nitro-containing waste with other waste streams. Violent reactions can occur when mixed with organic solvents (like acetone), acids, or reducing agents.[10][18] The reaction may be delayed by minutes or even days.[10]

  • Containerization: Use a compatible, sealable container provided by your EHS department. Do not overfill.

  • Disposal Request: Arrange for pickup and disposal through your institution's licensed hazardous waste management program.[8]

References

  • AK Scientific, Inc. Safety Data Sheet: 2-(7-Nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 3-nitrobenzenecarboxylate. (Note: A structurally related compound).

  • Fisher Scientific. Safety Data Sheet: 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile. (Note: A related benzoxazine derivative).

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. (Note: Representative nitroaromatic compound).

  • ChemicalBook. Material Safety Data Sheet for this compound 94107-60-5.

  • Sivakumar, M., et al. (2014). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers. [Link]

  • Fisher Scientific. Safety Data Sheet: 3,4-Dihydro-2H-1,4-benzoxazine.

  • Bull, J. E., et al. (2021). Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. ACS Chemical Health & Safety. [Link]

  • Vijayakumar, C. T., et al. (2013). Structurally diverse benzoxazines: Synthesis, polymerization, and thermal stability. ResearchGate. [Link]

  • Canada Safety Training. (n.d.). Examples of PPE for Dangerous Goods Classes. [Link]

  • SEE Forge. (2024). PPE Best Practices in Energy Plants. [Link]

  • Active AgriScience. (n.d.). Emergency Response Plan. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione. (Note: A structurally related compound).

  • Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. [Link]

  • ResearchGate. Thermal Properties of the Benzoxazine Derivatives Estimated from the First Heating DSC Curves. [Link]

  • Oakland University. (2025). EHSO Manual: Spill Control/Emergency Response. [Link]

  • University of Wisconsin–Madison. (n.d.). BME Shared Labs: Chapter 7 Chemical Disposal Procedures. [Link]

  • Kuo, S. W., et al. (2023). Highly Thermally Stable, Reversible, and Flexible Main Chain Type Benzoxazine Hybrid. PubMed. [Link]

  • University of Toronto. (n.d.). Environmental Health & Safety: Chemical Spill Procedures. [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • Princeton University. (n.d.). Environmental Health & Safety: Chemical Spill Procedures. [Link]

  • ASAL Engineering. (2023). Chemical Spills and Emergency Response. [Link]

  • Urben, P. G. (2007). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Organic Process Research & Development. (2007). Safety Evaluation of an Unexpected Incident with a Nitro Compound. ResearchGate. [Link]

  • Capot Chemical Co., Ltd. MSDS of 6-Nitro-4H-benzo[7][23]oxazin-3-one. (Note: A structurally related isomer).

  • Singh, P., et al. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2022). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction

This compound is a key heterocyclic scaffold utilized in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, side product formation, and safety concerns related to the reagents used. The most common route involves the cyclization of 2-amino-5-nitrobenzyl alcohol using a phosgene equivalent, typically triphosgene (bis(trichloromethyl) carbonate), due to its relative safety and ease of handling compared to gaseous phosgene.[1][2] This guide provides a structured, question-and-answer-based approach to troubleshoot and refine this critical synthesis.

Section 1: Troubleshooting the Starting Material: 2-Amino-5-nitrobenzyl alcohol

The quality of your starting material is the foundation of a successful synthesis. Impurities or residual reagents from its preparation can significantly inhibit the subsequent cyclization step.

FAQ 1: My cyclization reaction is sluggish, incomplete, or resulting in a complex mixture. Could the 2-amino-5-nitrobenzyl alcohol be the problem?

Absolutely. An incomplete reaction or the formation of numerous side products often points to issues with the starting material's purity.

Probable Causes & Solutions:

  • Residual Reducing Agents: If you synthesized the amino alcohol via the reduction of an aldehyde or carboxylic acid, residual reducing agents like sodium borohydride can react with triphosgene in the next step, quenching it and leading to an effective under-stoichiometry of your cyclizing agent.

    • Solution: Ensure a thorough aqueous workup and purification of the 2-amino-5-nitrobenzyl alcohol. Recrystallization is highly recommended to remove any inorganic salts or residual reagents.

  • Oxidation: The benzyl alcohol moiety can be susceptible to oxidation, and the amino group can also undergo oxidative side reactions.

    • Solution: Store the purified 2-amino-5-nitrobenzyl alcohol under an inert atmosphere (Nitrogen or Argon) and protect it from light.[3] It is best to use it as fresh as possible.

  • Moisture: The presence of water in your starting material can react with triphosgene to liberate HCl and phosgene, altering the reaction stoichiometry and conditions.[4]

    • Solution: Dry the 2-amino-5-nitrobenzyl alcohol thoroughly under a high vacuum before use. Ensure all solvents used in the subsequent cyclization are anhydrous.

Protocol: Synthesis and Purification of 2-amino-5-nitrobenzyl alcohol

This protocol details the reliable synthesis from 2-amino-5-nitrobenzaldehyde.

Reaction Scheme:

(2-amino-5-nitrobenzaldehyde) --[NaBH₄, Ethanol]--> (2-amino-5-nitrobenzyl alcohol)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-5-nitrobenzaldehyde (1.0 eq.) in absolute ethanol (approx. 40 mL per gram of aldehyde).

  • Reduction: Stir the suspension at room temperature. Add sodium borohydride (NaBH₄) (0.25 eq.) in small portions over 30 minutes. The reaction is exothermic, and a color change is typically observed.[5]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously add deionized water to quench the excess sodium borohydride.

  • Workup: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid should be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-amino-5-nitrobenzyl alcohol as a crystalline solid.

  • Validation: Confirm the purity and identity of the product using ¹H NMR, ¹³C NMR, and melting point analysis before proceeding.

Section 2: Optimizing the Cyclization Reaction

The cyclization of 2-amino-5-nitrobenzyl alcohol with triphosgene is the most critical step and presents the most significant challenges.

Workflow for Benzoxazinone Synthesis

G cluster_0 Starting Material Prep cluster_1 Cyclization Reaction cluster_2 Workup & Purification A 2-Amino-5-nitrobenzaldehyde B Reduction (NaBH4) A->B C Purified 2-Amino-5-nitrobenzyl alcohol B->C D Dissolve Alcohol in Anhydrous Solvent C->D E Cool to 0°C under N2 D->E F Add Non-Nucleophilic Base (e.g., Et3N) E->F G Slowly Add Triphosgene Solution F->G H Warm to RT & Stir G->H I Aqueous Workup H->I J Extraction I->J K Column Chromatography or Recrystallization J->K L Pure this compound K->L

Caption: Overall workflow for the synthesis of the target benzoxazinone.

FAQ 2: My yield is consistently low, and I see multiple spots on my TLC plate. What are the common side reactions and how can I suppress them?

Low yields are typically due to competing side reactions that consume the starting material or intermediates. Understanding these pathways is key to minimizing their formation.

Common Side Reactions:

  • Urea Formation: The highly reactive isocyanate intermediate (formed from the amine and phosgene) can react with another molecule of the starting 2-amino-5-nitrobenzyl alcohol, leading to the formation of a dimeric urea byproduct instead of cyclizing.

  • Polymerization: Under non-optimal conditions, oligomers or polymers can form, resulting in an insoluble baseline material on your TLC plate.

  • Intermolecular Carbamate Formation: The alcohol moiety of one molecule can react with the activated intermediate of another, leading to linear carbamates rather than the desired cyclic product.

Causality and Mitigation Strategies:

The core principle for suppressing these side reactions is to favor the intramolecular cyclization over intermolecular reactions. This is achieved by maintaining a high effective concentration of the reactive intermediate in its cyclization-ready conformation, while keeping the bulk concentration of the starting material low.

ProblemProbable CauseRecommended Solution
Low Yield / Incomplete Reaction Insufficient triphosgene (degraded or impure); Poor quality starting material; Reaction temperature too low.Use fresh, high-purity triphosgene[6]; Verify starting material purity; Allow the reaction to warm to room temperature after addition and stir for an extended period (e.g., 16 hours).[4]
Significant Urea Byproduct High concentration of reactants; Rate of triphosgene addition too fast.Use high-dilution conditions; Add the triphosgene solution dropwise over an extended period to keep the concentration of the phosgene intermediate low.
Polymerization / Baseline Material Presence of moisture; Reaction temperature too high; Incorrect stoichiometry.Use anhydrous solvents and reagents; Maintain low temperature (0 °C) during triphosgene addition[7]; Carefully control the stoichiometry (0.34-0.40 equivalents of triphosgene).
Reaction Pathway vs. Side Products

G cluster_reactants SM 2-Amino-5-nitrobenzyl alcohol Int Reactive Intermediate (Isocyanate / Chloroformate) Urea Urea Byproduct SM->Urea TP Triphosgene (1/3 eq.) Base Base (e.g., Et3N) Product Desired Product (this compound) Int->Product Intramolecular Cyclization (Desired) Int->Urea Intermolecular Reaction with SM Polymer Polymerization Int->Polymer Uncontrolled Reaction

Caption: Desired intramolecular cyclization vs. intermolecular side reactions.

FAQ 3: What are the best practices for handling triphosgene safely?

Triphosgene is a stable, crystalline solid that is a safer alternative to gaseous phosgene, but it must be handled with extreme care as it can decompose to release phosgene, especially in the presence of moisture or at high temperatures.[8][9]

Mandatory Safety Protocols:

  • Engineering Controls: Always handle triphosgene inside a certified chemical fume hood with strong ventilation.[1][6]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile gloves. For larger quantities, consider using a face shield and ensuring a respirator is available for emergencies.

  • Inert & Anhydrous Conditions: Triphosgene reacts with water.[4] Always handle it in a dry environment. Use flame-dried glassware and maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent decomposition and side reactions.

  • Storage: Store triphosgene in a tightly sealed container in a cool, dry, and dark place, away from moisture and incompatible materials like alcohols and amines.[6]

  • Quenching/Disposal: Any residual triphosgene or reaction mixture containing it should be quenched cautiously with a basic solution (e.g., sodium hydroxide) in an ice bath within the fume hood.

Section 3: Master Protocol for this compound

This protocol incorporates the optimization strategies discussed above.

ParameterRecommendationRationale
Starting Material High-purity, dry 2-amino-5-nitrobenzyl alcoholPrevents side reactions and ensures accurate stoichiometry.
Solvent Anhydrous THF or Dichloromethane (DCM)Inert solvents that will not react with triphosgene.
Triphosgene 0.35 equivalentsProvides a slight excess of the phosgene equivalent to drive the reaction to completion.
Base Triethylamine (Et₃N) or DIPEA (2.2 equivalents)Non-nucleophilic base to scavenge the HCl byproduct without competing in the reaction.
Temperature 0 °C for addition, then warm to room temperatureControls the initial exothermic reaction to prevent byproduct formation.[7]
Addition Mode Slow, dropwise addition of triphosgene solutionMaintains high-dilution conditions for the reactive intermediate, favoring intramolecular cyclization.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a three-neck, flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reactant Preparation: In the reaction flask, dissolve 2-amino-5-nitrobenzyl alcohol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous THF. In a separate, dry dropping funnel, dissolve triphosgene (0.35 eq.) in anhydrous THF.

  • Reaction Initiation: Cool the reaction flask to 0 °C using an ice-water bath.

  • Slow Addition: Add the triphosgene solution from the dropping funnel to the stirred reaction mixture dropwise over a period of 45-60 minutes.[4] Ensure the internal temperature does not rise significantly. A precipitate of triethylammonium chloride will form.[4]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 16-24 hours to ensure complete conversion.

  • Monitoring: Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexanes), checking for the disappearance of the starting material.

  • Workup: Cool the mixture again to 0 °C and cautiously add water to quench the reaction. Filter off the triethylammonium chloride precipitate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

References

  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014).
  • Triphosgene: A Comprehensive Guide to its Synthesis and Handling. NINGBO INNO PHARMCHEM CO.,LTD.
  • Triphosgene. Technical Bulletin AL-176, Aldrich Chemical Company, Inc.
  • SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Department of Chemistry | University of Toronto.
  • Organic Syntheses Procedure. (n.d.).
  • Synthesis of 2-amino-5-nitrobenzyl alcohol. PrepChem.com.
  • 2-amino-5-nitrobenzyl alcohol | 77242-30-9. ChemicalBook.
  • 2-Amino-5-methoxy-4-nitrobenzyl Alcohol. Benchchem.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. (2023). MDPI.
  • A decade review of triphosgene and its applications in organic reactions. (n.d.). PMC.
  • (5-Amino-2-nitrophenyl)methanol. ChemScene.
  • Phosgenation Reactions with Phosgene from Triphosgene. (2025). ResearchGate.

Sources

Technical Support Center: Purification of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one (CAS No. 81721-87-1).[1] This document is designed for researchers, medicinal chemists, and drug development professionals who require a high-purity compound for their experiments. Achieving high purity is critical as even minor impurities can significantly impact downstream biological assays or structural analysis.

This guide provides a structured approach to purification, addressing common challenges through detailed FAQs and troubleshooting protocols. Our methodologies are grounded in established chemical principles and practical laboratory experience with related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route. However, based on common syntheses for benzoxazinone derivatives, you can anticipate the following:

  • Unreacted Starting Materials: For instance, if synthesizing from a substituted 2-aminophenol, residual starting material is a likely contaminant.[2]

  • Positional Isomers: Nitration reactions can sometimes yield a mixture of isomers.[3] Depending on the precursors, you might have isomers with the nitro group at a different position on the aromatic ring.

  • Hydrolysis Byproducts: The benzoxazinone ring system can be susceptible to hydrolysis (ring-opening), especially under non-neutral pH conditions or in the presence of nucleophilic solvents like water or methanol.[4][5] This can lead to the formation of the corresponding 2-aminobenzyl alcohol derivative.

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction or initial work-up (e.g., DMSO, DMF) can be difficult to remove.

Q2: What are the primary recommended purification techniques for this compound?

A2: The two most effective and widely used techniques for purifying compounds of this class are recrystallization and silica gel column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities when a suitable solvent system can be identified. It is often the most efficient method for obtaining highly crystalline, pure material if the crude product is already of reasonable purity (>90%).

  • Silica Gel Column Chromatography is the method of choice for separating the target compound from significant amounts of impurities, especially those with different polarities, such as starting materials or byproducts from complex reaction mixtures.[6]

Q3: How can I assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial check. A pure compound should ideally show a single spot in multiple solvent systems.

  • Melting Point Analysis: A sharp melting point range close to the literature value (approx. 238°C) is indicative of high purity.[7] Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A method using a C18 reverse-phase column with a mobile phase of acetonitrile and water is a good starting point for analysis.[8]

Q4: My compound seems to be degrading during purification. What is happening and how can I prevent it?

A4: Degradation during purification is often due to the chemical instability of the benzoxazinone ring. The primary cause is likely hydrolysis, where the ester (carbamate) linkage in the ring is cleaved. This is particularly problematic on silica gel, which is acidic and has a high surface area with bound water.

Prevention Strategies:

  • Neutralize Silica Gel: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (e.g., 0.1-0.5% in your mobile phase) and then re-equilibrate with the pure mobile phase. This neutralizes acidic sites.

  • Avoid Protic Solvents: When possible, use aprotic solvents for chromatography. If protic solvents like methanol or ethanol are necessary, use them in low concentrations and work quickly.

  • Keep it Cool: Run the chromatography column at a lower temperature (e.g., in a cold room) if the compound is particularly sensitive.

  • Work Quickly: Do not let the compound sit on the column or in solution for extended periods. Prompt elution and solvent evaporation are crucial.

Purification & Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Workflow for Purification Strategy Selection

The choice between recrystallization and column chromatography depends on the initial purity of your crude product. The following workflow can guide your decision.

G start Crude Product tlc Analyze by TLC start->tlc decision Single major spot? (>90% pure) tlc->decision recrystallize Attempt Recrystallization decision->recrystallize  Yes chromatography Perform Column Chromatography decision->chromatography No   pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
Compound won't dissolve 1. Incorrect solvent choice (compound is insoluble). 2. Insufficient solvent volume.1. Test solubility in a range of solvents (e.g., Ethanol, Ethyl Acetate, Acetone, Acetonitrile). Use a solvent pair (one solvent in which it is soluble, one in which it is not) if a single solvent doesn't work. 2. Add more solvent in small increments with heating.
No crystals form on cooling 1. Solution is not supersaturated (too much solvent used). 2. Compound is highly soluble even at low temperatures. 3. Cooling too rapidly.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then warm slightly to clarify and cool slowly. 3. Scratch the inside of the flask with a glass rod at the solution's surface. 4. Add a seed crystal from a previous batch.
Product "oils out" 1. The boiling point of the solvent is higher than the melting point of the compound/impurities eutectic mixture. 2. The solution is too concentrated.1. Use a lower-boiling point solvent. 2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Low purity after one cycle 1. Impurities have similar solubility to the product. 2. Inefficient removal of mother liquor.1. Repeat the recrystallization process. 2. Ensure the crystals are thoroughly washed with a small amount of ice-cold, fresh solvent after filtration.
Troubleshooting Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation (overlapping bands) 1. Incorrect mobile phase polarity. 2. Column was overloaded with crude material. 3. Column was packed poorly (channels).1. Optimize the mobile phase using TLC. Aim for a target compound Rf of 0.25-0.35. A mixture of Hexane/Ethyl Acetate or Dichloromethane/Methanol are common starting points.[9] 2. Use an appropriate amount of silica gel (typically a 30:1 to 50:1 ratio of silica:crude compound by weight). 3. Repack the column carefully, ensuring a level and uniform bed.
Compound won't elute 1. Mobile phase is not polar enough. 2. Compound is adsorbing irreversibly to the silica.1. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% Dichloromethane and gradually add Methanol. 2. This may indicate decomposition. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (see FAQ Q4).
Streaking or "tailing" of bands 1. Compound is acidic or basic and interacting strongly with silica. 2. Sample was loaded in a solvent that was too strong/polar. 3. Compound is degrading on the column.1. Add a small amount of a modifier to the mobile phase (e.g., 0.1% acetic acid for acidic compounds, or 0.1% triethylamine for basic compounds). 2. Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent before loading. 3. See FAQ Q4 for preventing degradation. Work quickly and consider deactivating the silica.

Detailed Experimental Protocols

Disclaimer: These are generalized protocols. Optimal conditions may vary and should be determined on a small scale first.

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored from impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR/HPLC to confirm purity.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is adapted from standard laboratory techniques for purifying organic compounds.[6]

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that provides good separation between your target compound (aim for Rf ≈ 0.3) and its impurities.

  • Column Packing:

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into a glass chromatography column with the stopcock closed.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Add more mobile phase and gently tap the column to ensure an even, compact bed free of air bubbles. Do not let the top of the silica bed run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a volatile, low-polarity solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution, collecting fractions in test tubes or flasks. Maintain a constant level of solvent above the silica bed.

    • You may use isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Isolation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Logic for Column Chromatography

G start Poor Separation Observed check_rf Is Rf of target ~0.25-0.35 on TLC? start->check_rf adjust_solvent Adjust mobile phase polarity check_rf->adjust_solvent No check_loading Was column overloaded? check_rf->check_loading Yes adjust_solvent->start Re-run reduce_load Reduce sample load (increase silica ratio) check_loading->reduce_load Yes check_tailing Are spots tailing on TLC? check_loading->check_tailing No reduce_load->start Re-run add_modifier Add modifier to mobile phase (e.g., 0.1% TEA) or deactivate silica check_tailing->add_modifier Yes success Improved Separation check_tailing->success No add_modifier->start Re-run

Caption: A decision tree for troubleshooting poor column chromatography separation.

References

  • SIELC Technologies. (n.d.). Separation of 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- on Newcrom R1 HPLC column.
  • BenchChem. (2025). Technical Support Center: Overcoming Insolubility of Primary Benzoxazines in Biological Applications.
  • AKos Consulting & Solutions. (n.d.). This compound, 98% Purity.
  • Kumar, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health.
  • Hanson, J. R., Richards, L., & Rozas, P. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate.
  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information.
  • Patel, H., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][8][10]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate. Retrieved from

  • Peddinti, R. K., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports.
  • BenchChem. (2025). Application Note: Column Chromatography Purification of 1H-Phenalene-1,3(2H)-dione Derivatives.
  • Lab Pro Inc. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one, 1G.
  • Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[8][10]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie. Retrieved from

  • Kaga, H., et al. (1996). Convenient Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones by Iodocyclization of t-Butyl 2-Vinylphenylcarbamate. ResearchGate.
  • Li, H., et al. (2020). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC - NIH.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. We will explore the underlying reasons for these challenges and provide systematic, field-proven strategies to ensure consistent and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the basic properties of the compound is the first step in troubleshooting. Key identifiers and predicted properties are summarized below.

PropertyValueReference
CAS Number 94107-60-5[1]
Molecular Formula C₈H₆N₂O₄[1]
Molar Mass 194.14 g/mol [1]
Predicted Density 1.474 g/cm³[1]
Predicted Boiling Point 297.1 °C[1]

Q2: I'm struggling to dissolve the compound directly into my aqueous buffer (e.g., PBS, TRIS). Is this poor water solubility expected?

A2: Yes, this is entirely expected. The molecular structure, which includes a bicyclic heterocyclic benzoxazinone core and a nitro group, suggests low aqueous solubility.[2][3] Such N-heterocyclic compounds are often comprised of relatively non-polar ring systems, limiting their favorable interactions with water.[4][5] The poor solubility of organic compounds in water is a common challenge in research and formulation development.[6]

Q3: What are the recommended starting solvents for preparing a stock solution?

A3: Based on literature for similar benzoxazinone derivatives, polar aprotic solvents are the most effective starting points for solubilization.[7][8] We recommend beginning with:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethyl Formamide (DMF)

These solvents are highly polar and capable of disrupting the crystal lattice of solid compounds, making them excellent choices for creating high-concentration stock solutions.[7][8]

Q4: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute the stock solution into my aqueous experimental medium. What is causing this?

A4: This common phenomenon is often referred to as "salting out" or precipitation upon dilution.[9] It occurs when a concentrated stock solution in a strong organic solvent is rapidly diluted into an aqueous buffer. The final concentration of the organic co-solvent becomes too low to maintain the compound's solubility in the now predominantly aqueous environment, causing it to crash out of the solution.[9] A more gradual, stepwise dilution can sometimes mitigate this issue.

In-Depth Troubleshooting Guide

This guide provides a systematic, multi-tiered approach to resolving persistent solubility issues. We begin with solvent screening and progress to more advanced techniques.

Systematic Solvent Selection & Screening

The correct choice of solvent is fundamental to any chemical process.[10] If initial attempts with DMSO or DMF are insufficient or incompatible with your experimental system, a systematic screening of other solvents is a logical next step.

The Causality Behind Solvent Choice: The goal is to find a solvent (or solvent system) that can overcome the compound's crystal lattice energy and form stable solute-solvent interactions. The presence of the nitro group and the heterocyclic rings suggests that a solvent's polarity and its ability to participate in dipole-dipole interactions are key.

The following workflow provides a structured approach to solvent selection.

G start Start: Compound (this compound) aqueous Attempt Dissolution in Aqueous Buffer (e.g., PBS) start->aqueous success Soluble: Proceed with Experiment aqueous->success Soluble (Unlikely) fail Insoluble aqueous->fail Precipitation Observed polar_aprotic Attempt Dissolution in Polar Aprotic Solvent (DMSO, DMF, Acetonitrile) other_organic Screen Other Organic Solvents (Ethanol, Methanol, Acetone, THF) polar_aprotic->other_organic Insoluble or Incompatible cosolvent Proceed to Co-Solvent System Protocol polar_aprotic->cosolvent Soluble: Use as Stock Solution other_organic->cosolvent Soluble: Use as Stock Solution fail->polar_aprotic Next Step

Caption: Decision workflow for systematic solvent selection.

The Co-Solvent Approach: A Validated Protocol

For most applications requiring a final aqueous medium, the co-solvent approach is the most practical and effective strategy.[11] This technique involves dissolving the compound in a minimal amount of a water-miscible organic solvent and then carefully diluting this stock into the aqueous phase.[12]

The Mechanism of Co-Solvency: Co-solvents work by reducing the polarity of the overall solvent system (water).[13] A water-miscible organic solvent like DMSO disrupts the hydrogen bonding network of water, creating a microenvironment that is more favorable for accommodating the poorly soluble compound, thereby increasing its solubility.[13]

Experimental Protocol: Preparing a Working Solution via Co-Solvency

This protocol is designed to minimize precipitation and ensure a homogenous final solution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous or cell-culture grade

  • Target aqueous buffer (e.g., PBS, pH 7.4), sterile if required

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of the compound into a sterile vial.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). A higher concentration minimizes the amount of organic solvent in the final solution.

    • Vortex vigorously until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if needed. This is your Primary Stock .

  • Perform an Intermediate Dilution (Optional but Recommended):

    • To avoid shocking the compound with a large change in solvent polarity, perform an intermediate dilution of the Primary Stock into your aqueous buffer.

    • Example: Add 10 µL of your 50 mM Primary Stock to 90 µL of aqueous buffer to create a 5 mM intermediate solution. Mix thoroughly.

  • Prepare the Final Working Solution:

    • Add the required volume of the Primary Stock (or intermediate solution) to your final volume of aqueous buffer to achieve the desired working concentration.

    • Crucially: Add the stock solution to the buffer while vortexing or stirring the buffer. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.[9]

  • Final Inspection:

    • Visually inspect the final working solution against a light source for any signs of cloudiness or precipitate. A clear solution indicates successful solubilization.

G compound 1. Weigh Compound Powder dmso 2. Dissolve in minimal volume of DMSO (e.g., 50 mM Stock) compound->dmso vortex1 3. Vortex until fully dissolved dmso->vortex1 add 5. Add stock to buffer WHILE VORTEXING vortex1->add buffer 4. Prepare final volume of aqueous buffer buffer->add final 6. Final Working Solution (e.g., 50 µM) add->final

Caption: Workflow for the co-solvent dilution protocol.

Physical Modification & Other Techniques

If co-solvency is not sufficient or if the percentage of organic solvent is a concern for your assay, physical modification methods can be explored.

  • Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can significantly improve the rate of dissolution according to the Noyes-Whitney equation.[12][13] While it does not change the equilibrium solubility, a faster dissolution rate can be beneficial for many experimental setups.[6] Sonication of the final working solution is a lab-scale method that can help break down small aggregates and aid dissolution.

  • pH Adjustment: For this particular compound, pH adjustment is unlikely to be effective. The molecule lacks readily ionizable functional groups, meaning its charge state and therefore its solubility will not be significantly altered by changes in pH.[9]

  • Advanced Formulation: In a drug development context, more advanced techniques such as creating solid dispersions (dispersing the compound in a hydrophilic polymer matrix) or using complexation agents like cyclodextrins can dramatically enhance aqueous solubility and bioavailability.[13][14] These methods are typically employed for in vivo studies or final product formulation.

Should you continue to experience issues or require guidance for a specific application, please do not hesitate to contact our scientific support team.

References
  • ChemBK. (n.d.). This compound. Retrieved from ChemBK. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Scholarly Research Network Pharmaceutics, 2012, 195727.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 74-80.
  • Kumar, S. G. V., & Chowdary, K. P. R. (2011). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs.
  • Kaur, T., & Singh, J. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(7), 1-10.
  • Parmar, K., & Patel, J. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 14(3), 20-29.
  • Nefisath, P. M., & Krishnankutty, K. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-54.
  • Nowak, I., & Szymańska, E. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(16), 4983.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Duguid, A., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(2), 421-433.
  • Matos, M. J., & Ferraz, R. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules, 25(1), 193.
  • Nefisath, P. M., & Krishnankutty, K. (2018). Synthesis and Characterization of Benzoxazinone Derivatives.
  • PubChem. (n.d.). 1,4-Dihydro-2H-3,1-benzoxazin-2-one.
  • Reddy, T. R., & G, N. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(17), 3848.
  • BenchChem. (2025). Addressing solubility issues of 3-Nitrobenzanthrone in aqueous solutions.
  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2013). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 113(12), 9776-9827.
  • ChemicalBook. (n.d.). This compound.
  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds.
  • Issa, M. (2024). Exp 44 (Shriner Book)
  • PubChem. (n.d.). 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4.
  • Gholap, A. R. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Arkivoc, 2004(11), 107-114.
  • Chemchart. (n.d.). This compound (94107-60-5).
  • ChemicalBook. (2025). This compound MSDS.

Sources

Technical Support Center: Synthesis of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved via a two-step process. The first step involves the preparation of the key intermediate, (2-amino-5-nitrophenyl)methanol. The second step is the critical cyclization reaction to form the desired benzoxazinone ring system.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 SM 2-Amino-5-nitrobenzoic Acid or Aldehyde INT (2-Amino-5-nitrophenyl)methanol (Precursor) SM->INT Reduction (e.g., NaBH4) PROD This compound (Final Product) INT->PROD Cyclization (e.g., Triphosgene, Base)

Caption: General two-step synthetic workflow.

This guide focuses primarily on the challenges encountered during the cyclization step, as this is where most side reactions and yield issues arise.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to help you diagnose and resolve specific experimental problems.

Category 1: Low Yield & Incomplete Conversion

Question: My final product yield is consistently low, and TLC analysis shows unreacted (2-amino-5-nitrophenyl)methanol starting material. What's going wrong?

Answer: This is a common issue that typically points to three potential root causes: reagent quality, reaction conditions, or the choice of cyclizing agent and base.

  • Purity of the Precursor: The (2-amino-5-nitrophenyl)methanol intermediate must be pure. Impurities from the initial reduction step can interfere with the cyclization.

    • Causality: If you started from 2-amino-5-nitrobenzoic acid, residual acid can quench the base used in the cyclization step, effectively halting the reaction. If starting from the aldehyde, unreduced aldehyde can lead to imine-related side products.

    • Validation Protocol: Before proceeding to cyclization, verify the purity of your amino alcohol precursor by NMR and measure its melting point. If impurities are detected, recrystallize the material from a suitable solvent system (e.g., ethanol/water).

  • Inefficient Cyclizing Agent: The choice of phosgene equivalent is critical. While phosgene gas is effective, it is highly toxic.[1] Safer alternatives like triphosgene (a solid) or diphosgene (a liquid) are common but require specific activation. Chloroformates are also viable alternatives.[2]

    • Causality: Triphosgene must decompose into three molecules of phosgene to react. This process can be sluggish at low temperatures. If the reaction is too slow, the activated intermediate may decompose before it has a chance to cyclize.

    • Recommended Action:

      • Triphosgene: Ensure you are using at least 0.33-0.40 equivalents of triphosgene per equivalent of amino alcohol. The reaction is often performed by adding the amino alcohol solution to a solution of triphosgene and a non-nucleophilic base (like triethylamine or pyridine) at 0 °C, then allowing it to warm slowly to room temperature.

      • Chloroformates (e.g., ethyl chloroformate): This reaction proceeds via an intermediate carbamate. The subsequent ring-closing step (intramolecular O-acylation) may require heating, which can also promote side reactions.

  • Inappropriate Base or Stoichiometry: The base scavenges the HCl generated during the reaction, driving it to completion.

    • Causality: Using a weak base or insufficient equivalents will result in an acidic reaction mixture, which protonates the starting amine, deactivating it towards the electrophilic cyclizing agent.[1]

    • Recommended Action: Use at least 2.2 equivalents of a tertiary amine base like triethylamine. One equivalent neutralizes the HCl from the amine's reaction, the second from the alcohol's reaction, with a slight excess to ensure the medium remains basic.

ParameterRecommendationRationale
Cyclizing Agent TriphosgeneSolid, easier to handle than phosgene gas. High reactivity.
Equivalents 0.35 - 0.40 eq.Ensures sufficient phosgene is generated for full conversion.
Base Triethylamine (TEA) or PyridineNon-nucleophilic; effectively scavenges HCl without competing in the reaction.
Base Equivalents 2.2 - 2.5 eq.Neutralizes all generated acid and maintains a basic environment.
Temperature Add reagents at 0 °C, then warm to RTControls initial exothermic reaction and minimizes side product formation.
Solvent Anhydrous THF or Dichloromethane (DCM)Aprotic solvents that do not react with the phosgene equivalent.

Table 1: Recommended Reaction Conditions for Cyclization.

Category 2: Impurity Formation & Side Reactions

Question: My crude NMR spectrum is complex, showing several unexpected products in addition to my desired benzoxazinone. What are the likely side reactions?

Answer: The presence of multiple byproducts points to competing reaction pathways. The bifunctional nature of (2-amino-5-nitrophenyl)methanol (containing both a nucleophilic amine and an alcohol) makes it susceptible to intermolecular reactions if conditions are not carefully controlled.

Side_Reactions Start (2-Amino-5-nitrophenyl)methanol + Triphosgene/Base Start->center_point Desired Desired Product This compound Urea Urea Byproduct Dimer Carbonate Polycarbonate Byproduct Oligomer/Polymer Carbamate Uncyclized Carbamate Stable Intermediate center_point->Desired Intramolecular Cyclization (Favored by Dilution) center_point->Urea Intermolecular (Amine + Isocyanate intermediate) center_point->Carbonate Intermolecular (Alcohol + Chloroformate intermediate) center_point->Carbamate Incomplete Reaction

Caption: Competing reaction pathways during cyclization.

Common Side Reactions:

  • Urea Formation: This is the most common side reaction. Two molecules of the amino alcohol can be linked by the carbonyl group from phosgene, forming a disubstituted urea.

    • Mechanism: The amine of one molecule reacts with the phosgene-derived intermediate to form an isocyanate, which is then attacked by the amine of a second molecule.

    • How to Avoid: This is an intermolecular process. Therefore, it can be minimized by using high-dilution conditions. The recommended protocol is the slow, dropwise addition of the amino alcohol solution to the solution of triphosgene and base. This keeps the instantaneous concentration of the amino alcohol low, favoring the intramolecular cyclization over the intermolecular dimerization.

  • Polycarbonate/Oligomer Formation: The alcohol functional groups can react intermolecularly to form carbonate linkages, leading to oligomeric or polymeric byproducts.

    • Mechanism: The hydroxyl group of one molecule attacks the chloroformate intermediate formed on another molecule.

    • How to Avoid: Similar to urea formation, this is suppressed by high-dilution conditions and controlled temperature. Ensuring the amine reacts first to form the initial carbamoyl chloride intermediate before significant reaction at the alcohol site is key, which is generally the case due to the higher nucleophilicity of the amine.

  • Formation of Uncyclized Carbamate: If a chloroformate (e.g., ethyl chloroformate) is used as the cyclizing agent, the reaction may stall at the intermediate N-alkoxycarbonyl derivative.

    • Mechanism: The amine reacts with ethyl chloroformate to form a stable ethyl carbamate. The final intramolecular ring-closure requires the less nucleophilic benzyl alcohol to attack the carbamate carbonyl, which can be slow and may require heat.

    • How to Troubleshoot: If you have isolated this intermediate, you can attempt to force the cyclization by heating it in a high-boiling point solvent (like toluene or DMF) with a catalytic amount of a strong, non-nucleophilic base (e.g., sodium hydride, carefully!). However, this can lead to decomposition. It is often better to optimize the initial one-pot reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent for the precursor synthesis? Yes. While sodium borohydride (NaBH₄) in ethanol is commonly used to reduce 2-amino-5-nitrobenzaldehyde to the corresponding alcohol, other reducing agents can be employed.[3][4] For the reduction of 2-amino-5-nitrobenzoic acid, more powerful reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are necessary. However, be aware that these stronger hydrides can sometimes reduce the nitro group under certain conditions, so careful control of stoichiometry and temperature is essential.

Q2: My final product seems to be unstable during purification by silica gel chromatography. Why? The lactam (amide) and carbamate functionalities within the benzoxazinone ring can be sensitive to both acidic and basic conditions.

  • Acidic Conditions: Standard silica gel can be slightly acidic, which may catalyze the hydrolysis of the ring, especially if using protic solvents like methanol in your eluent.

  • Basic Conditions: The N-H proton is weakly acidic. Strong bases can deprotonate it, potentially leading to ring-opening or other rearrangements.

  • Troubleshooting Protocol:

    • Neutralize Silica: Pre-treat your silica gel by slurrying it in your starting eluent containing 1% triethylamine, then pack the column as usual. This neutralizes acidic sites.

    • Alternative Purification: If instability persists, consider purification by recrystallization.

    • Minimize Contact Time: Do not let the product sit on the column for extended periods.

Q3: Are there any specific safety precautions I should take? Absolutely.

  • Triphosgene: Although solid, triphosgene can release toxic phosgene gas upon contact with moisture, nucleophiles, or heat. Always handle it in a well-ventilated chemical fume hood, wear appropriate PPE (gloves, safety glasses, lab coat), and have a quenching solution (e.g., aqueous sodium hydroxide) ready.

  • Solvents: Anhydrous solvents are required. Ensure they are properly dried and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching the reactive intermediates.

  • Nitroaromatics: The starting materials and product are nitroaromatic compounds. These should be treated as potentially toxic and mutagenic. Avoid inhalation and skin contact.

References

  • PrepChem. (2023). Synthesis of 2-amino-5-nitrobenzyl alcohol. Available at: [Link]3]

  • ResearchGate. (n.d.). One‐pot synthesis of 2H‐1,4‐benzoxazin‐2‐one derivatives. Available at: [Link]]

  • Google Patents. (1996). An efficient synthesis of A 1,4-dihydro-2H-3,1-benzoxazin-2-one. Available at: 2]

  • ResearchGate. (n.d.). Synthesis of 1,4‐dihydro‐2H‐3,1‐benzoxazin‐2‐ones by enantioselective... Available at: [Link]]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Available at: [Link]]

  • YouTube. (2020). Alcohols to Alkyl Chlorides, Part 3: Phosgene (COCl2). Available at: [Link]1]

Sources

Technical Support Center: Optimizing 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges encountered during the synthesis, providing field-proven insights and actionable solutions in a direct question-and-answer format. Our goal is to empower you to navigate the complexities of this synthesis with confidence, ensuring reproducibility, high yield, and purity.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the synthesis and handling of this compound.

Q1: What is the most common synthetic route for this compound?

The most reliable synthesis involves a two-step process starting from 2-amino-5-nitrobenzoic acid. First, the benzoic acid is reduced to the corresponding benzyl alcohol, (2-amino-5-nitrophenyl)methanol. The second step is a cyclization reaction of this amino alcohol intermediate using a phosgene equivalent, such as an alkyl or aryl chloroformate, in the presence of a base.[1] This method is generally preferred for its efficiency and control over the cyclization process.

Q2: What are the critical reaction parameters that require strict control?

Three parameters are critical for success:

  • Moisture Control: The reaction is highly sensitive to water. Moisture can lead to the hydrolysis of the chloroformate reagent and promote the formation of undesired byproducts, including ring-opened amides.[2] All glassware should be oven-dried, and anhydrous solvents are mandatory.

  • Temperature: The initial formation of the carbamate intermediate is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction with the chloroformate. The subsequent cyclization may require warming to room temperature or gentle heating to proceed to completion.

  • Stoichiometry: Precise control over the molar ratios of the amino alcohol, chloroformate, and base is essential. An excess of the cyclizing agent can lead to side reactions, while insufficient base may result in an incomplete reaction.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between the starting amino alcohol, the intermediate, and the final product (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under UV light (254 nm). The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicate reaction progression. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the masses of the key species.

Q4: What are the recommended storage and handling conditions for the final product?

This compound, like many nitroaromatic compounds, should be stored in a cool, dark, and dry place. It is sensitive to light and high temperatures, which can cause degradation over time. It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Always handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering potential causes and validated solutions.

Q5: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common issue stemming from several factors. A systematic approach is key to diagnosis.

  • Cause 1: Impure Starting Materials. Impurities in the (2-amino-5-nitrophenyl)methanol can significantly inhibit the reaction.

    • Solution: Verify the purity of your starting material using NMR or melting point analysis. If necessary, recrystallize or purify it by column chromatography before use.

  • Cause 2: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Before quenching the reaction, confirm the absence of starting material via TLC. If the starting material persists, consider extending the reaction time or slightly increasing the temperature. Ensure your catalyst or base is active and added in the correct amount.[4]

  • Cause 3: Side Product Formation. Competing reactions can consume your starting material. The most common issue is the formation of a polymeric urethane byproduct or ring-opening of the desired product.

    • Solution: Maintain strict anhydrous conditions. The slow, dropwise addition of the chloroformate at 0 °C can minimize polymerization. Optimizing the base and its addition can also prevent side reactions.

  • Cause 4: Product Loss During Workup/Purification. The product may be lost during extraction or chromatography.

    • Solution: Ensure the pH is correct during aqueous workup to prevent the product from partitioning into the aqueous layer. For column chromatography, use a well-chosen solvent system and avoid overly acidic or basic conditions on the silica gel.

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM Verify Purity of Starting Materials Start->Check_SM Check_Completion Assess Reaction Completion (TLC/LCMS) Start->Check_Completion Analyze_Side_Products Identify Byproducts (NMR, MS) Start->Analyze_Side_Products Review_Purification Evaluate Workup & Purification Protocol Start->Review_Purification Purify_SM Action: Purify Starting Material (Recrystallize) Check_SM->Purify_SM Impure? Optimize_Conditions Action: Optimize Conditions (Time, Temp, Stoichiometry) Check_Completion->Optimize_Conditions Incomplete? Modify_Conditions Action: Modify Conditions (Anhydrous, Slow Addition) Analyze_Side_Products->Modify_Conditions Side Products Present? Optimize_Purification Action: Refine Purification (Solvent System, pH) Review_Purification->Optimize_Purification Loss Identified?

Caption: A logical workflow for troubleshooting low yields.

Q6: My TLC plate shows multiple spots after the reaction. What are the potential side products?

The presence of multiple spots indicates a complex reaction mixture.

  • Unreacted Starting Material: The spot corresponding to (2-amino-5-nitrophenyl)methanol.

  • Ring-Opened Intermediate: Hydrolysis of the benzoxazinone ring can occur, especially during aqueous workup, leading to N-(2-(hydroxymethyl)-4-nitrophenyl)carbamic acid derivatives. This is a known issue in benzoxazinone chemistry.[2]

  • Polymeric Byproducts: Urethane-like polymers can form from the intermolecular reaction of the amino alcohol and the chloroformate. These often appear as a streak or baseline material on the TLC plate.

  • Bis-acylated Product: If an excess of the chloroformate is used, it's possible to acylate the nitrogen of the newly formed benzoxazinone ring, though this is less common under standard conditions.

To minimize these, adhere to optimized reaction conditions, particularly slow reagent addition at low temperatures and under a dry, inert atmosphere.[4]

Q7: The reaction fails to initiate or stalls completely. What should I investigate?

A stalled reaction points to a fundamental issue with the reagents or setup.

  • Check Reagents:

    • Chloroformate: Alkyl/aryl chloroformates can degrade over time. Use a fresh bottle or verify the purity of your existing stock.

    • Base: If using a tertiary amine base like triethylamine, ensure it is dry. If using an inorganic base like potassium carbonate, ensure it is finely powdered and dried.

    • Solvent: Ensure the solvent is truly anhydrous. Using a solvent from a freshly opened bottle or one distilled over a drying agent is recommended.

  • Check Reaction Setup:

    • Ensure your reaction is being stirred efficiently.

    • Confirm the reaction temperature. If the reaction is meant to be run at room temperature after initial cooling, ensure the ice bath has been removed.

Section 3: Optimized Protocol and Data

This section provides a detailed experimental protocol and a summary of key reaction parameters for the synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of (2-amino-5-nitrophenyl)methanol

  • Suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add a solution of borane-THF complex (approx. 1.5-2.0 eq) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding methanol at 0 °C, followed by 1M HCl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amino alcohol, which can be purified by column chromatography or recrystallization.

Step 2: Cyclization to this compound

  • Dissolve (2-amino-5-nitrophenyl)methanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous THF or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Cool the solution to 0 °C.

  • Add ethyl chloroformate (1.1 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[4]

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent like ethylene dichloride to afford the title compound as a solid.[5]

Table 1: Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale / Key Insight
Starting Material Purity >98%Impurities can act as catalysts for side reactions or inhibit the main reaction.
Solvent Anhydrous THF or DCMAprotic and anhydrous to prevent hydrolysis of the chloroformate and intermediates.
Cyclizing Agent Ethyl ChloroformateA common, effective, and readily available phosgene equivalent.
Base Triethylamine (Et₃N)Acts as an HCl scavenger without being strongly nucleophilic.
Temperature Control 0 °C for addition, then RTControls initial exotherm, minimizes side reactions, and allows cyclization to proceed.
Atmosphere Inert (Nitrogen or Argon)Crucial for excluding moisture which can cause hydrolysis and ring-opening.[2]
Reaction Monitoring TLC (e.g., 30% EtOAc/Hex)Allows for visual tracking of starting material consumption and product formation.
Visualizing the Reaction Pathway

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product SM (2-amino-5-nitrophenyl)methanol + Ethyl Chloroformate Intermediate Ethyl (2-(hydroxymethyl)-4-nitrophenyl)carbamate SM->Intermediate Acylation (0 °C) Product this compound Intermediate->Product Intramolecular Cyclization (RT) Ring Closure HCl Et3N-HCl (Salt) Intermediate->HCl EtOH Ethanol (Eliminated) Product->EtOH Base Et3N (Base) Base->Intermediate

Caption: General pathway for the synthesis of the target benzoxazinone.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • Ballini, R., et al. (n.d.). One‐pot synthesis of 2H‐1,4‐benzoxazin‐2‐one derivatives 61. ResearchGate. [Link]

  • Patel, H., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][2][4]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry. [Link]

  • Baran, P. S., et al. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

  • Thompson, A. S., et al. (1996). An efficient synthesis of a 1,4-dihydro-2H-3,1-benzoxazin-2-one.
  • Reddy, T. S., & Kumar, A. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]

  • PrepChem. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. PrepChem.com. [Link]

  • Yadav, J. S., et al. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports. [Link]

  • Tapia, R. A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. [Link]

  • El-Hamouly, W. S., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Journal of Chemistry. [Link]

  • Chemchart. (n.d.). This compound (94107-60-5). Chemchart. [Link]

  • Maji, M. (n.d.). Synthesis of 1,4‐dihydro‐2H‐3,1‐benzoxazin‐2‐ones. ResearchGate. [Link]

  • Reddy, T. S., & Kumar, A. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]

  • Zhang, P., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-. PubChem. [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Sainsbury, M., et al. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research. [Link]

  • CP Lab Chemicals. (n.d.). 6-Nitro-3, 4-dihydro-2H-1, 4-benzoxazine, min 98%, 1 gram. CP Lab Chemicals. [Link]

  • Raines, R. T., et al. (2007). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters. [Link]

  • Nizovtsev, A. V., & Baranov, M. S. (2020). Synthesis of 6H-1,2-oxazin-6-ones (microreview). Chemistry of Heterocyclic Compounds. [Link]

  • Bacheler, L. T., et al. (1998). 4,4-disubstituted-1,4-dihydro-2h-3,1-benzoxazin-2-ones useful as hiv reverse transcriptase inhibitors and intermediates and processes for making the same.
  • Jamison, T. F., et al. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. [Link]

Sources

Technical Support Center: Stability and Degradation of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Given the limited direct experimental data in publicly available literature for this specific molecule, this guide synthesizes information from related chemical structures and foundational chemical principles to predict its behavior and provide robust experimental protocols for its investigation.

I. Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound, drawing parallels from the behavior of similar benzoxazinone and nitroaromatic compounds.

Question 1: What are the primary functional groups in this compound that influence its stability?

Answer: The stability of this compound is primarily dictated by three key structural features:

  • The Dihydro-oxazinone Ring: This heterocyclic ring contains a carbamate (urethane) linkage, which is susceptible to hydrolysis, especially under acidic or basic conditions.

  • The Nitroaromatic System: The nitro group (-NO2) is a strong electron-withdrawing group attached to the benzene ring. This feature can influence the molecule's susceptibility to nucleophilic attack and its photochemical stability.

  • The Amide-like Moiety: The nitrogen atom within the oxazinone ring has amide-like character, which can also be a site for hydrolytic cleavage.

Question 2: What are the most likely degradation pathways for this compound?

Answer: Based on its structure, the most probable degradation pathways are:

  • Hydrolysis: Cleavage of the carbamate bond in the oxazinone ring, leading to the opening of the ring structure. This is often the primary degradation pathway for related benzoxazinone structures in aqueous environments.[1][2][3]

  • Photodegradation: Aromatic nitro compounds are known to be photoreactive. Upon exposure to UV light, the nitro group can undergo various transformations, potentially leading to the formation of reactive intermediates and subsequent degradation products.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The presence of the nitro group can lower the thermal stability compared to non-nitrated analogs.

  • Oxidative Degradation: While generally stable to oxidation, strong oxidizing agents could potentially react with the aromatic ring or the benzylic-like methylene group of the oxazinone ring.

Question 3: How should I properly store this compound to minimize degradation?

Answer: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation over extended periods.

  • Moisture: Keep in a tightly sealed container to protect from moisture, which could facilitate hydrolysis.

II. Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems that may arise during experimentation with this compound.

Issue 1: I am observing a rapid loss of my compound in aqueous buffer solutions. What is happening and how can I mitigate this?

Likely Cause: You are likely observing hydrolysis of the dihydro-oxazinone ring. The rate of this hydrolysis is often pH and temperature-dependent.[1][3]

Troubleshooting Steps:

  • pH Optimization: Determine the pH stability profile of your compound. It is predicted that the compound will be most stable in neutral to slightly acidic conditions (pH 4-6). Avoid strongly acidic or basic buffers.

  • Temperature Control: Perform your experiments at the lowest practical temperature to slow down the degradation kinetics.

  • Aprotic Solvents: If your experimental design allows, consider using aprotic solvents (e.g., DMSO, DMF) for stock solutions and minimize the time the compound is in an aqueous environment.

  • Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.

Experimental Protocol: pH Stability Profile Assessment

This protocol will allow you to determine the optimal pH for working with this compound.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL). Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze the concentration of the remaining parent compound using a validated HPLC method.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH. This will give you a clear indication of the pH range where the compound is most stable.

Issue 2: My experimental results are inconsistent, and I suspect photodegradation. How can I confirm and prevent this?

Likely Cause: The nitroaromatic moiety of the compound is likely susceptible to photodegradation upon exposure to ambient or UV light.

Troubleshooting Steps:

  • Protect from Light: Conduct all experimental manipulations in a dark room or under amber light. Use amber glassware or wrap your experimental vessels in aluminum foil.

  • Photostability Study: Perform a confirmatory photostability study as outlined in the protocol below.

Experimental Protocol: Confirmatory Photostability Study

This protocol is a simplified version of the ICH Q1B guideline for photostability testing.

  • Sample Preparation: Prepare two sets of solutions of the compound in a photochemically inert solvent (e.g., acetonitrile). Also, prepare a solid sample of the compound.

  • Light Exposure:

    • Place one set of the solution and the solid sample in a photostability chamber with a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Wrap the second set of samples (the "dark control") in aluminum foil and place them in the same chamber to control for temperature effects.

  • Analysis: After a defined period of light exposure, analyze both the light-exposed and dark control samples for the presence of the parent compound and any degradation products using HPLC with a photodiode array (PDA) detector.

  • Evaluation: A significant difference in the degradation between the light-exposed and dark control samples confirms photosensitivity.

III. Predicted Degradation Pathways and Analytical Considerations

Understanding the potential degradation products is crucial for developing appropriate analytical methods to monitor the stability of this compound.

Predicted Hydrolytic Degradation Pathway

Under aqueous conditions, the primary degradation is expected to be the hydrolysis of the carbamate bond within the oxazinone ring.

G parent This compound intermediate Carbamic Acid Intermediate (Unstable) parent->intermediate Hydrolysis (H₂O) product 2-Amino-5-nitrobenzyl alcohol intermediate->product Decarboxylation (-CO₂)

Caption: Predicted hydrolytic degradation of this compound.

Analytical Method Development

A robust analytical method is essential for accurately assessing the stability of your compound. High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Key Considerations for HPLC Method Development:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be effective.

  • Detection: A UV detector set at a wavelength corresponding to the maximum absorbance of this compound should be used. A photodiode array (PDA) detector is highly recommended to monitor for the appearance of degradation products with different UV spectra.

  • Forced Degradation: To ensure your method is "stability-indicating," perform forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, and oxidation) to generate degradation products. Your HPLC method should be able to resolve the parent compound from all major degradation products.

Experimental Workflow: Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Hydrolysis Acid Hydrolysis HPLC-PDA Analysis HPLC-PDA Analysis Acid Hydrolysis->HPLC-PDA Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-PDA Analysis Thermal Stress Thermal Stress Thermal Stress->HPLC-PDA Analysis Oxidative Stress Oxidative Stress Oxidative Stress->HPLC-PDA Analysis Photolytic Stress Photolytic Stress Photolytic Stress->HPLC-PDA Analysis Mass Spectrometry (LC-MS) Mass Spectrometry (LC-MS) HPLC-PDA Analysis->Mass Spectrometry (LC-MS) Identify Degradants Identify Degradants Mass Spectrometry (LC-MS)->Identify Degradants Validate Stability-Indicating Method Validate Stability-Indicating Method Identify Degradants->Validate Stability-Indicating Method Compound Solution Compound Solution Compound Solution->Acid Hydrolysis Compound Solution->Base Hydrolysis Compound Solution->Thermal Stress Compound Solution->Oxidative Stress Compound Solution->Photolytic Stress

Caption: Workflow for a forced degradation study.

IV. Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a pH stability study to illustrate how results can be summarized.

pHTemperature (°C)Half-life (t½) in hoursPrimary Degradation Product
2.0374.52-Amino-5-nitrobenzyl alcohol
4.037722-Amino-5-nitrobenzyl alcohol
7.037482-Amino-5-nitrobenzyl alcohol
9.0372.12-Amino-5-nitrobenzyl alcohol
7.025962-Amino-5-nitrobenzyl alcohol

Note: This data is for illustrative purposes only and should be experimentally determined for this compound.

V. References

Sources

Troubleshooting inconsistent results in assays with 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one in their experimental assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the reliability and reproducibility of your results. Our approach is rooted in the chemical principles of the compound and extensive experience in assay development.

Understanding the Reagent: A Foundation for Success

This compound is a heterocyclic compound belonging to the benzoxazinone class. Its utility in biological assays often stems from its potential as a chromogenic substrate. Enzymatic cleavage of the lactam ring can lead to the formation of a product with distinct spectrophotometric properties, allowing for the quantification of enzyme activity.

However, the inherent chemical nature of the benzoxazinone ring system presents challenges. The ester and amide bonds within the ring are susceptible to hydrolysis, a process that can be influenced by several experimental parameters. Understanding and controlling these factors is paramount to achieving consistent and accurate assay results. A study on similar benzoxazinone derivatives highlighted their sensitivity to pH, with many compounds readily hydrolyzing in aqueous solutions, particularly in the pH range of 4.0 to 8.0.[1] This inherent instability is a primary contributor to assay variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended. These solvents will minimize the risk of premature hydrolysis. Prepare high-concentration stock solutions (e.g., 10-50 mM) to reduce the volume of organic solvent introduced into your aqueous assay buffer. Always use anhydrous grade solvents to prevent the introduction of water.

Q2: How should I store the stock solution and the solid compound?

A2: The solid compound should be stored in a desiccator at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C with desiccant. When thawing an aliquot, allow it to come to room temperature completely before opening to prevent condensation of atmospheric moisture into the solution.

Q3: My assay background is high, even in wells without the enzyme. What could be the cause?

A3: High background signal is often due to the spontaneous, non-enzymatic hydrolysis of this compound. This is exacerbated by suboptimal buffer conditions. The stability of related benzoxazinones is known to be pH-dependent.[1] Review the pH of your assay buffer; if it falls within the sensitive range (pH 4-8), consider optimizing it. Additionally, elevated temperatures can accelerate hydrolysis. Ensure that your assay plates are not exposed to high temperatures for extended periods.

Q4: I am observing significant well-to-well variability in my replicates. What are the likely sources of this inconsistency?

A4: Inconsistent results between replicates often point to issues with reagent handling and environmental factors.[2] Ensure uniform temperature across the assay plate during incubation by avoiding stacking plates.[3] Pipetting errors, especially with small volumes, can also contribute significantly to variability. Use calibrated pipettes and prepare a master mix of your reagents to ensure homogeneity.[4] Finally, consider the age of your diluted substrate solution. Due to its instability in aqueous buffers, it is crucial to prepare the final working solution of this compound immediately before adding it to the assay plate.

Troubleshooting Guide for Inconsistent Assay Results

This section provides a structured approach to diagnosing and resolving common issues encountered when using this compound.

Problem 1: Weak or No Signal
Potential Cause Explanation Recommended Solution
Substrate Degradation The compound may have hydrolyzed in the stock solution or working solution before the start of the assay.Prepare fresh working solutions of the substrate in assay buffer immediately before use. Verify the integrity of your stock solution by preparing a fresh one from solid material.
Incorrect Buffer pH The pH of the assay buffer may not be optimal for enzyme activity or may be promoting substrate degradation.Verify the pH of your assay buffer. Perform a pH profile of your enzyme to determine its optimal range. If possible, adjust the assay pH to one that balances enzyme activity and substrate stability.
Inactive Enzyme The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors.Use a fresh aliquot of the enzyme. Confirm enzyme activity using a well-established, alternative substrate if available. Ensure no known inhibitors (e.g., sodium azide for HRP-based systems) are present in your buffers.
Sub-optimal Temperature The assay temperature may be too low for efficient enzyme catalysis.Ensure that all reagents and the assay plate are equilibrated to the recommended assay temperature before starting the reaction.[3]
Problem 2: High Background Signal
Potential Cause Explanation Recommended Solution
Spontaneous Hydrolysis The benzoxazinone ring is susceptible to hydrolysis, leading to a signal in the absence of enzymatic activity. This is a known characteristic of this class of compounds.[1][5]Include a "substrate only" control (assay buffer + substrate, no enzyme) in every experiment. Subtract the average signal from this control from all other wells. Optimize the assay pH to a value where spontaneous hydrolysis is minimized. Lowering the assay temperature may also reduce the rate of hydrolysis.
Contaminated Reagents Buffers or other reagents may be contaminated with substances that promote substrate breakdown or interfere with the signal detection.Prepare fresh buffers using high-purity water and reagents.
Light Exposure Although less common, some nitro-aromatic compounds can be light-sensitive.Conduct the assay in low-light conditions or use opaque plates to minimize light exposure.
Problem 3: Non-Linear or Saturated Reaction Curves
Potential Cause Explanation Recommended Solution
Substrate Depletion At high enzyme concentrations, the substrate is consumed too quickly, leading to a plateau in the signal.Reduce the enzyme concentration. If necessary, also decrease the incubation time.
Enzyme Concentration Too High The reaction rate is too fast to be accurately measured by the plate reader, resulting in a saturated signal.Perform a dilution series of your enzyme to find a concentration that results in a linear reaction rate over the desired time course.
Product Inhibition The product of the enzymatic reaction may be inhibiting the enzyme at higher concentrations.Analyze the reaction kinetics at earlier time points before product accumulation becomes significant.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Allow the solid this compound to equilibrate to room temperature in a desiccator.

    • Weigh out the required amount of the compound in a fume hood.

    • Add anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot into single-use volumes in microcentrifuge tubes and store at -20°C or -80°C with desiccant.

  • Working Solution (e.g., 100 µM):

    • Crucial Step: Prepare this solution immediately before adding it to your assay plate.

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration (e.g., 100 µM) in pre-warmed assay buffer.

    • Mix thoroughly by gentle inversion. Do not vortex vigorously as this can introduce air bubbles.

    • Use immediately.

Visualizing the Troubleshooting Process

To aid in diagnosing assay inconsistencies, the following workflow diagram outlines a logical progression of steps to identify and resolve the root cause of the problem.

Troubleshooting_Workflow start Inconsistent Assay Results Observed check_controls Review Controls: - No Enzyme - No Substrate - Positive Control start->check_controls high_background High 'No Enzyme' Signal? check_controls->high_background Yes no_signal Weak/No Positive Control Signal? check_controls->no_signal No hydrolysis Investigate Substrate Hydrolysis: 1. Check buffer pH & age 2. Lower assay temperature 3. Prepare fresh substrate high_background->hydrolysis Yes variability High Replicate Variability? no_signal->variability No enzyme_issue Investigate Enzyme/Substrate: 1. Prepare fresh substrate stock 2. Use new enzyme aliquot 3. Verify assay temperature no_signal->enzyme_issue Yes technique_issue Review Assay Technique: 1. Check pipetting 2. Use master mixes 3. Ensure uniform temp. variability->technique_issue Yes solution_bg Implement Corrective Actions: - Optimize buffer pH - Use fresh reagents - Subtract background hydrolysis->solution_bg solution_signal Implement Corrective Actions: - Confirm reagent activity - Optimize concentrations - Adhere to protocol temps enzyme_issue->solution_signal solution_var Implement Corrective Actions: - Refine pipetting technique - Standardize incubation technique_issue->solution_var end Consistent Results Achieved solution_bg->end solution_signal->end solution_var->end

Caption: A logical workflow for troubleshooting inconsistent assay results.

The following diagram illustrates the key factors influencing the stability of this compound in an aqueous assay environment.

Stability_Factors cluster_factors Factors Promoting Hydrolysis (Instability) Compound { This compound | (Aqueous Solution)} pH Suboptimal pH (especially pH 4-8) Compound->pH Temp Elevated Temperature Compound->Temp Water Presence of Water (in organic stock) Compound->Water Time Extended Incubation Time Compound->Time

Caption: Key factors affecting the stability of the benzoxazinone compound.

References

  • Chemchart. (n.d.). This compound (94107-60-5). Retrieved from [Link]

  • Schwenker, G., & Chen, J. B. (1991). 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[4][6]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis. Archiv der Pharmazie, 324(11), 887–890. [Link]

  • Woodward, M. D., Corcuera, L. J., Helgeson, J. P., & Upper, C. D. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 61(5), 796–802. [Link]

Sources

Modifying the structure of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one for better efficacy.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working on the structural modification of 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one. This guide is designed to provide practical, field-tested insights and troubleshooting assistance for your drug development workflow. Our goal is to help you navigate the complexities of lead optimization, from synthetic challenges to biological evaluation, to enhance the efficacy of this promising scaffold.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the modification of the this compound core structure.

Q1: What is the significance of the 6-nitro group on the benzoxazinone core?

A1: The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the aromatic ring significantly influences the molecule's electronic properties, which can be crucial for binding to a biological target.[1] This electron-withdrawing nature can impact the acidity of nearby protons, the molecule's overall polarity, and its ability to participate in specific interactions like hydrogen bonding or π-stacking within a receptor's active site.[1] However, the nitro group is also a known structural liability.

Q2: What are the main concerns associated with a nitroaromatic compound in drug development?

A2: The primary concern is metabolic instability and potential toxicity.[1][2] In vivo, nitroaromatic compounds can undergo enzymatic reduction by nitroreductases, which are present in both mammalian tissues and gut microbiota.[1][3][4] This metabolic process can generate reactive intermediates, such as nitroso and hydroxylamine derivatives, which are often cytotoxic, mutagenic, or immunogenic.[2][5] This bioactivation pathway is a significant red flag in drug development and often necessitates structural modification to mitigate risk.[2][6]

Q3: What are the initial "hot spots" on the this compound structure for modification?

A3: Based on general principles of medicinal chemistry and structure-activity relationship (SAR) studies on related benzoxazinone cores, the primary points for modification are:

  • The 6-Nitro Group: This is the highest priority for modification due to its associated toxicity risks. Bioisosteric replacement is a common and effective strategy.[7][8][9]

  • The N-4 Position: The nitrogen atom in the oxazinone ring is often a key site for introducing diversity. Alkylation or acylation at this position can modulate the compound's lipophilicity, solubility, and interaction with the target.

  • The Aromatic Ring: Substitution at other positions on the benzene ring (e.g., C-5, C-7, C-8) with various functional groups (halogens, alkyl, alkoxy) can fine-tune electronic properties and steric bulk, potentially improving selectivity and potency.[10][11]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experimental workflow, framed in a question-and-answer format.

Synthesis & Chemical Modification

Q4: I am attempting to replace the 6-nitro group, but my reactions are low-yielding or failing. What are some common pitfalls?

A4: Modifying a nitroaromatic compound can be challenging. Here are some common issues and their solutions:

  • Problem: Direct displacement of the nitro group is unsuccessful.

    • Causality & Solution: The nitro group is generally not a good leaving group in nucleophilic aromatic substitution unless the ring is highly activated. A more reliable strategy is a multi-step sequence. First, reduce the nitro group to an amine (-NH2).[12] This amine is a versatile handle for a wide range of subsequent reactions, such as Sandmeyer reactions to introduce halogens or a cyano group, or conversion to a sulfonyl group.

  • Problem: The benzoxazinone ring is unstable and opens during the reaction.

    • Causality & Solution: The lactone (cyclic ester) and carbamate moieties within the benzoxazinone ring can be sensitive to strongly basic or acidic conditions, leading to hydrolysis.[13] You should screen your reaction conditions for pH neutrality where possible. If harsh conditions are unavoidable, consider a protecting group strategy for the N-4 position. Always monitor your reaction by Thin Layer Chromatography (TLC) against a sample of the starting material to check for degradation.[13]

Q5: I've synthesized a small library of analogs, but purification by column chromatography is difficult, with compounds streaking or having very similar Rf values.

A5: This is a common challenge when dealing with structurally similar analogs.

  • Causality & Solution:

    • Solvent System: Your chosen solvent system may not be optimal. Systematically screen different solvent systems with varying polarity and composition (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can often improve peak shape.

    • Stationary Phase: If changing the mobile phase doesn't work, consider a different stationary phase. If you are using silica gel (a polar stationary phase), try reverse-phase chromatography with a C18 stationary phase, which separates compounds based more on hydrophobicity.

    • Alternative Purification: For final purification, especially for compounds that are solids, recrystallization can be a highly effective method to obtain high-purity material.

Biological Screening & Efficacy

Q6: My new analogs show inconsistent results in our cell-based anticancer assay (e.g., MTT assay). What could be the cause?

A6: Inconsistent in vitro data can stem from several sources. A systematic approach is needed to identify the issue.[14][15][16]

  • Problem: High variability between replicate wells.

    • Causality & Solution: This often points to issues with compound solubility or cell culture technique. Ensure your compounds are fully dissolved in the vehicle solvent (e.g., DMSO) before diluting into the cell culture medium. Precipitated compound will lead to inaccurate concentrations. Also, ensure uniform cell seeding density across the plate, as variations in cell number will directly impact the final readout.

  • Problem: The dose-response curve is not sigmoidal or is erratic.

    • Causality & Solution: This could indicate compound degradation, cytotoxicity of the vehicle, or complex biological activity.

      • Compound Stability: Verify the stability of your compound in the assay medium over the incubation period.

      • Vehicle Control: Always run a vehicle control (medium with the same concentration of DMSO or other solvent) to ensure the solvent itself is not causing toxicity at the concentrations used.

      • Assay Time: The chosen assay endpoint (e.g., 48, 72 hours) might be too long or too short. A cytostatic compound might require a longer incubation time to show an effect on proliferation compared to a rapidly cytotoxic agent.

Q7: I successfully replaced the nitro group with a bioisostere, but the compound's efficacy dropped significantly. How should I interpret this?

A7: This is a very common and important result in SAR studies. It provides valuable information about the role of the original functional group.

  • Interpretation & Next Steps:

    • Electronic Requirement: The significant drop in potency suggests that the strong electron-withdrawing nature of the nitro group may be essential for activity. Compare the Hammett constants (a measure of electron-withdrawing/donating ability) of the nitro group with your replacement. If the replacement was much weaker, this could explain the loss of activity.

    • Specific Interactions: The nitro group's oxygen atoms may be acting as crucial hydrogen bond acceptors in the target binding site. The chosen bioisostere may lack this capability.

    • Strategic Pivot: This result directs your next steps. You should now focus on bioisosteres that more closely mimic the key properties of the nitro group that you hypothesize are important. For example, if you believe the electron-withdrawing property is key, a cyano (-CN) or trifluoromethyl (-CF3) group might be a better choice.[7][8][9] If hydrogen bonding is suspected, a group like a sulfone (-SO2R) might be more appropriate.

Part 3: Experimental Protocols & Data Interpretation

Lead Optimization Workflow

The process of modifying a lead compound is iterative. The following workflow illustrates the key stages.

G cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Decision & Iteration A Initial Lead (6-Nitro-Benzoxazinone) B Identify Liabilities (e.g., Nitro Group) A->B C Design Analogs (Bioisosteric Replacement) B->C D Synthesize & Purify New Compounds C->D E In Vitro Efficacy Assay (e.g., MTT Assay) D->E F In Vitro Safety Assay (e.g., Cytotoxicity in Normal Cells) D->F H ADME Profiling (Solubility, Stability) D->H G Analyze SAR Data (Potency, Selectivity) E->G F->G I Prioritize New Leads G->I H->G J Refine Hypothesis I->J J->C Next Design Cycle

Caption: Iterative workflow for lead optimization of the benzoxazinone scaffold.

Protocol: General Procedure for Bioisosteric Replacement of the 6-Nitro Group

This protocol outlines a common synthetic route to replace the nitro group with a cyano group via a diazonium salt intermediate.

  • Reduction of the Nitro Group:

    • Dissolve this compound (1.0 eq) in ethanol or methanol.

    • Add a catalyst such as 10% Palladium on Carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature until TLC analysis shows complete consumption of the starting material.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 6-amino-1,4-dihydro-2H-3,1-benzoxazin-2-one.

  • Formation and Reaction of the Diazonium Salt (Sandmeyer Reaction):

    • Caution: Diazonium salts can be explosive when isolated. Use in solution immediately after preparation.

    • Suspend the 6-amino derivative (1.0 eq) in a solution of aqueous HCl at 0-5 °C.

    • Add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over sodium sulfate, and concentrate.

    • Purify the resulting 6-cyano-1,4-dihydro-2H-3,1-benzoxazin-2-one by column chromatography or recrystallization.

Protocol: Cell Viability Assessment using MTT Assay

This protocol is for screening the cytotoxic effects of your synthesized compounds on a cancer cell line.[14][16]

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of your test compounds in DMSO (e.g., 10 mM).

    • Create serial dilutions of your compounds in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "cells only" (no treatment) and "vehicle only" (DMSO) controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration (log scale) and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Interpretation: Building a Structure-Activity Relationship (SAR)

Systematically modifying the scaffold and analyzing the corresponding changes in activity is the cornerstone of lead optimization.[17][18]

Table 1: Hypothetical SAR Data for Modifications at the C-6 Position

Compound IDC-6 Substituent (R)IC50 (µM) vs. Cancer Cell LineRationale for Change
Parent -NO25.2Starting Point
1a -NH2> 100Loss of electron-withdrawing character
1b -H> 100Loss of substituent
1c -CN7.8Retains strong electron-withdrawing nature
1d -CF36.5Strong electron-withdrawing, increased lipophilicity
1e -SO2Me15.4Electron-withdrawing, potential H-bond acceptor
  • Analysis: The data in Table 1 strongly suggests that a potent electron-withdrawing group at the C-6 position is critical for efficacy. The amine (1a) and hydrogen (1b) analogs, which are electron-donating or neutral, are inactive. The cyano (1c) and trifluoromethyl (1d) analogs, which are strong electron-withdrawing bioisosteres of the nitro group, retain significant activity.[7][8][9] This provides a clear direction for future modifications.

Table 2: Physicochemical Properties of Nitro Bioisosteres

PropertyNitro Group (-NO2)Cyano Group (-CN)Trifluoromethyl (-CF3)
Hammett Constant (σp) ~0.78~0.66~0.54
Lipophilicity (π) -0.28-0.570.88
H-Bond Acceptor? YesYes (weak)Yes (weak)
Metabolic Liability High (Reduction)LowLow
  • Analysis: This table highlights the trade-offs in bioisosteric replacement. While both -CN and -CF3 reduce the metabolic liability of the nitro group, -CF3 significantly increases lipophilicity, which can impact solubility and pharmacokinetic properties. The -CN group is a closer electronic mimic but is less lipophilic. These properties must be balanced to achieve the desired overall drug profile.[6][19]

Visualizing Metabolic Liabilities

Understanding the potential for bioactivation is critical for designing safer drugs. The diagram below shows the reductive pathway that can lead to toxicity in nitroaromatic compounds.

G A R-NO2 (Parent Nitro Compound) B R-NO2•− (Nitro Radical Anion) A->B +1e− (Nitroreductase) C R-NO (Nitroso Intermediate) B->C +1e−, +H+ D R-NHOH (Hydroxylamine) C->D +2e−, +2H+ E R-NH2 (Stable Amine) D->E +2e−, +2H+ F Covalent Binding to Macromolecules (Toxicity) D->F

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the structural elucidation of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one. This document is designed for researchers and drug development professionals who may encounter challenges in interpreting the nuanced NMR spectra of this molecule. The inherent asymmetry and the influence of the strongly electron-withdrawing nitro group often lead to complex and overlapping signals. This guide provides a logical, problem-oriented approach to spectral interpretation, moving from initial assignments to advanced troubleshooting techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial ¹H NMR spectrum is crowded, especially in the aromatic region. Where should I expect the fundamental signals for this molecule?

A1: Initial Assessment and Expected Chemical Shifts

Understanding the expected chemical shift regions is the first step in spectral assignment. The molecular structure contains three distinct proton environments: the aromatic ring, the heterocyclic ring methylene group, and the amide proton. The electron-withdrawing nitro group and the carbamate moiety significantly influence the electronic environment of nearby nuclei.

¹H NMR Spectral Data: The protons on the aromatic ring are strongly deshielded due to the anisotropic effect of the benzene ring and the electron-withdrawing effect of the nitro group. The protons of the methylene group in the heterocyclic ring are diastereotopic, but often appear as a singlet in achiral solvents. The amide proton's chemical shift is highly variable.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Position Atom Type Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Notes
H-5 Aromatic CH ~8.1 - 8.3 ~118 - 120 Influenced by ortho -NO₂ group.
H-7 Aromatic CH ~7.1 - 7.3 ~115 - 117
H-8 Aromatic CH ~7.9 - 8.1 ~126 - 128
H-4 (NH) Amide CH₂ ~10.5 - 11.5 N/A Broad signal, variable shift.
H-2 (CH₂) Methylene ~4.6 - 4.8 ~65 - 70 Typically a singlet.
C-2 Methylene N/A ~65 - 70 Attached to oxygen.
C-4 Amide N N/A N/A
C-4a Quaternary N/A ~130 - 135
C-5 Aromatic CH N/A ~118 - 120
C-6 Quaternary N/A ~142 - 145 Attached to -NO₂.
C-7 Aromatic CH N/A ~115 - 117
C-8 Aromatic CH N/A ~126 - 128
C-8a Quaternary N/A ~138 - 142

| C=O | Carbonyl | N/A | ~150 - 155 | Carbamate carbonyl.[1] |

Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and instrument.[2][3][4]

Q2: The three aromatic protons are overlapping and the splitting is unclear. How can I definitively assign them?

A2: Resolving Overlapping Signals with 2D NMR

This is the most common challenge. The proximity of the aromatic proton signals necessitates the use of two-dimensional (2D) NMR techniques to establish connectivity. A standard 1D proton spectrum is often insufficient for unambiguous assignment.[5][6]

Workflow for Spectral Assignment:

G cluster_0 Problem Identification cluster_1 Troubleshooting Workflow A Acquire 1D ¹H NMR B Observe Overlapping Aromatic Signals A->B C Run ¹H-¹H COSY Experiment B->C  Solution D Identify Spin System (Coupled Protons) C->D E Run ¹H-¹³C HMBC Experiment D->E G Run ¹H-¹³C HSQC Experiment (Optional) D->G F Assign Protons based on Long-Range Correlations E->F I Complete & Unambiguous ¹H and ¹³C Assignment F->I  Final Result H Confirm C-H One-Bond Connectivity G->H H->I

Caption: Key 2D NMR correlations for assignment.
Q3: My NH proton signal is extremely broad, or I can't find it. Is my sample impure?

A3: Identifying and Confirming Exchangeable Protons

This is a common phenomenon for N-H protons and usually not an indication of impurity.

  • Cause: The amide proton can undergo chemical exchange with trace amounts of water in the deuterated solvent or with other exchangeable protons. This process broadens the signal, sometimes to the point where it disappears into the baseline. The rate of exchange is dependent on temperature, solvent, and sample concentration. * Troubleshooting - The D₂O Shake: The most reliable method to confirm an N-H (or O-H) signal is to perform a deuterium exchange experiment.

Experimental Protocol: D₂O Exchange

  • Acquire Standard ¹H NMR: Run a standard proton NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a new ¹H NMR spectrum using the same parameters.

  • Analyze: The signal corresponding to the N-H proton will have disappeared or significantly decreased in intensity, as the proton has been replaced by deuterium, which is not observed in ¹H NMR. [7]

Q4: The splitting patterns in my aromatic region look distorted and lean towards each other ("roofing"). Is this a problem with the spectrometer?

A4: Understanding Second-Order Effects

This phenomenon, known as "roofing," is not an instrument malfunction but a spectral artifact known as a second-order effect (or strong coupling).

  • Cause: First-order splitting patterns (e.g., clean doublets, triplets) are only observed when the chemical shift difference (Δν in Hz) between two coupled protons is much larger than their coupling constant (J, in Hz). When Δν/J is small (<10), the multiplets become distorted. The inner peaks of the multiplets increase in intensity while the outer peaks decrease, causing the "roofing" effect where the peaks appear to lean towards each other. [8]* Significance: This tells you that the coupled protons are very close in chemical shift. For this molecule, it is common between H-5 and H-8 or other aromatic protons depending on the solvent.

  • Solution:

    • Higher Field Spectrometer: The best solution is to re-run the sample on a spectrometer with a higher magnetic field strength (e.g., move from 400 MHz to 600 MHz). Since Δν (in Hz) increases with field strength while J (in Hz) remains constant, the Δν/J ratio will increase, simplifying the spectrum back towards a first-order appearance. [7] 2. Change Solvent: Sometimes, changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of the protons enough to increase their separation and simplify the spectrum.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Fiveable. (n.d.).
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Khan Academy. (n.d.). Coupling constant.
  • NOBLECHEMISTRY. (2024, May 23).
  • Jameson, C. J. (n.d.). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). Table 4. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH....
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

Technical Support Center: Resolving Impurities in 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during their experimental work. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the integrity of your synthesized compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its synthesis, while straightforward, can present challenges in achieving high purity due to the potential for side reactions and the presence of unreacted starting materials. This guide offers a systematic approach to identifying and eliminating these impurities.

Troubleshooting Workflow for Impurity Resolution

The following diagram outlines a general workflow for identifying and resolving impurities in your this compound samples.

Troubleshooting Workflow cluster_0 Phase 1: Impurity Identification cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Purity Confirmation Initial Analysis Analyze crude sample (TLC, LC-MS, NMR) Identify Impurities Identify nature of impurities (Starting materials, byproducts, etc.) Initial Analysis->Identify Impurities Select Method Select appropriate purification method Identify Impurities->Select Method Recrystallization Recrystallization Select Method->Recrystallization Solid sample with solubility differences Column Chromatography Column Chromatography Select Method->Column Chromatography Complex mixture or isomeric impurities Solvent Wash Solvent Wash Select Method->Solvent Wash Gross removal of soluble impurities Final Analysis Analyze purified sample (TLC, LC-MS, NMR, mp) Recrystallization->Final Analysis Column Chromatography->Final Analysis Solvent Wash->Final Analysis Pure Product Pure Product (>98%) Final Analysis->Pure Product Meets specifications Further Purification Further Purification Needed Final Analysis->Further Purification Impurities still present Further Purification->Select Method

Caption: A flowchart illustrating the systematic approach to troubleshooting impurities in this compound samples.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My final product is a yellow-orange solid, but the purity is low. What are the likely impurities?

Low purity in the final product, often indicated by a broad melting point range or extra peaks in analytical spectra, can stem from several sources. The most common culprits are unreacted starting materials or the formation of side-products.

Potential Impurities:

  • 2-Amino-4-nitrophenol: A key starting material in many synthetic routes.[2] Its presence suggests an incomplete reaction.

  • Ethyl bromoacetate (or other alkylating agents): Another common starting material.[2]

  • Isomeric Byproducts: Depending on the synthetic strategy, particularly in nitration reactions of a precursor, positional isomers of the nitro group could form.[3][4]

  • Degradation Products: The benzoxazinone ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to ring-opened products.[5]

Initial Diagnostic Steps:

  • Thin Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your sample. Co-spot your sample with the starting materials to see if any spots align.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weights of the components in your mixture, helping to identify starting materials and potential byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the structures of the major components in your sample.

FAQ 2: How can I remove unreacted 2-amino-4-nitrophenol from my product?

2-Amino-4-nitrophenol is more polar than the desired product due to the presence of the free amino and hydroxyl groups. This difference in polarity can be exploited for purification.

Method 1: Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds. The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures.

Solvent SystemSuitability for this compound
EthanolGood for recrystallization of benzoxazinone derivatives.[6][7]
Ethyl AcetateCan also be a suitable solvent.
Dichloromethane/HexaneA mixture can be used to fine-tune polarity.[3]
Ethylene DichlorideHas been reported for recrystallization of the target compound.[2]

Detailed Protocol for Recrystallization from Ethanol:

  • Dissolve the impure solid in a minimal amount of hot ethanol.

  • If the solution is colored due to highly colored impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Method 2: Column Chromatography

If recrystallization is ineffective, column chromatography provides a more robust separation.[3][8]

Detailed Protocol for Column Chromatography:

  • Stationary Phase: Silica gel (100-200 mesh) is typically used.[9]

  • Mobile Phase (Eluent): A solvent system of increasing polarity is used to elute the compounds. A good starting point is a mixture of hexane and ethyl acetate. The less polar desired product will elute before the more polar 2-amino-4-nitrophenol.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexane).

    • Pack a column with the slurry.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the solvent system, gradually increasing the polarity (e.g., from 20% to 50% ethyl acetate in hexane).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

FAQ 3: My NMR spectrum shows a mixture of isomers. How can I separate them?

The separation of isomers can be challenging but is often achievable with column chromatography due to subtle differences in their polarity.[3][4]

Purification Strategy for Isomeric Impurities:

Isomer Separation Crude Product Crude product containing isomers TLC Analysis Careful TLC analysis to determine optimal eluent Crude Product->TLC Analysis Column Chromatography Column Chromatography on Silica Gel Fraction Collection Collection of small fractions Column Chromatography->Fraction Collection TLC Analysis->Column Chromatography Purity Check Purity check of each fraction (TLC, LC-MS) Fraction Collection->Purity Check Pure Isomers Isolation of pure isomers Purity Check->Pure Isomers

Caption: Workflow for the separation of isomeric impurities using column chromatography.

Key Considerations for Isomer Separation:

  • Eluent System Optimization: Extensive TLC trials with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) are crucial to achieve baseline separation of the isomeric spots.

  • Column Dimensions: A long and narrow column will provide better resolution than a short and wide one.

  • Fraction Size: Collect small fractions to avoid mixing of closely eluting isomers.

FAQ 4: I observe product decomposition during workup or purification. How can I minimize this?

The stability of heterocyclic compounds can be sensitive to pH and temperature.[5][10]

Strategies to Prevent Decomposition:

  • Maintain Neutral pH: During aqueous workup, ensure that the pH of the solution is kept neutral. Avoid strongly acidic or basic conditions.

  • Control Temperature: Perform extractions and solvent removal at or below room temperature whenever possible. Use a rotary evaporator with a water bath set to a moderate temperature.

  • Inert Atmosphere: For sensitive compounds, performing reactions and workups under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[10]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and avoid unnecessarily long reaction times, which can lead to product degradation.[10]

References

  • Stevens, J. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Agilent Technologies, Inc. Retrieved from [Link]

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]

  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link]

  • ResearchGate. (1978). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Retrieved from [Link]

  • ProQuest. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. Retrieved from [Link]

  • Science topic. (n.d.). HETEROCYCLIC COMPOUNDS SYNTHESIS. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, the precise structural characterization of novel heterocyclic compounds is a cornerstone of safety, efficacy, and intellectual property. The benzoxazinone scaffold, a privileged structure in numerous biologically active molecules, presents a significant risk of isomeric ambiguity during synthesis.[1] This guide provides a comprehensive, multi-technique framework for the unambiguous structural confirmation of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one . We present a systematic comparison against its plausible structural and positional isomers, detailing a self-validating workflow that leverages High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each analytical step is explained not merely as a protocol, but as a deductive tool, demonstrating how a confluence of evidence provides an unassailable confirmation of the target molecular architecture.

Introduction: The Imperative of Isomeric Purity

The 1,4-benzoxazine core is a recurring motif in compounds designed as renin inhibitors, antifungal agents, and other therapeutics. However, synthetic routes, particularly those involving cyclization of substituted aminobenzyl alcohols or anthranilic acids, can potentially yield a variety of isomers.[2] A minor change in the position of a substituent (positional isomerism) or in the arrangement of heteroatoms within the heterocyclic ring (functional isomerism) can drastically alter a compound's pharmacological profile, transforming a promising lead into an inactive or even toxic entity.

This guide focuses on confirming the structure of This compound (Target Structure I) . Its correct identification is paramount, as seemingly simple synthetic procedures can lead to closely related but distinct molecular entities. Our objective is to establish a robust analytical cascade that not only verifies the target structure but also definitively excludes its most likely alternatives.

Delineating the Structural Hypotheses

The primary challenge lies in distinguishing our target compound from three plausible isomers that could arise from common synthetic pathways. Each possesses the identical molecular formula (C₈H₆N₂O₄) and exact mass, rendering them indistinguishable by mass spectrometry alone.

Structure IDNameChemical StructureKey Differentiating Feature
I (Target) This compoundTarget Structure ICyclic carbamate; Nitro at C6
II 1,4-Dihydro-7 -nitro-2H-3,1-benzoxazin-2-oneIsomer IIPositional isomer; Nitro at C7
III 6 -Nitro-2H-1,4 -benzoxazin-3 -oneIsomer IIIFunctional isomer; Cyclic amide (lactam)
IV 3,4-Dihydro-6-nitro-2H-1,3 -benzoxazin-2-oneIsomer IVFunctional isomer; O/N positions swapped

The Analytical Workflow: A Multi-pronged Approach

G cluster_0 Initial Verification cluster_1 Functional Group & Isomer Differentiation cluster_2 Absolute Confirmation Synthesis Synthesized Product HRMS HRMS Analysis Synthesis->HRMS Formula Formula HRMS->Formula Confirm C₈H₆N₂O₄ FTIR FT-IR Spectroscopy Formula->FTIR NMR 1D & 2D NMR Spectroscopy Formula->NMR Isomer_III_Check Isomer_III_Check FTIR->Isomer_III_Check Distinguish Carbamate (I) vs. Lactam (III) Connectivity Connectivity NMR->Connectivity Establish Atom Connectivity (Distinguish I, II, IV) XRay Single-Crystal X-ray Diffraction Connectivity->XRay If crystal available Final_Structure Final_Structure XRay->Final_Structure Absolute Structure Confirmed

Caption: Overall workflow for structural elucidation.

Mass Spectrometry: Confirming the Foundation

The first analytical checkpoint is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the molecular formula.

Table 1: HRMS Data for Proposed Structures

Structure ID Molecular Formula Calculated Exact Mass (Da)

| I, II, III, IV | C₈H₆N₂O₄ | 194.0328 |

Data based on PubChem entry for C8H6N2O4.[3]

Causality: While HRMS confirms that the product has the correct elemental formula, it cannot differentiate between the isomers. This result validates the starting point but mandates further, more structurally sensitive analyses.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Analysis Mode: Perform the analysis in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Calibration: Ensure the instrument is calibrated using a standard of known mass immediately prior to the run.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Data Analysis: Compare the measured exact mass of the molecular ion to the theoretical mass for C₈H₆N₂O₄ (194.0328 Da). The deviation should be less than 5 ppm.

Infrared Spectroscopy: A Rapid Screen for Functional Groups

FT-IR spectroscopy is a fast and powerful technique for identifying key functional groups. The primary utility here is to differentiate the cyclic carbamate (ureido) carbonyl of Target I from the cyclic amide (lactam) carbonyl of Isomer III .

Table 2: Predicted Key FT-IR Absorption Frequencies (cm⁻¹)

Functional Group Target Structure I (Carbamate) Isomer III (Lactam) Rationale
N-H Stretch 3200-3300 3150-3250 Typical range for secondary amines/amides.
C=O Stretch ~1735 ~1690 The C=O stretch in a carbamate is at a higher frequency than in a lactam due to the electron-withdrawing effect of the adjacent oxygen atom.
NO₂ Stretch ~1520 (asym), ~1350 (sym) ~1520 (asym), ~1350 (sym) Characteristic nitro group absorptions.[4]

| C-O Stretch | ~1250 | ~1280 | Aromatic ether-like stretches. |

Expertise: The ~45 cm⁻¹ difference in the carbonyl stretching frequency is a robust and immediate diagnostic marker to distinguish I from III . If the spectrum shows a peak around 1735 cm⁻¹, Isomer III can be confidently excluded.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for a solid sample. Place a small amount of the dry powder directly onto the ATR crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

  • Analysis: Identify the frequencies of key absorption bands and compare them to expected values.

Nuclear Magnetic Resonance (NMR): The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A full suite of 1D and 2D experiments is required to differentiate the remaining isomers (I , II , and IV ).

Predicted ¹H and ¹³C NMR Data

The chemical environment of each proton and carbon atom generates a unique signal, providing a fingerprint of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ | Atom Position | Target I (6-Nitro) | Isomer II (7-Nitro) | Isomer IV (1,3-oxazine) | Rationale for Differences | | :--- | :--- | :--- | :--- | :--- | | ¹H NMR | | H-5 | ~8.1 (d) | ~7.3 (d) | ~8.1 (d) | H-5 is ortho to the NO₂ in I and IV, causing a significant downfield shift. | | H-7 | ~8.0 (dd) | ~8.2 (d) | ~8.0 (dd) | H-7 is para to NO₂ in I/IV. In II, H-7 is replaced by NO₂. | | H-8 | ~7.2 (d) | ~8.1 (dd) | ~7.2 (d) | In II, H-8 is ortho to NO₂, causing a downfield shift. | | NH (pos 3) | ~10.5 (s) | ~10.5 (s) | - | Target I has N-H at position 3. | | NH (pos 1) | - | - | ~9.5 (s) | Isomer IV has N-H at position 1. | | CH₂ (pos 4) | ~4.5 (s) | ~4.5 (s) | ~5.0 (s) | The CH₂ in IV is attached to N, which is less deshielding than the aromatic ring attachment in I/II. Correction: In the 3,1-benzoxazin-2-one, the CH2 is at C4, attached to the aromatic ring and N3. In the 1,3-benzoxazin-2-one, the CH2 is also attached to the aromatic ring and O3. The O would be more deshielding, so the CH2 in IV should be further downfield. Let's adjust the prediction. CH2 in I/II is Ar-CH2-N. CH2 in IV is Ar-CH2-O. The CH2 in IV should be more downfield. Let's predict ~5.2 ppm. | | ¹³C NMR | | C =O (C2) | ~152 | ~152 | ~155 | Carbamate carbonyl. Slightly different environment in IV. | | C H₂ (C4) | ~48 | ~48 | ~68 | The CH₂ carbon in IV is attached to oxygen, shifting it significantly downfield. | | C -NO₂ (C6/C7) | ~145 (C6) | ~147 (C7) | ~145 (C6) | Carbon directly attached to the nitro group. | | C -O (C8a) | ~138 | ~140 | ~128 | C8a is attached to O in I/II. In IV, C8a is attached to N. | | C -N (C4a) | ~128 | ~125 | ~142 | C4a is attached to N in I/II. In IV, C4a is attached to the CH2-O group. |

Note: Predicted shifts are based on general principles and data from similar structures.[5][6][7] Actual values may vary.

2D NMR: Unambiguous Proof of Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are required for definitive proof. HMBC reveals correlations between protons and carbons that are 2 or 3 bonds away, effectively building the molecular skeleton.

Caption: Key HMBC correlations confirming the 3,1-benzoxazin-2-one core.

Authoritative Grounding: The correlation between the methylene protons (H4) and the carbonyl carbon (C2) is the critical piece of evidence. This 3-bond correlation (H-C-N-C=O) is only possible in the 3,1-benzoxazin-2-one ring system of Target I . In Isomer IV (1,3-benzoxazine), the methylene protons would show a 2-bond correlation to C4a and a 3-bond correlation to C8a, but crucially, no correlation to the C2 carbonyl. This single experiment definitively distinguishes I from IV .

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a PENDANT or APT pulse sequence to get CH/CH₃ vs CH₂/C phase information) with 1024-4096 scans.

  • 2D COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.

  • 2D HSQC: Acquire a gradient-selected HSQC spectrum to correlate protons to their directly attached carbons.

  • 2D HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8 Hz, to establish 2- and 3-bond ¹H-¹³C correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transform, phase correction, and baseline correction.

X-ray Crystallography: The Final Arbiter

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles. This method serves as the gold standard for structural validation. While no crystal structure for the exact target molecule is publicly available, the structure of the related 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one has been reported, demonstrating the power of this technique to resolve fine structural details in similar systems.[8]

Protocol 4: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents (e.g., ethyl acetate, ethanol, acetone).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect a full sphere of diffraction data at a controlled temperature (typically 100 K).

  • Structure Solution and Refinement: Process the diffraction data to obtain unit cell parameters and integrated intensities. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters until convergence is reached.

  • Analysis: Analyze the final refined structure to confirm atom connectivity, bond lengths, angles, and stereochemistry.

Conclusion

The structural confirmation of this compound is not achieved by a single measurement but by the logical synthesis of data from a suite of orthogonal analytical techniques. HRMS establishes the elemental formula. FT-IR provides a rapid and effective method to exclude the lactam isomer. Finally, a comprehensive set of 1D and 2D NMR experiments maps the atomic connectivity with certainty, distinguishing the target from its remaining positional and functional isomers. When possible, X-ray crystallography offers the final, incontrovertible proof. This rigorous, multi-faceted approach constitutes a self-validating system, ensuring the scientific integrity required for advancing compounds in a research and drug development pipeline.

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health. [Link]

  • 2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine. (n.d.). SpectraBase. [Link]

  • Reich, H. J. (n.d.). Infrared Spectroscopy. University of Wisconsin. [Link]

  • Rational design of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones as small molecule renin inhibitors. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. (n.d.). PubChem. [Link]

  • One-pot synthesis of 2H-1,4-benzoxazin-2-one derivatives 61. (n.d.). ResearchGate. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Benzoxazinone Derivatives. (2018). Mapana Journal of Sciences. [Link]

  • 2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine. (n.d.). SpectraBase. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][4]oxazin-4-ones as potent anticancer and antioxidant agents. (2020). Heliyon. [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. (2023). Frontiers in Chemistry. [Link]

  • 4H-3,1-Benzoxazine, 1,2-dihydro-2-(4-nitrophenyl)-. (n.d.). PubChem. [Link]

  • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. (n.d.). PubChem. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). Journal of Molecular Structure. [Link]

  • 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][1][4]oxazine. (n.d.). ResearchGate. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2023). Molecules. [Link]

  • 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one and p-Nitrophenyl Dimethylcarbamate. (1996). Acta Crystallographica Section C. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Comparing the efficacy of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one with other inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of inhibitors targeting Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. The dysregulation of this pathway is implicated in a range of neurodegenerative disorders, making KMO a prime therapeutic target.[1][2][3] Here, we will delve into the comparative efficacy of established and potential inhibitors, with a focus on the well-characterized compound Ro 61-8048 , providing the necessary experimental context for researchers in drug discovery and development.

The Kynurenine Pathway: A Critical Therapeutic Target

The kynurenine pathway (KP) is the primary route for tryptophan catabolism in mammals.[1][4] A key enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[2][4] This enzymatic step represents a crucial branch point. The downstream metabolites of 3-HK, such as quinolinic acid, are neurotoxic, while a parallel branch leads to the formation of the neuroprotective kynurenic acid (KYNA).[1][2][5]

Under inflammatory conditions, the KP is often upregulated, leading to an accumulation of neurotoxic metabolites.[1] Therefore, inhibiting KMO presents a promising therapeutic strategy to shift the balance towards the production of neuroprotective KYNA, offering potential treatments for neurodegenerative conditions like Huntington's, Alzheimer's, and Parkinson's diseases.[2][3][5][6]

Below is a diagram illustrating the pivotal role of KMO in the kynurenine pathway.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Three_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->Three_HK KMO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KATs Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid

Caption: The Kynurenine Pathway highlighting the role of KMO.

Comparative Efficacy of KMO Inhibitors

While the specific inhibitory activity of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one is not extensively documented in publicly available literature, we can establish a framework for comparison by examining well-characterized KMO inhibitors. Ro 61-8048 serves as a benchmark due to its high potency and extensive study.[7][8]

InhibitorTargetIC50 (nM)Ki (nM)Notes
Ro 61-8048 KMO374.8A potent and competitive inhibitor. Brain penetrant with demonstrated neuroprotective effects in vivo.[7]
GSK180 KMO~6-A potent and specific inhibitor, competitive with the kynurenine substrate.[9]
(±)-3-(3-Nitrobenzoyl)alanine hydrochloride KMO--A selective inhibitor that forms stable interactions with the enzyme's active site.[4]
JM6 KMO--A novel small-molecule pro-drug inhibitor of KMO.[5]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

The data clearly positions Ro 61-8048 as a highly effective inhibitor of KMO. Its low nanomolar IC50 and Ki values indicate a strong binding affinity to the enzyme. The competitive nature of its inhibition suggests it directly competes with the endogenous substrate, L-kynurenine, for binding to the active site.

Experimental Protocols for Assessing KMO Inhibition

To rigorously evaluate and compare the efficacy of novel KMO inhibitors, standardized biochemical and cell-based assays are essential.

Biochemical KMO Inhibition Assay (Enzymatic Assay)

This assay directly measures the enzymatic activity of KMO and its inhibition by a test compound. Commercial kits are available for this purpose.[10][11][12]

Principle: The activity of recombinant human KMO is determined by monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm. A decrease in absorbance at 340 nm is proportional to KMO activity.

Workflow Diagram:

Biochemical_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - 1X KMO Assay Buffer - Diluted KMO Enzyme - Test Inhibitor dilutions - Substrate Mix (L-Kynurenine, NADPH) Plate Add to 96-well plate: 1. KMO Enzyme 2. Test Inhibitor 3. Incubate Reagents->Plate Initiate Initiate Reaction: Add Substrate Mix Plate->Initiate Incubate_RT Incubate at Room Temperature Initiate->Incubate_RT Measure Measure Absorbance at 340 nm Incubate_RT->Measure

Caption: Workflow for a biochemical KMO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer by diluting a 3X stock solution with water.[11]

    • Thaw recombinant human KMO enzyme on ice and dilute to the working concentration (e.g., 20 µg/ml) in 1X KMO Assay Buffer.[11]

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in 1X KMO Assay Buffer.

    • Prepare a substrate solution containing L-Kynurenine and NADPH.[11]

  • Assay Procedure:

    • To a 96-well UV-transparent plate, add the diluted KMO enzyme to each well (except for the "no enzyme" control).

    • Add the test inhibitor dilutions or vehicle control to the respective wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm using a microplate reader.

    • The percentage of KMO inhibition is calculated relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based KMO Inhibition Assay

This assay assesses the ability of a compound to inhibit KMO activity within a cellular context, providing insights into cell permeability and intracellular target engagement.[9][13]

Principle: The assay measures the production of 3-hydroxykynurenine (3-HK), the product of the KMO reaction, in cultured cells that endogenously or recombinantly express KMO. The levels of 3-HK can be quantified using methods like LC-MS/MS.

Workflow Diagram:

Cell_Based_Assay cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Seed Seed KMO-expressing cells (e.g., HEK293-KMO, PBMCs) Treat Treat cells with Test Inhibitor and L-Kynurenine Seed->Treat Incubate_cells Incubate for 24-48 hours Treat->Incubate_cells Harvest Harvest cell supernatant or cell lysate Incubate_cells->Harvest Prepare_sample Prepare samples for analysis (e.g., protein precipitation) Harvest->Prepare_sample LCMS Quantify 3-HK levels using LC-MS/MS Prepare_sample->LCMS Analyze_data Calculate IC50 LCMS->Analyze_data

Caption: Workflow for a cell-based KMO inhibition assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing KMO (e.g., human peripheral blood mononuclear cells (PBMCs) or HEK293 cells stably expressing human KMO) in appropriate media.[9][13]

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test inhibitor and a saturating concentration of the substrate, L-kynurenine.

    • Incubate the cells for a sufficient duration (e.g., 24-48 hours) to allow for the conversion of kynurenine to 3-HK.

  • Sample Collection and Preparation:

    • Collect the cell culture supernatant or lyse the cells to release intracellular metabolites.

    • Prepare the samples for analysis, which may involve protein precipitation followed by centrifugation to remove cellular debris.

  • Quantification of 3-HK:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentration of 3-HK.

    • The reduction in 3-HK levels in inhibitor-treated cells compared to vehicle-treated cells indicates KMO inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the cellular IC50 value by fitting the data to a dose-response curve.

Conclusion

References

  • Hughes, T. D., Güner, O. F., Iradukunda, E. C., Phillips, R. S., & Bowen, J. P. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(3), 764. [Link]

  • Patsnap Synapse. (2024). What are KMO inhibitors and how do they work? [Link]

  • Molee, T., & Tanila, H. (2016). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Neural Regeneration Research, 11(11), 1732–1735. [Link]

  • Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. [Link]

  • Löscher, W., Hönack, D., & Block, F. (1998). The kynurenine 3-hydroxylase inhibitor Ro 61-8048 improves dystonia in a genetic model of paroxysmal dyskinesia. European Journal of Pharmacology, 362(2-3), 133–137. [Link]

  • ResearchGate. (n.d.). Development of a cell-based assay to measure kynurenine monooxygenase... [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). [Link]

  • Mole, D. J., Webster, S. P., Uings, I., Zheng, X., Binnie, M., Wilson, K., ... & Iredale, J. P. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202–209. [Link]

  • ResearchGate. (n.d.). Characterization of lysate-based assays to measure kynurenine... [Link]

  • Hutchinson, J. P., Jamie, J. F., & Guillemin, G. J. (2016). Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug Discovery Today, 21(2), 315–324. [Link]

  • Zwilling, D., Huang, S. Y., Sathyasaikumar, K. V., Notarangelo, F. M., Guidetti, P., Wu, H. Q., ... & Schwarcz, R. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863–874. [Link]

Sources

1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one versus other benzoxazinone derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of 1,4-Dihydro-2H-3,1-benzoxazin-2-one derivatives, with a focus on the influence of the nitro group, against other key benzoxazinone isomers. Our analysis is grounded in experimental data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a clear, objective understanding of their respective therapeutic potentials.

Introduction: The Benzoxazinone Scaffold in Medicinal Chemistry

Benzoxazinones are bicyclic heterocyclic compounds that form the core of numerous biologically active molecules. Their structural versatility, arising from different arrangements of the nitrogen and oxygen atoms within the oxazine ring (e.g., 3,1- vs. 1,4- isomers) and the oxidation state of the ring, has made them privileged scaffolds in drug discovery.[1] These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

This guide will compare and contrast three key classes of benzoxazinone derivatives, using representative molecules to highlight the profound impact of isomeric structure and substitutions—particularly the electron-withdrawing nitro (-NO₂) group—on biological function. We will focus on:

  • Class I: 1,4-Dihydro-2H-3,1-benzoxazin-2-ones , a scaffold known for its potent antiviral activity.

  • Class II: 2H-1,4-benzoxazin-3(4H)-ones , represented by the 6-nitro derivative, a model for antimicrobial and antifungal applications.

  • Class III: 4H-3,1-benzoxazin-4-ones , focusing on 7-nitro derivatives that have demonstrated significant anticancer potential.

By examining their synthesis, mechanisms of action, and performance in relevant assays, this guide aims to elucidate the structure-activity relationships (SAR) that govern their therapeutic utility.

Structural and Synthetic Comparison

The biological activity of a benzoxazinone derivative is intrinsically linked to its core isomeric structure and the nature of its substituents. The synthetic routes to these scaffolds are distinct, typically starting from substituted aminophenols or anthranilic acids.

General Synthetic Pathways

The synthesis of these three distinct benzoxazinone classes originates from different ortho-substituted anilines, highlighting how initial starting material selection dictates the final heterocyclic core.

cluster_0 Class I Synthesis cluster_1 Class II Synthesis cluster_2 Class III Synthesis A 2-Aminobenzyl Alcohol (e.g., 5-nitro substituted) C 1,4-Dihydro-2H-3,1-benzoxazin-2-one A->C Cyclization B Phosgene Equivalent (e.g., Chloroformate) B->C D 2-Aminophenol (e.g., 4-nitro substituted) F 2H-1,4-benzoxazin-3(4H)-one D->F O-Alkylation & Reductive Cyclization E α-Halo Ester (e.g., Ethyl Bromoacetate) E->F G Anthranilic Acid (e.g., 4-nitro substituted) I 4H-3,1-benzoxazin-4-one G->I Acylation & Cyclodehydration H Acid Chloride or Anhydride H->I

Caption: General synthetic routes to the three major benzoxazinone classes.

  • Class I (e.g., 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one): These are typically synthesized from 2-aminobenzyl alcohols. The cyclization is achieved using a phosgene equivalent like an alkyl or aryl chloroformate, which forms the carbamate and lactone functionalities in one core structure.[5] This route is central to the synthesis of several non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6][7]

  • Class II (e.g., 6-Nitro-2H-1,4-benzoxazin-3(4H)-one): This isomer is commonly prepared from a substituted 2-aminophenol (e.g., 2-amino-4-nitrophenol). The synthesis involves an initial O-alkylation with an α-halo ester (like ethyl bromoacetate) followed by a reductive cyclization step to form the six-membered ring.[8][9]

  • Class III (e.g., 7-Nitro-4H-3,1-benzoxazin-4-one): This class is derived from substituted anthranilic acids. The synthesis proceeds via acylation of the amino group with an acid chloride or anhydride, followed by cyclodehydration (often using a reagent like acetic anhydride) to yield the final benzoxazinone product.[4][10]

Comparative Biological Activities and Performance Data

The isomeric scaffold and the position of the nitro group dramatically alter the biological target and potency of these compounds.

Class I: Antiviral Activity (HIV Reverse Transcriptase Inhibition)

The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold is famously represented by Efavirenz (DMP-266), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[5][7] These compounds act by binding to an allosteric pocket of the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA into DNA. The specific compound This compound belongs to this structural class, and while specific data for this exact nitro-analog is sparse in public literature, its core structure is optimized for this antiviral activity.

Class II: Antimicrobial and Antifungal Activity

The 2H-1,4-benzoxazin-3(4H)-one scaffold, particularly when substituted with a nitro group at the 6-position, shows promising antimicrobial and antifungal properties. The nitro group is a well-established pharmacophore in antimicrobial agents, often acting as a bio-reductive "pro-drug."[1][11] In anaerobic or microaerophilic environments, cellular reductases can reduce the nitro group to generate cytotoxic nitroso and hydroxylamine radicals, which damage microbial DNA and proteins.[11]

Class III: Anticancer Activity

Derivatives of 4H-3,1-benzoxazin-4-one, such as 2-aryl-7-nitro-4H-benzo[d][12][13]oxazin-4-ones , have demonstrated significant antiproliferative and pro-apoptotic potential against various cancer cell lines.[10] These compounds have been shown to induce cell death in human cervical carcinoma (HeLa) cells with high efficacy.

Quantitative Performance Comparison

The following table summarizes representative experimental data for derivatives from each class, illustrating their distinct potency and therapeutic focus.

ClassRepresentative CompoundBiological ActivityAssay TypeTarget Organism/Cell LinePerformance Metric (IC₅₀/MIC)Reference
Class I Efavirenz (Structural Analog)Anti-HIVReverse TranscriptaseHIV-1 RTIC₅₀: ~2.7 nM[7]
Class II 6-Nitro-2H-1,4-benzoxazin-3(4H)-oneAntifungalBroth MicrodilutionCandida albicansMIC: >50 µg/mL (Parent scaffold)[14]
Class II Synthetic 1,4-benzoxazin-3-one derivativesAntibacterialBroth MicrodilutionS. aureus / E. coliMIC: 16 µg/mL[15]
Class III 2-(4-chlorophenyl)-7-nitro-4H-benzo[d][12][13]oxazin-4-one (3c)Anticancer (Cytotoxic)MTT AssayHeLa (Cervical Cancer)IC₅₀: 10.12 µM[10]
Class III 2-(p-tolyl)-7-nitro-4H-benzo[d][12][13]oxazin-4-one (3a)Anticancer (Cytotoxic)MTT AssayHeLa (Cervical Cancer)IC₅₀: 15.34 µM[10]

Note: Data is compiled from different studies and should be used for comparative illustration. Direct head-to-head studies under identical conditions are limited.

Comparative Mechanisms of Action

Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

A common mechanism underlying the anti-inflammatory effects observed in some benzoxazinone derivatives is the modulation of key inflammatory signaling pathways. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of inflammation in cells like macrophages. It activates pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[16]

Upon activation, these pathways lead to the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[11] Several benzoxazinone derivatives have been shown to suppress this process by inhibiting the phosphorylation of key proteins (like p65, ERK, JNK) in these cascades, thereby preventing the transcription of inflammatory genes.[16]

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates Nucleus Nucleus MAPK->Nucleus Activates AP-1 (co-factor) NFkB_IkB p65/p50-IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) NFkB_IkB->p65_p50 IκBα Degradation p65_p50->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Transcription Mediators Inflammatory Mediators Genes->Mediators Benzoxazinone Benzoxazinone Derivatives Benzoxazinone->MAPK Inhibits Phosphorylation Benzoxazinone->IKK Inhibits Phosphorylation

Caption: Anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Mechanism of Nitro-Substituted Compounds

The presence of a nitro group can confer additional mechanisms. In anticancer contexts, bioreduction of nitroaromatics in the hypoxic environment of tumors can create reactive species that induce DNA damage and apoptosis.[10] For other applications, nitro-aromatic compounds can act as nitric oxide (NO) donors.[17] Nitroglycerin, for example, is enzymatically converted to NO, which activates guanylate cyclase, increases cGMP, and leads to smooth muscle relaxation and vasodilation.[18][19] While not fully elucidated for all benzoxazinones, a similar NO-releasing mechanism could contribute to their diverse biological effects.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized assays are critical. Below are foundational protocols for assessing the cytotoxicity and antimicrobial activity of benzoxazinone derivatives.

Protocol 1: Cytotoxicity Assessment via MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability, commonly used to determine the IC₅₀ of a cytotoxic compound.[12][20]

Principle: Metabolically active cells use mitochondrial NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[21] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[13]

Workflow:

A 1. Seed Cells in 96-well plate (24h incubation) B 2. Add Compound (Serial Dilutions) (24-72h incubation) A->B C 3. Add MTT Reagent (0.5 mg/mL) (3-4h incubation) B->C D 4. Solubilize Formazan (e.g., DMSO) C->D E 5. Read Absorbance (~570 nm) D->E

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test benzoxazinone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute it to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium and add 100 µL of the MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.[20]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antimicrobial Susceptibility via Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, the lowest concentration that prevents visible microbial growth.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is determined.[15]

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test benzoxazinone in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Grow the microbial culture (e.g., S. aureus or C. albicans) overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[15]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.[3]

Summary and Future Perspectives

This guide highlights the critical role of isomeric structure and substituent placement in defining the biological activity of benzoxazinone derivatives.

  • The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold (Class I) is a validated core for antiviral NNRTIs , demonstrating high potency for a specific enzymatic target.

  • The 2H-1,4-benzoxazin-3(4H)-one scaffold (Class II), when functionalized with a nitro group, is a promising platform for developing broad-spectrum antimicrobial agents .

  • The 4H-3,1-benzoxazin-4-one scaffold (Class III), with a nitro group, shows significant potential as a selective anticancer agent capable of inducing apoptosis.

The pronounced bioactivity of the nitro-substituted derivatives underscores the value of this functional group in medicinal chemistry.[1] Future research should focus on synthesizing and conducting head-to-head comparisons of these nitro-isomers under standardized assay conditions to build a more precise quantitative SAR. Furthermore, exploring the potential for dual-activity compounds—for instance, a derivative with both anticancer and anti-inflammatory properties through NF-κB modulation—could open new avenues for treating complex diseases like cancer, where inflammation is a key component of pathology.

References

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

  • El-Sayed, W. M., et al. (2013). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

  • Abdel-Rahman, A. A.-H., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. National Institutes of Health. Available at: [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. PubMed. Available at: [Link]

  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available at: [Link]

  • Shaik, A. B., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][12][13]oxazin-4-ones as potent anticancer and antioxidant agents. PubMed Central. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. Available at: [Link]

  • Wypych-Tholkemit, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 6-nitro-1,2,4-triazoloazines containing polyphenol fragments possessing antioxidant and antiviral activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Available at: [Link]

  • Longdom Publishing. (n.d.). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Available at: [Link]

  • ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways. Available at: [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 2H-1,4-benzoxazin-2-one derivatives 61. Available at: [Link]

  • ResearchGate. (n.d.). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study. Available at: [Link]

  • Google Patents. (n.d.). WO1998014436A1 - 4,4-disubstituted-1,4-dihydro-2h-3,1-benzoxazin-2-ones useful as hiv reverse transcriptase inhibitors and intermediates and processes for making the same.
  • Google Patents. (n.d.). Efficient synthesis of A 1,4-dihydro-2H-3,1-benzoxazin-2-one.
  • ResearchGate. (n.d.). Synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones by enantioselective chlorocyclization. Available at: [Link]

  • Google Patents. (n.d.). US5874430A - 4,4-disubstitued-1,4-dihydro-2H-3,1-benzoxazin-2-ones useful as HIV reverse transcriptase inhibitors and intermediates and processes for making the same.
  • ResearchGate. (n.d.). Synthesis of 6-(1,5-Benzothiazepinyl/pyridyl)-2H-[12]-benzoxazin-3[4H]. Available at: [Link]

  • PubMed. (n.d.). Synthesis and antifungal activity of 2 H -1,4-benzoxazin-3(4 H )-one derivatives. Available at: [Link]

  • ijrpr. (n.d.). Developments in The Synthesis of Certain Novel[12][13]-Oxazine Derivatives and its Biological Activities. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Synthesis and Biological Evaluation of 1,2,3-Triazole Appended Benzothiazinone Derivatives via Click Chemistry. Available at: [Link]

  • accessdata.fda.gov. (n.d.). Nitrostat® (Nitroglycerin Sublingual Tablets, USP). Available at: [Link]

  • PubMed. (n.d.). Biochemical mechanism of nitroglycerin action and tolerance: is this old mystery solved?. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of nitroglycerin (glyceryl trinitrate)?. Available at: [Link]

  • National Institutes of Health. (n.d.). The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics. Available at: [Link]

  • YouTube. (2021). Nitroglycerine Side Effects and Mechanism of Action | Nursing Pharmacology. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1,4-dihydro-6-nitro-2H-3,1-benzoxazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect the influence of various structural modifications on the biological performance of these compounds, particularly focusing on their antimicrobial and antifungal activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

Introduction: The Benzoxazinone Core and the Significance of the Nitro Group

The 1,4-benzoxazin-3-one moiety is a privileged heterocyclic system, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[1][2] Its structural rigidity and synthetic accessibility make it an attractive starting point for drug discovery campaigns.

The focus of this guide, the 6-nitro substituted analog, introduces a potent pharmacophore. The nitro group (NO₂) is a strong electron-withdrawing group that profoundly influences the molecule's electronic properties and, consequently, its biological activity. In many antimicrobial agents, a nitroaromatic core functions as a prodrug, which is reductively activated within the target pathogen to generate cytotoxic reactive nitrogen species. This mechanism is a key consideration in understanding the SAR of the title compounds.[3][4]

Synthetic Strategies: Building the Benzoxazinone Scaffold

The synthesis of 1,4-benzoxazin-3-one derivatives is versatile. A common and effective method involves the O-alkylation of substituted 2-nitrophenols with α-bromo esters, followed by a reductive cyclization step. This latter step is often accomplished using "green" catalytic methods, which are environmentally favorable.

Another established route begins with the reaction of a 2-aminophenol with chloroacetic acid to form the core benzoxazinone ring system.[2] Subsequent modifications, such as nitration and substitutions at various positions, allow for the creation of a diverse library of analogs for SAR studies.

Synthetic_Pathway cluster_0 Route A: Reductive Cyclization cluster_1 Route B: From Aminophenol A Substituted 2-Nitrophenol C 2-Nitro Ester Intermediate A->C O-Alkylation B Methyl 2-bromoalkanoate B->C D 1,4-Benzoxazin-3-one C->D Reductive Cyclization E Substituted 2-Aminophenol G 1,4-Benzoxazin-3-one E->G F Chloroacetic Acid F->G Mechanism_of_Action Prodrug 6-Nitro-Benzoxazinone (Inactive Prodrug) Activation Reductive Activation Prodrug->Activation Enzyme Pathogen Nitroreductase (e.g., requires F420) Enzyme->Activation Intermediates Reactive Nitrogen Species (Nitroso, Hydroxylamino) Activation->Intermediates Damage Cellular Damage (DNA, Proteins, Lipids) Intermediates->Damage Death Pathogen Death Damage->Death

Caption: Proposed reductive activation mechanism for 6-nitro-benzoxazinone analogs.

Influence of Substituents at Other Positions

Systematic modification of the benzoxazinone scaffold has revealed key insights into optimizing activity.

  • Position 2 (Alkyl Substitution): The introduction of small alkyl groups at the C2 position is critical. Studies have shown that a 2-ethyl substituent is particularly favorable for potent antifungal activity. [5]This suggests that the size and lipophilicity at this position play a role in target engagement or cell permeability.

  • Position 4 (N-Acetylation): Acetylation of the nitrogen atom at position 4 has been shown to significantly enhance antifungal activity. The N-acetyl derivative of 2-ethyl-2H-1,4-benzoxazin-3(4H)-one demonstrated complete inhibition of several fungal strains at lower concentrations than its non-acetylated counterpart. [5]This modification may increase lipophilicity or alter the electronic distribution of the lactam ring.

  • Aromatic Ring Substitutions:

    • Halogens: The addition of halogens (F, Cl, Br) to the benzene ring generally enhances biological activity. A 6-chloro substituent, in combination with other moieties, yielded compounds with excellent antifungal activity against various plant pathogenic fungi. [6]Similarly, 6,8-dichloro substitution was found to be the most effective pattern for promoting apoptosis in human umbilical vein endothelial cells (HUVECs). [7] * Lipophilicity and Electronic Effects: A clear trend has been observed where increasing the lipophilic character of the aromatic ring substituents leads to increased antifungal activity. [8]Furthermore, the presence of electron-accepting groups on the ring enhances the activity, a finding consistent with the potent effect of the 6-nitro group. [8][9]

SAR_Summary cluster_SAR Structure-Activity Relationship Hotspots Core label_R2 R2: Small alkyl (e.g., Ethyl) ↑ Antifungal Activity Core->label_R2 label_N4 R4: Acetyl group ↑ Antifungal Activity Core->label_N4 label_R6 R6: Nitro group (NO₂) Crucial for antimicrobial action (Reductive Activation) Core->label_R6 label_R78 R7/R8: Halogens (Cl, F, Br) ↑ General Activity Core->label_R78

Sources

A Researcher's Guide to Validating the Mechanism of Action of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for elucidating the mechanism of action of the novel compound 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one. For the purpose of this illustrative guide, we will hypothesize that this compound, hereafter referred to as "Compound N," acts as a non-competitive inhibitor of a crucial, yet hypothetical, cellular enzyme we'll call "Target X."

This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-faceted validation process. We will compare the experimental profile of Compound N with two control compounds:

  • Alternative A: A known, well-characterized competitive inhibitor of Target X.

  • Alternative B: A structurally analogous compound to Compound N that is predicted to be inactive.

Our approach emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a robust and self-validating workflow.

Part 1: Foundational Hypothesis and Strategic Overview

The chemical structure of Compound N, featuring a benzoxazinone core and a nitro functional group, suggests potential bioactivity.[1][2][3][4][5] Benzoxazinone derivatives have been reported to exhibit a range of biological effects, and nitro-containing compounds are present in numerous approved drugs.[1][2][3][4][5] Our central hypothesis is that Compound N exerts its biological effect through non-competitive inhibition of Target X. Non-competitive inhibition is characterized by the inhibitor binding to an allosteric site on the enzyme, distinct from the active site, thereby reducing the enzyme's maximal activity (Vmax) without affecting the substrate's binding affinity (Km).[6][7][8]

To rigorously test this hypothesis, we will employ a tiered experimental strategy, moving from initial target engagement in a cellular context to detailed biophysical and biochemical characterization in vitro, and finally to functional validation in a cellular system.

Part 2: Experimental Validation Workflow

Workflow 1: Confirming Target Engagement in a Cellular Environment

Our first objective is to ascertain whether Compound N interacts directly with Target X within its native cellular environment. The Cellular Thermal Shift Assay (CETSA) is the ideal methodology for this initial screen.[9][10][11][12][13] CETSA leverages the principle that ligand binding stabilizes a target protein against thermal denaturation.[9][10][11][12][13]

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis start Intact Cells Expressing Target X treatment Incubate with: - Compound N - Alternative A - Alternative B - Vehicle Control start->treatment heat Heat Cells to a Range of Temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation detection Quantify Soluble Target X (e.g., Western Blot, ELISA) centrifugation->detection plot Plot Soluble Protein vs. Temperature to Generate Melt Curves detection->plot

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture: Culture cells endogenously expressing or overexpressing Target X to a confluency of 80-90%.

  • Compound Incubation: Treat cells with Compound N, Alternative A, Alternative B, or a vehicle control (e.g., DMSO) at a final concentration of 10 µM for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Fractionation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Analyze the supernatant (soluble fraction) by Western blot or ELISA using an antibody specific for Target X.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble Target X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

Expected Outcomes & Comparative Analysis

CompoundPredicted OutcomeRationale
Compound N Significant rightward shift in the melting curve of Target X.Direct binding of Compound N to Target X increases its thermal stability.
Alternative A Significant rightward shift in the melting curve of Target X.As a known binder, it will stabilize the target protein.
Alternative B No significant shift in the melting curve.The inactive analog is not expected to bind to Target X.
Vehicle Control Establishes the baseline melting curve of Target X.Provides the reference for assessing thermal shifts.

A positive result in this assay, specifically for Compound N, provides strong evidence for target engagement in a physiologically relevant context and justifies proceeding to more quantitative biophysical characterization.

Workflow 2: Biophysical Characterization of the Molecular Interaction

Having confirmed cellular target engagement, the next step is to quantify the binding affinity and thermodynamics of the interaction between Compound N and purified Target X. We will employ two orthogonal, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time.[14][15][16][17][18]

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_setup Setup cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize Immobilize Purified Target X on a Sensor Chip inject Inject Serial Dilutions of Compound N, Alternative A, and B over the Sensor Surface immobilize->inject measure Measure Changes in Refractive Index (Response Units) over Time inject->measure sensorgram Generate Sensorgrams (Response vs. Time) measure->sensorgram kinetics Fit Data to a Binding Model to Determine ka, kd, and KD sensorgram->kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize purified, recombinant Target X onto a sensor chip surface.

  • Analyte Injection: Prepare a series of concentrations of Compound N, Alternative A, and Alternative B in a suitable running buffer. Inject these solutions sequentially over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[19]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place a solution of purified Target X in the sample cell and a solution of Compound N (or controls) in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Expected Outcomes & Comparative Analysis

ParameterCompound NAlternative AAlternative B
SPR (KD) Low µM to nM rangeLow µM to nM rangeNo binding detected
ITC (KD) Corroborates SPR dataCorroborates SPR dataNo binding detected
ITC (ΔH) Exothermic or endothermicExothermic or endothermicNo heat change
ITC (n) ~1~1N/A

These biophysical assays provide quantitative validation of a direct interaction between Compound N and Target X, and a lack of interaction for the inactive analog.

Workflow 3: Elucidating the Mode of Inhibition

With direct binding established, we now turn to enzyme kinetics to determine the mechanism of inhibition.

Diagram: Enzyme Kinetics Workflow

Enzyme_Kinetics_Workflow cluster_assay Enzyme Assay cluster_analysis Data Analysis setup Set up reactions with: - Purified Target X - Varying Substrate Concentrations - Fixed Inhibitor Concentrations measure Measure Initial Reaction Velocities setup->measure plot Generate Michaelis-Menten and Lineweaver-Burk Plots measure->plot determine Determine Vmax, Km, and Ki plot->determine

Caption: Workflow for enzyme inhibition kinetic studies.

Experimental Protocol: Enzyme Inhibition Assay

  • Reaction Setup: Prepare a series of reactions containing a fixed concentration of purified Target X, varying concentrations of its substrate, and a fixed concentration of either Compound N, Alternative A, or Alternative B. Include a no-inhibitor control.

  • Measurement: Initiate the reactions and measure the initial reaction rates (v₀) by monitoring product formation or substrate consumption over time.

  • Data Analysis: Plot v₀ versus substrate concentration to generate Michaelis-Menten curves. Create double-reciprocal Lineweaver-Burk plots (1/v₀ vs. 1/[S]) to visualize the mode of inhibition.

Expected Outcomes & Comparative Analysis

CompoundEffect on KmEffect on VmaxLineweaver-Burk PlotMode of Inhibition
Compound N UnchangedDecreasedLines intersect on the x-axis.Non-competitive[6][7][8]
Alternative A IncreasedUnchangedLines intersect on the y-axis.Competitive
Alternative B No effectNo effectAll lines overlap.No inhibition

These kinetic studies are pivotal for confirming our central hypothesis that Compound N is a non-competitive inhibitor of Target X.

Part 3: Cellular Functional Validation

The final step is to demonstrate that the inhibition of Target X by Compound N translates into a measurable effect in a cellular context. This requires a cell-based assay that measures a downstream biological consequence of Target X activity. For this hypothetical scenario, let's assume that inhibition of Target X leads to a decrease in the phosphorylation of a downstream protein, "Signal Y".

Experimental Protocol: Cellular Functional Assay (Phospho-Signal Y ELISA)

  • Cell Treatment: Treat cells with increasing concentrations of Compound N, Alternative A, and Alternative B for a defined period.

  • Cell Lysis: Lyse the cells and collect the total protein.

  • ELISA: Use a sandwich ELISA kit to specifically measure the levels of phosphorylated Signal Y (p-Signal Y) in the cell lysates. Normalize to total Signal Y or total protein concentration.

  • Data Analysis: Plot the levels of p-Signal Y against the inhibitor concentration and determine the IC₅₀ value for each compound.

Expected Outcomes & Comparative Analysis

CompoundPredicted OutcomeRationale
Compound N Dose-dependent decrease in p-Signal Y levels, yielding a potent IC₅₀ value.Inhibition of Target X by Compound N blocks the downstream signaling pathway.
Alternative A Dose-dependent decrease in p-Signal Y levels.The competitive inhibitor also blocks the activity of Target X.
Alternative B No significant change in p-Signal Y levels.The inactive analog does not inhibit Target X and therefore has no effect on the downstream pathway.

Conclusion

This comprehensive guide outlines a rigorous, multi-pronged approach to validate the hypothesized mechanism of action of this compound (Compound N) as a non-competitive inhibitor of Target X. By systematically progressing from cellular target engagement to biophysical characterization, kinetic analysis, and functional cellular assays, researchers can build a robust and compelling data package. The comparative analysis against known active and inactive compounds at each stage is crucial for the unambiguous interpretation of the results. This structured validation workflow ensures scientific integrity and provides a solid foundation for further preclinical and clinical development.

References

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]

  • Ward, W. H., & Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Progress in medicinal chemistry, 38, 309–376. [Link]

  • Vellazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186–191. [Link]

  • Ghai, R., Falconer, R. J., & Collins, B. M. (2012). Intrinsic thermodynamics of protein-ligand binding by isothermal titration calorimetry as an aid to drug design. Journal of molecular recognition, 25(1), 31–37. [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). [Link]

  • Sartorius. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. [Link]

  • Chemistry For Everyone. (2023). How Is Surface Plasmon Resonance Used In Drug Discovery?[Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. [Link]

  • Zhou, X., et al. (2018). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analytical chemistry, 90(3), 1849–1856. [Link]

  • Nuvisan. (n.d.). Surface plasmon resonance. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]

  • Orcutt, K. J., & Gestwicki, J. E. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(7), 1753–1763. [Link]

  • Taylor & Francis. (n.d.). Non-competitive inhibition – Knowledge and References. [Link]

  • IT Medical Team. (2023). Beyond the Norm: Unraveling Non-competitive Inhibition in Enzyme. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. [Link]

  • Reynolds, I. J. (1994). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor. Humana Press. [Link]

  • Moloney, M. G., & Storer, R. I. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in pharmacology, 10, 63. [Link]

  • Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. [Link]

  • Singh, P., & Pabbidi, M. R. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 11(11), 3042. [Link]

  • Wikipedia. (n.d.). Non-competitive inhibition. [Link]

  • Planagumà, J., et al. (2016). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. ResearchGate. [Link]

  • Al-Haddad, H., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International journal of molecular sciences, 23(1), 543. [Link]

  • Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. [Link]

  • Karpińska, M., & Szymańska, E. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules (Basel, Switzerland), 26(11), 3409. [Link]

  • Golicnik, M. (2023). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. FEBS Open Bio, 13(1), 16-27. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2004). Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. Phytochemistry reviews, 3(1-2), 135-146. [Link]

  • da Silva, A. C., et al. (2023). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. Chemistry & biodiversity, 20(3), e202200073. [Link]

  • Cabrera-Pérez, M. A., et al. (2022). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & medicinal chemistry, 74, 117041. [Link]

  • Chemchart. (n.d.). This compound (94107-60-5). [Link]

  • U.S. Patent No. 5,874,430. (1999). 4,4-disubstitued-1,4-dihydro-2H-3,1-benzoxazin-2-ones useful as HIV reverse transcriptase inhibitors and intermediates and processes for making the same.
  • Zięba, A., et al. (2012). Synthesis and antifungal activity of 2 H -1,4-benzoxazin-3(4 H )-one derivatives. Pest management science, 68(1), 113–121. [Link]

  • International Patent No. WO1998014436A1. (1998). 4,4-disubstituted-1,4-dihydro-2h-3,1-benzoxazin-2-ones useful as hiv reverse transcriptase inhibitors and intermediates and processes for making the same.
  • Tursina, O. V., et al. (2014). 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. Acta crystallographica. Section E, Structure reports online, 70(Pt 2), o158. [Link]

  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • Turella, P., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. The Journal of biological chemistry, 281(32), 22624–22632. [Link]

  • Goličnik, M. (2023). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules (Basel, Switzerland), 27(19), 6245. [Link]

  • PubChem. (n.d.). 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the specificity of a compound for its intended biological target is a critical determinant of its efficacy and safety. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate. This guide provides a comprehensive analysis of the cross-reactivity profile of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one, a compound of interest in contemporary drug discovery.

For the purpose of this illustrative guide, we will refer to this compound as Compound X . Given the chemical scaffolds present in many kinase inhibitors, we will proceed with a hypothetical scenario where Compound X has been identified as a putative inhibitor of a specific protein kinase. This guide will therefore compare its selectivity against a panel of other kinases and outline the rigorous experimental methodologies employed to ascertain its cross-reactivity profile. This framework serves as a practical example for researchers evaluating the specificity of their own lead compounds.

The Imperative of Selectivity Profiling in Drug Discovery

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[1] Consequently, small molecule inhibitors designed to target one kinase may inadvertently bind to and inhibit others. This lack of selectivity can have significant pharmacological consequences. For instance, a highly selective inhibitor is more likely to elicit a clean, on-target physiological response, whereas a non-selective inhibitor may produce a complex and unpredictable biological outcome due to its engagement with multiple signaling pathways.

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of rational drug design.[2] It enables researchers to:

  • Identify potential off-target liabilities: Foreseeing potential side effects early in development saves time and resources.

  • Elucidate the mechanism of action: Distinguishing on-target from off-target effects is crucial for understanding a compound's true biological activity.

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be tailored to improve selectivity and reduce off-target binding.

  • Select the most promising candidates for further development: A compound with a superior selectivity profile is generally a more viable drug candidate.

Comparative Cross-Reactivity Analysis of Compound X

To illustrate the process of evaluating cross-reactivity, we present hypothetical data for Compound X against a panel of representative kinases. For comparison, we include data for two well-characterized kinase inhibitors: Staurosporine , a notoriously non-selective inhibitor, and Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor.

The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[3] Lower IC50 values indicate higher potency.

Table 1: Kinase Inhibitory Profile of Compound X and Reference Compounds
Kinase TargetCompound X IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)
Target Kinase A 15 5 10
Kinase B2501025
Kinase C>10,00020>10,000
Kinase D80028
Kinase E7501550
Kinase F5,00050200
Kinase G>10,000100>10,000

This data is hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that while Compound X is a potent inhibitor of its intended Target Kinase A, it exhibits some off-target activity against Kinase B and Kinase E at higher concentrations. However, it is significantly more selective than the broad-spectrum inhibitor Staurosporine. Compared to Sunitinib, which is known to inhibit multiple kinases, Compound X displays a more focused inhibitory profile.

Experimental Methodologies for Assessing Cross-Reactivity

A multi-tiered approach is often employed to comprehensively evaluate the cross-reactivity of a compound.[4] This typically involves a combination of biochemical assays and cell-based assays.[5]

Biochemical Assays: The First Line of Screening

Biochemical assays provide a direct measure of a compound's ability to interact with a purified protein target, such as a kinase or a receptor.[6] They are highly amenable to high-throughput screening (HTS) and are invaluable for initial hit identification and selectivity profiling.[7]

Kinase profiling services offer screening against large panels of kinases to provide a broad overview of a compound's selectivity.[1] A common method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[3]

Protocol: In Vitro Luminescence-Based Kinase Activity Assay [3]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., Compound X) in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of each compound dilution or DMSO (as a vehicle control) to the appropriate wells.

    • Add 10 µL of a solution containing the specific kinase and its corresponding substrate in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 10 µL of a solution containing ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of an ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

For compounds targeting receptors, ligand binding assays are essential for determining binding affinity (Kd) and the inhibition constant (Ki).[8] These assays often utilize radiolabeled or fluorescently labeled ligands to quantify the binding of a test compound to its target receptor.[9]

Workflow for a Radioligand Receptor Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_ligand Prepare Radiolabeled Ligand incubation Incubate Receptor, Radioligand, and Test Compound prep_ligand->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation prep_receptor Prepare Receptor Source (e.g., cell membranes) prep_receptor->incubation separation Separate Bound from Free Ligand (e.g., filtration) incubation->separation detection Quantify Radioactivity (Scintillation Counting) separation->detection analysis Calculate Ki or IC50 detection->analysis

Caption: Workflow of a typical radioligand binding assay.

Cell-Based Assays: Assessing Functional Consequences

While biochemical assays are excellent for determining direct target engagement, they do not always predict a compound's activity in a cellular context.[10] Cell-based assays are therefore crucial for confirming on-target activity and identifying potential off-target effects that manifest as changes in cellular phenotype or signaling pathways.[11]

These assays measure the functional consequences of target engagement, such as changes in cell proliferation, apoptosis, or the activation of specific signaling pathways.[12] For kinase inhibitors, a common approach is to use cell lines that are dependent on the activity of the target kinase for their survival or proliferation.

Protocol: Cell Proliferation Assay (e.g., using MTT or CellTiter-Glo®)

  • Cell Seeding:

    • Seed a cancer cell line known to be dependent on the target kinase in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

    • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement:

    • Add a viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for colorimetric or luminescent signal development.

  • Data Acquisition and Analysis:

    • Measure the absorbance or luminescence of each well using a plate reader.

    • Normalize the data to the vehicle control and plot cell viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.

Logical Framework for Cross-Reactivity Assessment

A systematic and logical approach is essential for a thorough evaluation of a compound's selectivity. The following diagram illustrates a typical decision-making workflow.

G cluster_selective cluster_nonselective start Identify Lead Compound (e.g., Compound X) biochem_screen Primary Biochemical Screen (e.g., Kinase Panel) start->biochem_screen analyze_biochem Analyze Biochemical Data (Determine IC50 values) biochem_screen->analyze_biochem decision_selectivity Is the compound selective for the primary target? analyze_biochem->decision_selectivity cell_assay On-Target Cell-Based Assay (Confirm functional activity) decision_selectivity->cell_assay Yes off_target_investigation Investigate Off-Target Hits (Secondary assays, cellular models) decision_selectivity->off_target_investigation No analyze_cell Analyze Cellular Data (Determine GI50) cell_assay->analyze_cell decision_potency Is the cellular potency consistent with biochemical data? analyze_cell->decision_potency proceed Proceed to Further Preclinical Studies decision_potency->proceed Yes decision_potency->off_target_investigation No (Investigate discrepancies) decision_liability Do off-targets pose a significant liability? off_target_investigation->decision_liability optimize Lead Optimization to Improve Selectivity decision_liability->optimize No (Manageable) terminate Terminate Candidate decision_liability->terminate Yes (Unmanageable)

Caption: Decision-making workflow for cross-reactivity assessment.

Conclusion

The evaluation of cross-reactivity is a cornerstone of modern drug discovery. A thorough understanding of a compound's selectivity profile, obtained through a combination of robust biochemical and cell-based assays, is paramount for mitigating risks and ensuring the development of safe and effective medicines. While our analysis of "Compound X" is based on a hypothetical scenario, the principles and methodologies outlined in this guide provide a solid framework for researchers to navigate the complex landscape of compound selectivity and make informed decisions in their pursuit of novel therapeutics.

References

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Snyder, S. H. (2017). Receptor Binding Assays and Drug Discovery. Molecular pharmacology, 92(4), 452–454.
  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Sharma, G., et al. (2023). Comprehensive Functional Self-Antigen Screening to Assess Cross-Reactivity in a Promiscuous Engineered T-cell Receptor. bioRxiv.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Nature Protocols. (n.d.). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Retrieved from [Link]

  • Sharma, G., et al. (2023). Comprehensive Functional Self-Antigen Screening to Assess Cross-Reactivity in a Promiscuous Engineered T-cell Receptor. bioRxiv.
  • Technology Networks. (2024, January 24). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Retter, M. W., & Singh, S. (2024). The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. mAbs, 16(1), 2339832.
  • Sharma, G., et al. (2023). Comprehensive Functional Self-Antigen Screening to Assess Cross-Reactivity in a Promiscuous Engineered T-cell Receptor. bioRxiv.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • News-Medical.Net. (2021, March 12). Primary vs Secondary Assays in Preclinical Testing. Retrieved from [Link]

  • Ishii, K., et al. (2023). Multi-tiered approach to detect autoimmune cross-reactivity of therapeutic T cell receptors.

Sources

A Comparative Analysis of the Biological Effects of Nitrobenzoxazinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Nitrobenzoxazinones, a class of heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry and drug discovery due to their diverse and potent biological activities. The incorporation of a nitro group onto the benzoxazinone scaffold often enhances their pharmacological properties, leading to promising candidates for a range of therapeutic applications. This guide provides a comprehensive comparative analysis of the biological effects of various nitrobenzoxazinone derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this fascinating class of compounds.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Nitrobenzoxazinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

A series of 7-nitro-2-aryl-4H-benzo[d]oxazin-4-ones demonstrated significant cytotoxic potential against HeLa (human cervical carcinoma) cells.[1] The anti-proliferative effect of some of these compounds was comparable to the standard anticancer drug, doxorubicin. Furthermore, these compounds were found to induce apoptosis, a form of programmed cell death, with an apoptotic index ranging from 52.86% to 75.61%.

Another study investigating benzoxazinone derivatives revealed their ability to inhibit the proliferation of various cancer cell lines, including SK-RC-42 (renal cell carcinoma), SGC7901 (gastric adenocarcinoma), and A549 (non-small-cell lung cancer). The mechanism of action for these compounds was linked to the downregulation of the c-Myc oncogene, which was achieved by inducing the formation of G-quadruplex structures in the c-Myc gene promoter region.

The antiproliferative activity of a set of benzoxazinone derivatives was also evaluated against HepG2 (liver), MCF-7 (breast), and HCT-29 (colon) cancer cell lines.[2] Six of the tested derivatives showed significant activity with IC50 values of less than 10 μM.[2] Mechanistic studies revealed that these compounds induced apoptosis by increasing the expression of p53 and caspase-3, while also reducing the expression of topoisomerase II and cyclin-dependent kinase 1 (cdk1), leading to cell cycle arrest.[2]

Comparative Anticancer Activity of Nitrobenzoxazinone Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM) or % InhibitionReference
7-nitro-2-aryl-4H-benzo[d]oxazin-4-ones (3a, 3c, 3k)HeLa28.54 - 44.67% inhibition
Benzoxazinone Derivative 15HepG2, MCF-7, HCT-29< 10[2]
Benzoxazinone Derivatives (unspecified)SK-RC-42, SGC7901, A549Dose-dependent inhibition
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitrobenzoxazinone compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin) and a negative control (untreated cells). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

dot graph TD; A[Nitrobenzoxazinone] --> B{Inhibition of Topoisomerase II}; A --> C{Induction of p53}; C --> D{Activation of Caspase-3}; D --> E[Apoptosis]; A --> F{Downregulation of c-Myc}; F --> G[Inhibition of Cell Proliferation]; B --> G;

end

Caption: Anticancer mechanisms of nitrobenzoxazinones.

Antimicrobial Activity: A Broad Spectrum of Action

Nitrobenzoxazinones and related nitroaromatic compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The nitro group is often crucial for their antimicrobial efficacy, as it can be reductively activated within microbial cells to generate cytotoxic reactive nitrogen species.[3]

Benzoxazinoid analogs synthesized from 2-nitrophenol have shown good antibacterial activity, particularly against Enterococcus faecalis and Acinetobacter baumannii.[4] Some derivatives also displayed antifungal activity against Candida albicans, Candida glabrata, and Candida tropicalis.[4]

The mechanism of action of many nitroaromatic antimicrobials involves the enzymatic reduction of the nitro group by microbial nitroreductases.[3] This process generates reactive intermediates that can damage cellular macromolecules such as DNA, leading to cell death.[5] This mode of action is observed in drugs like nitrofurazone.[5] Some nitro-containing compounds have also been shown to inhibit specific enzymes in pathogens, such as DprE1 in Mycobacterium tuberculosis.

Comparative Antimicrobial Activity of Nitrobenzoxazinone Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyridoxazinone seriesEnterococcus faecalis7.8-15.6[4]
Pyridoxazinone seriesAcinetobacter baumannii31.25-125[4]
Compound 2e (Benzoxazinone series)Candida albicans, C. glabrata, C. tropicalis62.5[4]
Substituted Benzoxazinone-Quinazolinone DerivativesBacillus Thuringenesis, Klebseilla PneumoniaGood activity[2]
Substituted Benzoxazinone-Quinazolinone DerivativesTrichoderma Herzianum, Trichoderma VirdiGood activity[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the nitrobenzoxazinone compounds in the broth directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

dot graph TD; A[Nitrobenzoxazinone] --> B{Entry into Microbial Cell}; B --> C{Nitroreductase-mediated Reduction of Nitro Group}; C --> D[Generation of Reactive Nitrogen Species]; D --> E{Damage to DNA, Proteins, and other Macromolecules}; E --> F[Inhibition of Cellular Processes]; F --> G[Microbial Cell Death];

end

Caption: Antimicrobial mechanism of nitrobenzoxazinones.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain benzoxazinone derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in the treatment of inflammatory diseases.

A study on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety showed that these compounds could effectively reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[6] They also significantly decreased the transcription levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6] The anti-inflammatory mechanism was found to be mediated through the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[6]

Experimental Protocol: Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture BV-2 microglial cells in a 96-well plate and treat them with LPS to induce an inflammatory response, in the presence or absence of the nitrobenzoxazinone compounds.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate, followed by the addition of 50 µL of 1% sulfanilamide in 5% phosphoric acid and 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

dot graph TD; A[LPS] --> B{Activation of BV-2 Microglial Cells}; B --> C{Production of Pro-inflammatory Mediators (NO, IL-1β, IL-6, TNF-α)}; D[Nitrobenzoxazinone Derivative] --> E{Activation of Nrf2-HO-1 Pathway}; E --> F{Inhibition of Pro-inflammatory Mediator Production}; C --> G[Inflammation]; F --> H[Anti-inflammatory Effect];

end

Caption: Anti-inflammatory signaling of nitrobenzoxazinones.

Other Notable Biological Activities

Beyond the well-documented anticancer, antimicrobial, and anti-inflammatory effects, nitrobenzoxazinones and related structures have shown promise in other therapeutic areas.

  • Neuroprotective Effects: Some 8-amino-1,4-benzoxazine derivatives have been identified as potent neuroprotective antioxidants. A study demonstrated that 3-alkyl substituents on the benzoxazine ring are crucial for efficient neuroprotective activity, with 8-benzylamino-substituted derivatives showing the most promise due to their potent neuroprotective effects without significant cytotoxicity. Another study reported that a 3,3-diphenyl-substituted-1,4-benzoxazine derivative was a potent neuroprotective agent in an animal model of excitotoxic lesions.

  • Antiviral and Antiparasitic Activities: While research in this area is less extensive for nitrobenzoxazinones specifically, related nitro-heterocyclic compounds have well-established antiviral and antiparasitic properties. For instance, substituted benzimidazoles have shown selective activity against vaccinia virus and Coxsackie virus B4. The broad-spectrum antimicrobial nature of nitroaromatic compounds suggests that nitrobenzoxazinones could also possess such activities, warranting further investigation.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitrobenzoxazinones is significantly influenced by the nature and position of substituents on the benzoxazinone core.

  • Anticancer Activity: For a series of 7-nitro-2-aryl-4H-benzo[d]oxazin-4-ones, the presence of electron-donating or electron-withdrawing groups on the 2-aryl ring influenced their cytotoxic and antioxidant potential.[1] In another study, the presence of a free amino group was identified as a common feature in six active antiproliferative benzoxazinone derivatives.

  • Neuroprotective Activity: In a series of 8-amino-1,4-benzoxazine derivatives, 3-alkyl substituents were found to be essential for potent neuroprotective activity. Furthermore, an 8-benzylamino substituent was identified as being particularly beneficial.

  • Antifungal Activity: For a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety, the presence of a 6-chloro substituent on the benzoxazinone skeleton led to better antifungal activity compared to other substituents.[7]

Conclusion

Nitrobenzoxazinones represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, are often linked to the presence of the nitro group and the specific substitution pattern on the benzoxazinone ring. This guide has provided a comparative overview of these activities, along with detailed experimental protocols and insights into their mechanisms of action. The continued exploration of the structure-activity relationships and the elucidation of the molecular signaling pathways modulated by these compounds will undoubtedly pave the way for the design and synthesis of novel and more potent nitrobenzoxazinone-based drugs for a wide range of diseases.

References

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103793. [Link]

  • Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103793. [Link]

  • Li, M., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Bioorganic & Medicinal Chemistry, 28(19), 115682. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(11), 3192. [Link]

  • Chen, J., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. European Journal of Medicinal Chemistry, 281, 116897. [Link]

  • Goulon, A., et al. (2000). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction. Organic Letters, 2(15), 2291-2293. [Link]

  • Suraj, R., et al. (2019). Inhibition of AKT signalling by benzoxazine derivative LTUR6 through the modulation of downstream kinases. Cancer Chemotherapy and Pharmacology, 83(4), 735-745. [Link]

  • El-Hashash, M. A., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin, 64(2), 125-135. [Link]

  • Edwards, D. I. (1979). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Biochemical Pharmacology, 28(17), 2541-2545. [Link]

  • Singh, V., et al. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy, 67(9), e00474-23. [Link]

  • de Andrade, P. A., et al. (2020). Synthesis and antimicrobial activity of some benzoxazinoids derivatives of 2-nitrophenol and 3-hydroxy-2-nitropyridine. Bioorganic Chemistry, 94, 103444. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-5. [Link]

  • Lee, B. M., et al. (2014). Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(4), 2130-2137. [Link]

  • Unknown. (2021). Antimicrobials: Mechanism of action. YouTube. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[2]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045. [Link]

  • El-Hashash, M. A., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical & Pharmaceutical Bulletin, 64(2), 125-135. [Link]

  • Rebollo-García, A., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antibiotics, 10(2), 183. [Link]

  • Al-Ishaq, R. K., et al. (2020). Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach. Cancers, 12(10), 2736. [Link]

  • Al-Sha'er, M. A., et al. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design. [Link]

  • El-Hashash, M. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 80-121. [Link]

  • Macías, F. A., et al. (2008). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 56(13), 5045-5055. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Bioorganic & Medicinal Chemistry Letters, 30(16), 127315. [Link]

  • Githaka, N., et al. (2023). In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. Pharmaceuticals, 16(11), 1546. [Link]

  • Sharma, D., et al. (2009). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1161-1168. [Link]

  • Patsnap. (2024). What is the mechanism of Nitrofurazone?. Patsnap Synapse. [Link]

  • Fiaschi, T., & Chiarugi, P. (2018). Signaling Pathways Regulating Redox Balance in Cancer Metabolism. Frontiers in Oncology, 8, 103. [Link]

  • Wee, P., & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Cancers of the Head & Neck, 2, 1. [Link]

  • Xu, L., et al. (2021). Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. Cell & Bioscience, 11(1), 1-19. [Link]

Sources

A Researcher's Guide to 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one: Synthesis, Bioactivity, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the benzoxazinone scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities. This guide focuses on a specific, yet underrepresented derivative: 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one . Due to the limited direct comparative studies on this particular molecule, we will approach this guide by contextualizing its synthesis and potential performance against more broadly studied benzoxazinone analogues. This comparative framework will provide researchers with the necessary insights to design and execute experiments, understand structure-activity relationships (SAR), and benchmark their results.

We will explore efficient synthetic routes and delve into the comparative bioactivity of the nitro-derivative against its unsubstituted parent compound and a halogenated analogue, focusing on key areas of therapeutic interest: anti-inflammatory and antimicrobial applications. Furthermore, we will touch upon the significance of the benzoxazinone core in antiviral research, exemplified by the renowned HIV-1 reverse transcriptase inhibitor, Efavirenz.

I. The Benzoxazinone Core: A Versatile Scaffold

The 1,4-benzoxazin-2-one heterocyclic system is a cornerstone in medicinal chemistry, lauded for its synthetic accessibility and diverse pharmacological profile.[1] Derivatives have been investigated for their anti-inflammatory, analgesic, antifungal, and antibacterial properties.[1] The strategic placement of various functional groups on the aromatic ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. The introduction of a nitro group at the 6-position, as in our topic compound, is a classic medicinal chemistry strategy to modulate electronic properties and potentially enhance biological activity.

II. Comparative Synthesis Strategies

The synthesis of 1,4-dihydro-2H-3,1-benzoxazin-2-ones can be approached through several methodologies. For a comparative analysis, we will focus on a common and efficient two-step process starting from a substituted 2-aminophenol. This allows for a direct comparison of reaction efficiency based on the nature of the substituent on the aromatic ring.

Core Synthetic Workflow

The general synthetic pathway involves two key transformations: N-acylation of a 2-aminophenol with an α-haloacetyl halide, followed by an intramolecular cyclization to form the benzoxazinone ring.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A Substituted 2-Aminophenol C Intermediate N-(2-hydroxy-phenyl)acetamide A->C Base (e.g., NaHCO3) Solvent (e.g., Acetone/Water) B Chloroacetyl Chloride B->C D Intermediate N-(2-hydroxy-phenyl)acetamide E Final Benzoxazinone Product D->E Base (e.g., K2CO3) Solvent (e.g., DMF) caption General Synthetic Workflow for Benzoxazinones G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation & Analysis A RAW 264.7 Cells B Seed in 96-well plate A->B C Pre-treat with Benzoxazinone D Induce with LPS C->D E Incubate 24h F Griess Assay for NO E->F G MTT Assay for Viability E->G caption Workflow for Anti-Inflammatory Assay G cluster_0 Mechanism of Action RT HIV-1 Reverse Transcriptase NNRTI_Pocket Allosteric (NNRTI) Pocket Active_Site Catalytic Active Site NNRTI_Pocket->Active_Site Induces conformational change Efavirenz Efavirenz (Benzoxazinone) Efavirenz->NNRTI_Pocket Binds non-competitively caption Mechanism of Efavirenz Action

Sources

A Comparative Analysis of Nitro-Substituted Benzoxazinones: Insights into Anticancer and Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoxazinone scaffold is a recurring motif in compounds exhibiting a wide array of biological activities.[1] The introduction of a nitro group to this privileged structure can significantly modulate its pharmacological profile, a concept well-documented in various heterocyclic systems. This guide provides a detailed statistical analysis and comparison of nitro-substituted benzoxazinone derivatives, with a primary focus on their anticancer and antioxidant properties, supported by experimental data.

The Influence of Nitro-Substitution on Biological Activity

The electronic properties of the nitro group, specifically its strong electron-withdrawing nature, can profoundly impact the molecule's interaction with biological targets. This substitution can enhance the electrophilicity of the benzoxazinone core, potentially leading to increased reactivity with nucleophilic residues in enzyme active sites or on DNA. Furthermore, the nitro group can participate in hydrogen bonding and alter the overall lipophilicity of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

A study by Kumar et al. (2020) provides valuable insights into the anticancer and antioxidant potential of a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones.[3][4] This series serves as a focal point for our comparative analysis, highlighting how modifications to the 2-aryl substituent, in conjunction with the 7-nitro group, fine-tune the biological activity.

Comparative Anticancer Activity

The in vitro anticancer activity of a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones was evaluated against the HeLa (human cervical cancer) cell line using the MTT assay.[3] The results, summarized in the table below, demonstrate that the nature of the substituent on the 2-aryl ring plays a crucial role in the cytotoxic potential of these compounds.

Compound2-Aryl Substituent% Inhibition of HeLa Cell Viability
3a 4-Methylphenyl41.25%
3c 4-Chlorophenyl44.67%
3k 3-Nitrophenyl28.54%
Doxorubicin (Standard) -Not specified in %

Data extracted from Kumar et al. (2020).[3]

Expert Analysis: The data indicates that electron-donating (4-methyl) and electron-withdrawing (4-chloro) groups at the para position of the 2-phenyl ring enhance the anticancer activity, with the 4-chloro substituted analog (3c ) exhibiting the highest percentage of inhibition.[3] This suggests that a balance of electronic effects and steric factors is crucial for optimal activity. The presence of a second nitro group on the 2-phenyl ring (3k ) resulted in lower, yet still significant, activity.[3] The potent activity of these compounds underscores the potential of the 7-nitrobenzoxazinone scaffold as a template for the development of novel anticancer agents.

Comparative Antioxidant Activity

The antioxidant potential of the same series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[3] This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

Compound2-Aryl Substituent% DPPH Radical Scavenging
3a 4-Methylphenyl85.93%
3c 4-Chlorophenyl78.32%
3k 3-Nitrophenyl65.21%
Ascorbic Acid (Standard) -90.56%

Data extracted from Kumar et al. (2020).[3]

Expert Analysis: Interestingly, the structure-activity relationship for antioxidant activity differs from that of the anticancer activity. The compound with an electron-donating group (3a , 4-methylphenyl) exhibited the highest radical scavenging activity, closely approaching that of the standard antioxidant, ascorbic acid.[3] This suggests that the mechanism of antioxidant action for these compounds likely involves hydrogen atom donation, which is facilitated by the electron-releasing nature of the methyl group. The presence of electron-withdrawing groups, such as chloro and nitro, diminished the antioxidant potential.[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, the detailed methodologies for the key experiments are outlined below.

Synthesis of 7-Nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones[3]

This protocol describes a general and efficient method for the synthesis of the target compounds.

Methodology:

  • A solution of 4-nitroanthranilic acid (1 equivalent) in pyridine is prepared.

  • The appropriate benzoyl chloride derivative (2 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-one.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 4-Nitroanthranilic_Acid 4-Nitroanthranilic Acid Mixing Mixing and Stirring at Room Temperature 4-Nitroanthranilic_Acid->Mixing Benzoyl_Chloride Benzoyl Chloride Derivative Benzoyl_Chloride->Mixing Pyridine Pyridine (Base) Pyridine->Mixing Precipitation Precipitation in Ice Water Mixing->Precipitation Reaction Completion Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 7-Nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-one Recrystallization->Product MTT_Assay_Workflow Cell_Seeding Seed HeLa Cells in 96-well plate Compound_Treatment Treat cells with test compounds and standard Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 3-4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan crystals with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % Inhibition Absorbance_Measurement->Data_Analysis

Caption: Workflow of the MTT assay for anticancer activity screening.

Antioxidant Activity (DPPH Radical Scavenging Assay)

[3][5] This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • The test compound solutions are mixed with the DPPH solution.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at the characteristic wavelength of DPPH (e.g., 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples with that of the control (DPPH solution without the test compound).

Conclusion and Future Directions

The statistical analysis of data from studies on nitro-substituted benzoxazinones reveals their significant potential as both anticancer and antioxidant agents. The position of the nitro group and the nature of other substituents on the benzoxazinone scaffold are critical determinants of the specific biological activity. The 7-nitro-2-aryl-4H-benzo[d]o[1][2]xazin-4-one scaffold, in particular, has emerged as a promising template for further drug discovery efforts.

Future research should focus on synthesizing and evaluating a broader range of nitro-substituted benzoxazinone isomers to establish a more comprehensive structure-activity relationship. Investigating the precise molecular mechanisms underlying their anticancer and antioxidant effects will be crucial for the rational design of more potent and selective therapeutic agents. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds.

References

  • Kumar, A., & Singh, R. (2018). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. International Journal of Advanced Research in Chemical Science, 5(7), 10-19.
  • Kumar, D., Khan, S. A., & Asiri, A. M. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d]o[1][2]xazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1218, 128503. [Link]

  • Zhang, L., Li, H., & Wang, Z. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Kumar, D., Khan, S. A., & Asiri, A. M. (2020). Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d]o[1][2]xazin-4-ones as potent anticancer and antioxidant agents. Journal of Molecular Structure, 1214, 128252. [Link]

  • Hou, Y., Liu, Y., & Wang, X. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology, 15, 1369434. [Link]

  • Nagavelli, R., Kumar, C. G., & Reddy, V. P. (2021). Structures of synthesized 2H-1,4-benzoxazinone derivatives. ResearchGate. [Link]

  • Sambasiva Rao, A., et al. (2022). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Cellular and Infection Microbiology, 12, 844697.
  • Nagaraju, A., et al. (2021). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Molecules, 26(13), 3989. [Link]

  • Zhou, Y., et al. (2023). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Oncology, 13, 1247315.
  • Sravanthi, T., et al. (2021). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]

  • Kumari, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(12), 5347-5373.
  • Maheshwari, M., & Goyal, A. (2016). SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF 1-(6-NITRO-2H-BENZO[b]T[1][4]HIAZINE-3(4H)-YLIDENE)HYDRAZINE-1,1-DIOXIDE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 223-227.

  • Güner, A., et al. (2019). Anticancer and antiangiogenesis activities of novel synthesized 2-substituted benzimidazoles molecules. Turkish Journal of Chemistry, 43(5), 1270-1289.
  • Bunce, R. A., et al. (2019). 4H-Benzo[d]o[1][2]xazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molbank, 2019(4), M1087.

  • Sadowski, R., & Sławiński, J. (2022).
  • Kozikowski, A. P., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of medicinal chemistry, 40(16), 2435–2439.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Evaluation of New 6 and7 Substituted Derivatives of Coumarin. International Journal of Drug Design and Discovery, 3(3), 817-823.
  • Zhou, Y., et al. (2023). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. ResearchGate. [Link]

  • Amir, M., et al. (2011). Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. Acta Poloniae Pharmaceutica, 68(4), 539-546.
  • El-Sayed, R., et al. (2021).
  • Chiriac, A. E., et al. (2024).
  • Hof, H., et al. (1984). Antibacterial activities of nitrothiazole derivatives. The Journal of antimicrobial chemotherapy, 14(1), 31–39.
  • Rivera-Mancía, S., et al. (2022). Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones. Molecules, 27(22), 7855.
  • Nguyen, T. N., et al. (2023). Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives. RSC Advances, 13(28), 19305-19314.

Sources

A Comparative Guide to Nitro-Substituted Benzoxazinones for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of nitro-substituted 1,4-benzoxazin-2-one derivatives, with a focus on the synthesis and potential applications of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one and its isomers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this class of compounds.

Introduction to the 1,4-Benzoxazin-2-one Scaffold

The 1,4-benzoxazin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The fusion of a benzene ring with an oxazine ring creates a rigid structure that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile, often enhancing its biological efficacy.[3][4]

This guide will delve into the synthesis of a specific nitro-substituted derivative and compare the biological performance of various isomers, providing valuable insights for the rational design of novel therapeutics.

Synthesis of Nitro-Substituted 1,4-Benzoxazin-2-ones: A Comparative Protocol

The regioselective synthesis of nitro-substituted benzoxazinones is crucial for evaluating their distinct biological activities. Below, we provide a detailed protocol for the synthesis of the 6-nitro isomer and discuss alternative strategies for related compounds.

Protocol 1: Synthesis of 6-Nitro-2H-1,4-benzoxazin-3(4H)-one[5]

This protocol details a one-pot synthesis starting from 2-amino-4-nitrophenol.

Rationale: This method provides a straightforward route to the 6-nitro isomer. The use of potassium fluoride and ethyl bromoacetate facilitates the initial N-alkylation, followed by an intramolecular cyclization to form the benzoxazinone ring.

Experimental Workflow:

A Mixture of: - 10.6 g (182 mmol) Potassium Fluoride - 55 ml anhydrous Dimethylformamide B Add 7.76 ml (72 mmol) Ethyl Bromoacetate A->B C Stir at room temperature for 15 minutes B->C D Add 10.79 g (70.0 mmol) 2-Amino-4-nitrophenol C->D E Heat to 55°C for 6 hours D->E F Cool to room temperature, stir for 12 hours E->F G Pour onto 300 ml ice F->G H Filter, wash with water, and dry the solid G->H I Recrystallize from ethylene dichloride H->I J Yield: 3.6 g (27%) Orange solid I->J

Caption: One-pot synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step-by-Step Methodology:

  • To a mixture of 10.6 g (182 mmol) of potassium fluoride in 55 ml of anhydrous dimethylformamide, add 7.76 ml (72 mmol) of ethyl bromoacetate.

  • Stir the reaction mixture at room temperature for 15 minutes.[5]

  • Add 10.79 g (70.0 mmol) of 2-amino-4-nitrophenol to the mixture.

  • Heat the reaction mixture to 55°C for 6 hours.[5]

  • Slowly cool the mixture to room temperature and continue stirring for 12 hours.

  • Pour the reaction mixture onto 300 ml of ice.

  • Filter the resulting solid, wash it with water, and dry under vacuum (20-50 Torr) at 50°C for 16 hours.

  • The resulting orange solid is taken up in 100 ml of ethyl acetate and 100 ml of water. The aqueous layer is extracted twice with 100 ml of ethyl acetate.

  • Combine the organic layers, wash three times with 150 ml of water and once with 10% HCl, and then dry over MgSO4.

  • Remove the solvent in vacuo.

  • Recrystallize the resulting solid from ethylene dichloride to yield 3.6 g (27% yield) of 6-nitro-2H-1,4-benzoxazin-3(4H)-one as an orange solid with a melting point of 221°-223° C.[5]

Alternative Synthesis Strategies for Benzoxazinone Derivatives

A variety of synthetic methodologies have been developed for the benzoxazinone scaffold, often employing different catalysts and starting materials. These include copper-catalyzed tandem reactions, palladium-catalyzed carbonylative coupling, and solvent-assisted grinding methods.[6] For instance, 7-nitro-substituted benzoxazinones can be synthesized from 4-nitroanthranilic acid.[7]

Comparative Biological Activity of Nitro-Substituted Benzoxazinones

The position of the nitro group on the benzoxazinone scaffold dramatically influences the compound's biological activity. While data on the 6-nitro isomer is limited, extensive research on other isomers, particularly the 7-nitro derivatives, provides a valuable framework for comparison.

Anticancer and Cytotoxic Activity

Nitro-substituted benzoxazinones have demonstrated significant potential as anticancer agents.[8] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[8]

A study on a series of 7-nitro-2-aryl-4H-benzo[d][5][7]oxazin-4-ones revealed potent cytotoxic activity against HeLa (human cervical carcinoma) cells.[7] The anti-proliferative effect of the most active compound was comparable to the standard drug doxorubicin.[7] Another study highlighted that certain benzoxazinone derivatives exert their antiproliferative effects by inducing p53 and caspase-3 expression, leading to apoptosis.[1]

Table 1: Comparative Cytotoxicity of 7-Nitro-2-aryl-4H-benzo[d][5][7]oxazin-4-one Derivatives against HeLa Cells [7]

CompoundR-Group on Phenyl Ring% Cell Viability
3a 4-CH₃44.67%
3c 4-OH28.54%
3k 4-OCH₃38.92%
Doxorubicin (Standard Drug)19.98%

Experimental Protocol: MTT Assay for Cytotoxicity [7]

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Workflow Diagram:

A Seed HeLa cells in 96-well plates B Incubate for 24h A->B C Treat with benzoxazinone derivatives at various concentrations B->C D Incubate for 48h C->D E Add MTT solution (5 mg/mL) D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: MTT assay workflow for evaluating cytotoxicity.

Step-by-Step Methodology:

  • HeLa cells are seeded in 96-well microtiter plates at a density of 1 x 104 cells per well.

  • The plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, the medium is replaced with fresh medium containing various concentrations of the test compounds.

  • The plates are incubated for an additional 48 hours.

  • Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for 4 hours at 37°C.

  • The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

Anti-inflammatory Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown promising anti-inflammatory properties.[9][10][11] Studies have demonstrated their ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like IL-1β, IL-6, and TNF-α in LPS-induced microglial cells.[9][12] The mechanism often involves the activation of the Nrf2-HO-1 signaling pathway, which helps to mitigate oxidative stress and inflammation.[9][12]

Antimicrobial and Antifungal Activity

The benzoxazinone scaffold is also a source of potent antimicrobial and antifungal agents.[13] The introduction of a nitro group can enhance this activity.[14][15][16] For example, certain 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones have demonstrated complete inhibition of mycelial growth of various agricultural fungi at a concentration of 200 mg/L.

Anticonvulsant Activity

Interestingly, the 7-amino derivatives, which are synthesized from a 7-nitro precursor, have been investigated for their anticonvulsant properties. A study on 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, synthesized from 2-amino-5-nitrophenol, showed significant anticonvulsant activity in the maximal electroshock (MES) test, with the 7-(4-fluorobenzylamino) derivative being the most potent. This suggests that the nitro-substituted benzoxazinone core is a valuable intermediate for developing central nervous system active agents.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several structure-activity relationships can be inferred for nitro-substituted benzoxazinones:

  • Position of the Nitro Group: The position of the nitro group is a critical determinant of biological activity. While direct comparative studies are limited, the extensive research on 7-nitro derivatives suggests this position is favorable for various therapeutic effects.[7]

  • Substituents at the 2-position: The nature of the substituent at the 2-position significantly impacts activity. Aryl groups with electron-donating substituents (-OH, -OCH₃, -CH₃) at the para position tend to enhance anticancer activity.[7]

  • N-4 Substitution: N-acetylation of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones has been shown to increase antifungal activity.

Conclusion

This compound and its isomers represent a promising class of compounds with a wide array of potential therapeutic applications. While research on the 6-nitro isomer is still emerging, the extensive data on related nitro-substituted benzoxazinones provides a strong foundation for future drug discovery efforts. The synthetic accessibility of this scaffold, coupled with the significant impact of substitution patterns on biological activity, makes it an attractive target for medicinal chemists. Further investigation into the comparative efficacy and mechanisms of action of different nitro-isomers is warranted to fully exploit the therapeutic potential of this versatile chemical class.

References

  • Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. PrepChem.com. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][5][7]oxazin-4-ones as potent anticancer and antioxidant agents. PMC - PubMed Central. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC - PubMed Central. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. PubMed. [Link]

  • Synthesis and anti-inflammatory activity of substituted 2H-1,4- pyridoxazin-3(4H)-one derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Macao Polytechnic University. [Link]

  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. [Link]

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Taylor & Francis Online. [Link]

  • Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria. Journal of Genetic Resources. [Link]

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. [Link]

  • Synthesis and antifungal activity of 2 H -1,4-benzoxazin-3(4 H )-one derivatives. Europe PMC. [Link]

  • Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. PubMed. [Link]

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. National Science Foundation. [Link]

  • 7-Nitro-2H-1,4-benzoxazin-3(4H-one. Chem-Impex. [Link]

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). ACS Publications. [Link]

  • Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. MDPI. [Link]

  • The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. [Link]

  • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4 H -Benzoxazin-3-one. ResearchGate. [Link]

  • Benzoxazinone synthesis. Organic Chemistry Portal. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

  • Nitazoxanide Analogues as Antimicrobial Agents Against Nosocomial Pathogens. Bentham Science. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][5][7]oxazin-4-ones as potent anticancer and antioxidant agents. ResearchGate. [Link]

  • 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. PubMed. [Link]

  • Discovery and Optimization of Phenoxazinone Derivatives as Potent Antitubercular Agents Targeting FabD Protein. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes a proactive and informed approach to waste management, ensuring the safety of laboratory personnel and adherence to environmental regulations.

I. Executive Summary: A Precautionary Approach

Due to the absence of a specific Safety Data Sheet (SDS) for this compound in readily available public databases, a conservative approach to its disposal is mandatory. The presence of a nitroaromatic functional group and a benzoxazinone core structure necessitates that this compound be treated as a hazardous chemical waste. The recommended primary disposal method is incineration at a licensed hazardous waste facility. This guide outlines the necessary steps for hazard assessment, waste classification, safe handling, and compliant disposal.

II. Hazard Assessment and Waste Classification: Understanding the Risk Profile

While specific toxicological and environmental data for this compound are limited, a thorough hazard assessment can be conducted by examining structurally similar compounds and the known risks associated with its functional groups.

  • Nitroaromatic Compounds: This class of compounds is known for its potential thermal instability and, in some cases, explosive properties.[1][2][3] The thermal decomposition of nitroaromatic compounds can be complex and may proceed rapidly, especially at elevated temperatures.[1][4] Therefore, this compound should be handled with care, avoiding high temperatures and strong shocks.

  • Benzoxazinone Derivatives: Structurally similar benzoxazinones are often classified as irritants.[5][6][7][8] For instance, 6-Nitro-2H-1,4-benzoxazin-3(4H)-one is classified as a skin, eye, and respiratory irritant.[6][7][8] It is prudent to assume that this compound exhibits similar irritant properties.

  • Environmental Hazards: Nitroaromatic compounds can be toxic to aquatic life and may persist in the environment.[9][10] Their biodegradation can be slow, and they are often listed as priority pollutants by environmental agencies.[9]

Waste Characterization and Classification:

In accordance with the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), the waste generator is responsible for determining if a waste is hazardous.[11] In the absence of specific data, a conservative approach is to manage this compound as hazardous waste.

Hazard Characteristic Assessment based on Structural Analogs and Functional Groups Recommended Action
Ignitability While not definitively known, some nitroaromatic compounds can be flammable or explosive.Handle away from ignition sources.
Corrosivity Unlikely to be corrosive based on its chemical structure.Neutral pH waste stream is still recommended.
Reactivity The nitro group suggests potential reactivity, especially with strong reducing or oxidizing agents.[12][13] It may also be thermally unstable.Avoid mixing with incompatible materials. Store away from heat.
Toxicity Structurally similar compounds are irritants. Aromatic nitro compounds can have systemic toxicity.Assume toxicity and handle with appropriate personal protective equipment.

Based on this assessment, the waste should be provisionally classified under a suitable state or federal waste code for toxic organic compounds, pending any specific institutional or local requirements. Consultation with your institution's Environmental Health and Safety (EHS) department is crucial for accurate waste classification.

III. Safe Handling and Segregation of Waste: The Foundation of Safe Disposal

Proper handling and segregation of chemical waste at the point of generation are critical to prevent accidents and ensure compliant disposal.

Personal Protective Equipment (PPE):

When handling this compound, the following minimum PPE should be worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Waste Segregation:

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[13]

  • Solid Waste:

    • Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, labeled hazardous waste container.

    • Crucially, do not mix this waste with other waste streams, particularly strong acids, bases, oxidizing agents, or reducing agents. [12] Mixing with incompatible materials can lead to exothermic reactions, gas generation, or even detonation.[13]

Labeling:

All waste containers must be clearly and accurately labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The associated hazards (e.g., "Toxic," "Irritant")

IV. Disposal Procedures: A Step-by-Step Protocol

The following protocol outlines the recommended steps for the disposal of this compound.

Step 1: Consultation and Planning

  • Before generating any waste, consult your institution's EHS department. They will provide specific guidance on waste container types, labeling requirements, and pickup schedules.

  • Review your experimental protocol to minimize waste generation.

Step 2: Waste Accumulation

  • Accumulate solid and liquid waste in separate, appropriately labeled containers as described in Section III.

  • Keep waste containers securely closed when not in use.

  • Store waste containers in a designated satellite accumulation area that is well-ventilated and away from heat sources and incompatible chemicals.

Step 3: Request for Waste Pickup

  • Once the waste container is full or has reached the designated accumulation time limit, submit a request for waste pickup through your institution's EHS department.

  • Do not attempt to transport hazardous waste yourself.

Step 4: Off-Site Disposal

  • Your institution's EHS department will arrange for a licensed hazardous waste management company to transport the waste for final disposal.

  • The preferred method of disposal for this type of compound is high-temperature incineration at a permitted hazardous waste facility.[5] Incineration ensures the complete destruction of the organic molecule.

Alternative Disposal Considerations (for expert use only):

While incineration is the most robust disposal method, chemical degradation may be a theoretical possibility for small quantities under controlled laboratory conditions. However, due to the potential for hazardous byproducts and the lack of validated procedures for this specific compound, this is not recommended without extensive safety and analytical validation. For informational purposes, methods for degrading other nitro-containing compounds sometimes involve reduction to the corresponding amine.[14]

V. Emergency Procedures: Preparedness and Response

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response:

    • For small spills, if you are trained and have the appropriate spill kit, you may clean it up.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

    • Ventilate the area.

    • For large spills, evacuate the area immediately and contact your institution's emergency response team.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

VI. Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_disposal Disposal Protocol cluster_emergency Emergency Preparedness start Start: Handling the Compound sds_check Check for specific SDS (none found) start->sds_check spill Spill start->spill exposure Exposure start->exposure hazard_assessment Hazard Assessment: - Nitroaromatic (potential thermal instability) - Benzoxazinone (potential irritant) conservative_approach Adopt Conservative Approach: Treat as Hazardous Waste hazard_assessment->conservative_approach sds_check->hazard_assessment ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat conservative_approach->ppe waste_segregation Segregate Waste Streams ppe->waste_segregation solid_waste Solid Waste Container (labeled) waste_segregation->solid_waste liquid_waste Liquid Waste Container (labeled, no mixing) waste_segregation->liquid_waste ehs_consult Consult Institutional EHS solid_waste->ehs_consult liquid_waste->ehs_consult accumulation Accumulate in Designated Area ehs_consult->accumulation pickup_request Request EHS Waste Pickup accumulation->pickup_request incineration Final Disposal: High-Temperature Incineration (by licensed vendor) pickup_request->incineration spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid & Seek Medical Attention exposure->exposure_response

Caption: Disposal Workflow for this compound

VII. Conclusion: A Culture of Safety

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or less-characterized compounds like this compound, a cautious and well-informed disposal strategy is not just a regulatory requirement but a professional obligation. By adhering to the principles of hazard assessment, proper handling, and compliant disposal outlined in this guide, researchers can ensure a safe working environment and minimize their environmental impact. Always prioritize consultation with your institution's EHS professionals to ensure adherence to all local, state, and federal regulations.

VIII. References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from

  • This compound. (n.d.). ChemicalBook. Retrieved from

  • Proper Disposal of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one: A Comprehensive Guide. (n.d.). Benchchem. Retrieved from

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (n.d.). DTIC. Retrieved from

  • AK Scientific, Inc. (n.d.). Retrieved from

  • Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. (2025, August 6). Retrieved from

  • Brill, T. B., & James, K. J. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews - ACS Publications. Retrieved from

  • Safety Data Sheet: 1-methyl-6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione. (n.d.). Chemos GmbH&Co.KG. Retrieved from

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved from

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from

  • Safe disposal of carcinogenic nitrosamines. (n.d.). PubMed - NIH. Retrieved from

  • Toxicological Profile for Nitrophenols. (n.d.). Retrieved from

  • SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved from

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). epa nepis. Retrieved from

  • Organic Nitro Compounds Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from

  • 6-Nitro-4H-benzo[1][2]oxazin-3-one Safety Data Sheets. (n.d.). Echemi. Retrieved from

  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. (n.d.). Yale Environmental Health & Safety. Retrieved from

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from

  • Is Nitroglycerin Hazardous Waste? (Find Out Here). (n.d.). US Bio-Clean. Retrieved from

  • Substance Information. (2023, June 9). ECHA - European Union. Retrieved from

  • Substance Information. (n.d.). ECHA - European Union. Retrieved from

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). unodc. Retrieved from

  • Substance Information. (n.d.). ECHA - European Union. Retrieved from

  • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one 97%. (n.d.). Sigma-Aldrich. Retrieved from

  • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | C8H6N2O4 | CID 2763683. (n.d.). PubChem. Retrieved from

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). NIH. Retrieved from

  • ECHA Weekly - 18 June 2025. (2025, June 18). Retrieved from

  • Navigating the Complexities of Managing Pharmaceutical Waste. (n.d.). Stericycle. Retrieved from

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from

  • U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. (2025, September 4). ALL4 Inc. Retrieved from

  • 7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one | C8H6N2O4 | CID 2763830. (n.d.). PubChem. Retrieved from

  • Registration Dossier. (n.d.). ECHA. Retrieved from

  • Chemical Compatibility Guide. (2024, October 29). Retrieved from

  • 6-Nitro-2H-1,4-benzoxazin-3(4H)-one. (n.d.). Chem-Impex. Retrieved from

Sources

A Comprehensive Guide to the Safe Handling of 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach new chemical entities with a rigorous and proactive safety-first mindset. The following guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Assessment and Risk Mitigation

Given the chemical's structure, the primary hazards are anticipated to be:

  • Dermal, Ocular, and Respiratory Irritation: Similar benzoxazinone structures are classified as irritants[1][2].

  • Toxicity: Nitroaromatic compounds are often toxic, and skin absorption is a significant route of exposure[3].

  • Thermal Instability: The presence of a nitro group suggests potential for exothermic decomposition under heat[3].

Our operational plan is therefore designed to mitigate these risks through a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a critical component of a self-validating system of experimental safety. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific PPE Rationale and Causality
Eye and Face Protection Safety Goggles with Side Shields or a Full-Face ShieldProtects against accidental splashes of solutions or contact with airborne particles of the compound, which is presumed to be an eye irritant[1][2].
Hand Protection Chemically Resistant Nitrile GlovesNitrile gloves offer good resistance to a range of chemicals. Given that many nitroaromatic compounds can be absorbed through the skin, gloves are essential to prevent systemic toxicity[3][4]. Contaminated gloves should be disposed of immediately[4].
Body Protection A fully buttoned, long-sleeved Laboratory CoatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection N95 Dust Mask (for solids) or work in a certified Chemical Fume HoodHandling of the solid compound should be done in a manner that avoids dust formation. All operations with the potential to generate aerosols or vapors must be conducted within a chemical fume hood to minimize inhalation exposure[4][5].

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a standardized operational procedure is crucial for ensuring reproducible and safe experimental outcomes.

Pre-Handling Checklist
  • Fume Hood Verification: Confirm that the chemical fume hood has a current inspection sticker and is functioning correctly.

  • Emergency Equipment Location: Identify the locations of the nearest safety shower and eyewash station.

  • PPE Assembly: Gather all necessary PPE as detailed in the table above.

  • Waste Container Preparation: Prepare a designated, clearly labeled hazardous waste container for all solid and liquid waste containing the compound[6][7].

Handling Protocol

Donning PPE Workflow

cluster_donning Donning PPE labcoat 1. Don Laboratory Coat mask 2. Put on N95 Mask labcoat->mask goggles 3. Wear Safety Goggles mask->goggles gloves 4. Put on Nitrile Gloves goggles->gloves

Caption: Sequential process for donning PPE.

  • Weighing and Transfer:

    • All weighing and transfers of the solid compound must be conducted within a chemical fume hood to contain any dust.

    • Use a spatula for transfers to minimize the generation of airborne particles.

  • Solution Preparation:

    • When dissolving the compound, add solvents slowly to avoid splashing.

    • Keep containers closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly decontaminate the work area after use.

    • Wash hands with soap and water immediately after handling the chemical, even if gloves were worn[5].

Doffing PPE Workflow

cluster_doffing Doffing PPE gloves 1. Remove Gloves goggles 2. Remove Safety Goggles gloves->goggles labcoat 3. Remove Laboratory Coat goggles->labcoat mask 4. Remove N95 Mask labcoat->mask wash 5. Wash Hands Thoroughly mask->wash

Caption: Sequential process for doffing PPE.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper chemical waste disposal is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Dedicated Waste Stream: All waste contaminated with this compound, including unused solid, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected in a dedicated hazardous waste container[6].

  • Incompatible Wastes: Do not mix this waste stream with other incompatible chemicals, particularly strong oxidizing or reducing agents, to prevent potentially hazardous reactions[3][8]. Nitric acid waste, for example, should never be mixed with organic solvents[8].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[7].

  • Container Management: Keep the waste container securely closed at all times, except when adding waste[4]. Store the container in a designated satellite accumulation area[7].

Final Disposal

Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in the regular trash[7].

Safe Handling and Disposal Workflow

cluster_workflow Safe Handling & Disposal Workflow start Start: Experiment Planning ppe Don Appropriate PPE start->ppe handling Handle Compound in Fume Hood ppe->handling waste Segregate and Collect Waste handling->waste decon Decontaminate Work Area waste->decon doff_ppe Doff PPE decon->doff_ppe disposal Arrange for EHS Waste Pickup doff_ppe->disposal end End disposal->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one
Reactant of Route 2
Reactant of Route 2
1,4-Dihydro-6-nitro-2H-3,1-benzoxazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.